Technical Documentation Center

N,N-diethyl-2-oxo-2-phenylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-diethyl-2-oxo-2-phenylacetamide
  • CAS: 34906-86-0

Core Science & Biosynthesis

Foundational

N,N-diethyl-2-oxo-2-phenylacetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-diethyl-2-oxo-2-phenylacetamide Introduction N,N-diethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide family of organic compounds. This structural m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of N,N-diethyl-2-oxo-2-phenylacetamide

Introduction

N,N-diethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide family of organic compounds. This structural motif, characterized by an amide group directly attached to a keto-acyl group, is of significant interest in medicinal chemistry and organic synthesis.[1] The unique arrangement of the vicinal dicarbonyl system and the tertiary amide confers specific reactivity and electronic properties to the molecule. Compared to their α-keto acid or ester counterparts, α-ketoamides often exhibit enhanced metabolic stability and cell permeability, making them attractive scaffolds for the development of therapeutic agents, particularly as enzyme inhibitors.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N-diethyl-2-oxo-2-phenylacetamide, intended for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is limited, this guide synthesizes data from closely related analogues, such as N-ethyl-2-oxo-2-phenylacetamide, and established principles of organic chemistry to provide a robust and practical resource.

Physicochemical and Spectroscopic Properties

The properties of N,N-diethyl-2-oxo-2-phenylacetamide can be reliably predicted based on its structure and data from similar compounds.

Predicted Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
IUPAC Name N,N-diethyl-2-oxo-2-phenylacetamide-
CAS Number Not assigned; related to 2431-96-1 (N,N-diethyl-2-phenylacetamide)[3][4]
Physical Form Expected to be a colorless to yellow oil or low-melting solid[4]
Solubility Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols[5]
LogP (Predicted) ~2.0 - 2.5-
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of N,N-diethyl-2-oxo-2-phenylacetamide. The following data is extrapolated from the analysis of the closely related N-ethyl-2-oxo-2-phenylacetamide and foundational spectroscopic principles.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl and N,N-diethyl groups.

Predicted Chemical Shift (δ) ppm (CDCl₃)MultiplicityIntegrationAssignment
~8.0 - 8.2m2HAr-H (ortho)
~7.6 - 7.7m1HAr-H (para)
~7.4 - 7.5m2HAr-H (meta)
~3.4 - 3.6q, J ≈ 7.2 Hz4H-N(CH₂CH₃)₂
~1.2 - 1.3t, J ≈ 7.2 Hz6H-N(CH₂CH₃)₂

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework, with two distinct carbonyl signals.

Predicted Chemical Shift (δ) ppm (CDCl₃)Assignment
~190 - 195C=O (keto)
~163 - 166C=O (amide)
~134 - 135Ar-C (para)
~132 - 133Ar-C (ipso)
~129 - 130Ar-C (ortho)
~128 - 129Ar-C (meta)
~40 - 43-N(CH₂CH₃)₂
~12 - 14-N(CH₂CH₃)₂

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is a key technique for identifying the characteristic functional groups.

Predicted Frequency (cm⁻¹)Assignment
~1680 - 1710C=O stretch (α-keto)
~1640 - 1670C=O stretch (tertiary amide)
~3050 - 3100C-H stretch (aromatic)
~2850 - 3000C-H stretch (aliphatic)
~1580, ~1450C=C stretch (aromatic ring)

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing α-ketoamides is the condensation of an α-keto acid with an amine. For N,N-diethyl-2-oxo-2-phenylacetamide, this involves the coupling of phenylglyoxylic acid with diethylamine.

Core Reaction

This reaction requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are highly effective for this purpose.[7]

Role of Coupling Agents and Catalysts
  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by diethylamine.[7] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.

  • DMAP (4-(Dimethylamino)pyridine): While the reaction can proceed with DCC alone, adding a catalytic amount of DMAP significantly accelerates the process. DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then rapidly attacked by diethylamine to yield the final amide product.[7]

Experimental Protocol: Synthesis via DCC/DMAP Coupling

This protocol is adapted from established methods for synthesizing structurally similar N-substituted phenylglyoxamides.[1][8]

Materials and Reagents:

  • Phenylglyoxylic acid (1.0 eq)[9][10]

  • Diethylamine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylglyoxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Amine and Catalyst Addition: Add diethylamine (1.0 eq) to the solution, followed by a catalytic amount of DMAP (0.1-0.2 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material (phenylglyoxylic acid) using thin-layer chromatography (TLC).[2]

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small volume of DCM.[1]

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure N,N-diethyl-2-oxo-2-phenylacetamide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product PGA Phenylglyoxylic Acid Setup 1. Dissolve PGA in DCM PGA->Setup DEA Diethylamine Addition 2. Add DEA & DMAP DEA->Addition DCC DCC Coupling 3. Add DCC at 0°C DCC->Coupling DMAP DMAP DMAP->Addition DCM DCM (Solvent) DCM->Setup Setup->Addition Addition->Coupling Stir 4. Stir 4-12h at RT Coupling->Stir Filter 5. Filter DCU Stir->Filter Extract 6. Aqueous Wash Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Chroma Silica Gel Chromatography Dry->Chroma Product Pure N,N-diethyl-2-oxo- 2-phenylacetamide Chroma->Product

Caption: Experimental workflow for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide.

Reactivity and Mechanistic Considerations

The α-ketoamide moiety is an electrophilic scaffold. The two adjacent carbonyl groups influence each other electronically, making both carbons susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic than the amide carbonyl and is the primary site for reactions with nucleophiles. This reactivity is central to its application as a covalent inhibitor of cysteine and serine proteases, where the enzyme's active site nucleophile attacks the keto-carbon.

Safety and Handling

While a specific safety data sheet for N,N-diethyl-2-oxo-2-phenylacetamide is not available, hazard information can be inferred from related compounds like N,N-diethyl-2-phenylacetamide.[3][11]

  • GHS Hazard Statements (Predicted):

    • Harmful if swallowed (H302).[3]

    • Harmful in contact with skin (H312).[3]

    • May be harmful if inhaled.

    • Causes skin and eye irritation (H315, H319).[4]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably a chemical fume hood.[11][12]

    • Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

    • Avoid formation of dust and aerosols.[12]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[11]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

Applications and Future Outlook

The α-ketoamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a reversible or irreversible inhibitor of various enzymes. While specific applications of N,N-diethyl-2-oxo-2-phenylacetamide are not widely documented, its structure suggests potential utility in several areas:

  • Enzyme Inhibition: As an electrophilic warhead, it could be explored as an inhibitor for cysteine proteases, serine proteases, or other enzymes with active site nucleophiles.

  • Building Block in Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds and peptide mimetics.

  • Insect Repellents: The related compound, N,N-diethyl-2-phenylacetamide, has been investigated as an insect repellent, suggesting a potential area for investigation.[13]

Future research could focus on synthesizing and screening a library of N,N-dialkyl-2-oxo-2-phenylacetamides to explore structure-activity relationships (SAR) for various biological targets. The N,N-diethyl substitution provides a balance of lipophilicity and metabolic stability that is often favorable for drug candidates.

References

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. PubChem. [Link]

  • N,N-dimethyl-2-oxo-2-phenylacetamide | C10H11NO2 | CID 349469. PubChem. [Link]

  • N,N-Diethyl-2-hydroxy-2-phenylacetamide | C12H17NO2 | CID 121583. PubChem. [Link]

  • N,N-Diethyl-2-phenylacetamide. Pharmaffiliates. [Link]

  • N-Cyclohexyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • The Pherobase NMR: N,N-Diethyl-2-phenylacetamide. Pherobase. [Link]

  • Phenylglyoxylic acid. Wikipedia. [Link]

  • Phenylglyoxylic acid. Grokipedia. [Link]

  • Phenylglyoxylic Acid | C8H6O3 | CID 11915. PubChem. [Link]

  • N,N-DIETHYL-2-PHENYLACETAMIDE. ChemBK. [Link]

  • Supporting Information for. Royal Society of Chemistry. [Link]

  • N,n-diethyl-2-phenylacetamide (C12H17NO). PubChemLite. [Link]

Sources

Exploratory

N,N-Diethyl-2-oxo-2-phenylacetamide: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0), commonly referred to as an N,N -diethylphenylglyoxylamide derivative, is a highly versatile α -ketoamide. Within modern organic synthesis, it serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0), commonly referred to as an N,N -diethylphenylglyoxylamide derivative, is a highly versatile α -ketoamide. Within modern organic synthesis, it serves as a critical intermediate for photochemical transformations and complex heterocycle construction. More importantly, in medicinal chemistry, the α -ketoamide motif is recognized as a "privileged pharmacophore." It functions as a highly effective, reversible covalent warhead in the design of inhibitors targeting critical viral cysteine and serine proteases, including the SARS-CoV-2 Main Protease (Mpro) and Hepatitis C Virus (HCV) NS3 protease [2, 3].

This technical guide provides an in-depth analysis of the structural profiling, field-proven synthetic protocols, and mechanistic pharmacological applications of N,N-diethyl-2-oxo-2-phenylacetamide.

Structural Dynamics & Physicochemical Profiling

Molecular Identity
  • IUPAC Name: N,N-Diethyl-2-oxo-2-phenylacetamide

  • SMILES: O=C(C(=O)c1ccccc1)N(CC)CC

  • Molecular Formula: C₁₂H₁₅NO₂

  • Molecular Weight: 205.25 g/mol

Spectroscopic Validation & Self-Validating Systems

A hallmark of tertiary amides like N,N-diethyl-2-oxo-2-phenylacetamide is the restricted rotation around the C–N amide bond. The steric bulk and the resonance stabilization between the nitrogen lone pair and the amide carbonyl create a high energy barrier for rotation. As a result, the two ethyl groups are chemically non-equivalent on the NMR timescale.

This phenomenon provides a self-validating structural checkpoint during synthesis: the presence of two distinct sets of signals for the ethyl groups in both 1 H and 13 C NMR spectra confirms the integrity of the tertiary amide bond [1, 4].

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl₃) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Structural Assignment | |---------|-------------------------|-----------------------------------|-------------|-----------------------| | 1 H | 7.94 | d, J = 8.4 | 2H | Ar-H (ortho) | | 1 H | 7.65–7.61 | m | 1H | Ar-H (para) | | 1 H | 7.51 | t, J = 7.7 | 2H | Ar-H (meta) | | 1 H | 3.56 | q, J = 7.2 | 2H | N-CH₂ (Ethyl Group A) | | 1 H | 3.24 | q, J = 7.1 | 2H | N-CH₂ (Ethyl Group B) | | 1 H | 1.29 | t, J = 7.2 | 3H | CH₃ (Ethyl Group A) | | 1 H | 1.16 | t, J = 7.1 | 3H | CH₃ (Ethyl Group B) |

Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Structural Assignment

| 13 C| 191.6 | C=O ( α -keto carbon) | | 13 C| 166.7 | C=O (amide carbon) | | 13 C| 134.5, 133.2, 129.6, 128.9 | Aromatic Carbons | | 13 C| 42.1, 38.8 | N-CH₂ (Ethyl Groups A & B) | | 13 C| 14.1, 12.8 | CH₃ (Ethyl Groups A & B) |

Synthetic Methodologies

Mechanistic Pathway

While traditional syntheses rely on the reaction of phenylglyoxyloyl chloride with diethylamine, modern green-chemistry approaches utilize direct oxidative amidation. A highly efficient method involves the tetrabutylammonium iodide (nBu₄NI)-catalyzed cross-coupling of acetophenone with N,N-diethylformamide in water, using tert-butyl hydroperoxide (TBHP) as the oxidant [1].

SynthesisWorkflow A Acetophenone (1.0 mmol) C Radical Coupling (nBu4NI, TBHP, H2O, 100°C) A->C C-H Oxidation B N,N-Diethylformamide (2.5 mmol) B->C Amidation D N,N-Diethyl-2-oxo-2-phenylacetamide (Target Product) C->D Purification (Flash Chromatography)

Figure 1: Radical-mediated oxidative cross-coupling workflow for α-ketoamide synthesis.

Step-by-Step Experimental Protocol

This protocol is designed to ensure high yield while maintaining strict safety standards regarding peroxide quenching[1].

  • Reagent Charging: To a 50 mL heavy-walled reaction vial equipped with a magnetic stir bar, add acetophenone (1.0 mmol) and N,N-diethylformamide (2.5 mmol).

    • Causality: The excess formamide acts as both the amine source and a co-solvent, driving the equilibrium toward complete conversion.

  • Catalyst & Oxidant Addition: Introduce nBu₄NI (0.2 mmol) and TBHP (70% aqueous solution, 5.0 mmol), followed by 2 mL of deionized water.

    • Causality: nBu₄NI catalyzes the generation of the tert-butoxyl radical from TBHP. Water is utilized as an environmentally benign solvent that effectively stabilizes the highly polar transition states of the radical intermediates.

  • Thermal Activation: Seal the vial securely and stir the mixture at 100°C for 16 hours.

    • Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the homolytic cleavage of the O–O bond in TBHP, initiating the hydrogen abstraction cascade.

  • Reaction Quenching (Safety Critical): Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of Na₂SO₃.

    • Causality: Unreacted peroxides pose a severe explosion hazard upon concentration. Na₂SO₃ safely reduces residual TBHP to tert-butanol.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography (gradient eluent: 20–50% v/v Ethyl acetate in Petroleum ether) to yield the pure yellow oil.

Pharmacological Applications: The α -Ketoamide Warhead

Mechanism of Covalent Inhibition

In drug development, the α -ketoamide structure is prized for its ability to act as a reversible covalent inhibitor. Unlike irreversible Michael acceptors, α -ketoamides form a temporary, highly stable adduct with the target enzyme, minimizing off-target toxicity while maximizing drug-target residence time [2, 3].

When an α -ketoamide inhibitor enters the active site of a cysteine protease (such as SARS-CoV-2 Mpro):

  • Nucleophilic Attack: The catalytic cysteine (e.g., Cys145), deprotonated by an adjacent histidine (His41), attacks the highly electrophilic α -keto carbon of the inhibitor.

  • Thiohemiketal Formation: This attack forms a tetrahedral thiohemiketal adduct.

  • Dual Hydrogen Bonding: The superiority of the α -ketoamide over simple aldehydes lies in its geometry. Both the newly formed oxyanion and the adjacent amide oxygen perfectly align to accept hydrogen bonds from the backbone amides of the protease's "oxyanion hole" (e.g., Gly143, Ser144, Cys145). This dual-anchoring mechanism exponentially increases the stability of the enzyme-inhibitor complex [2].

InhibitionMechanism E Protease Active Site (Catalytic Cys145 & His41) NC Non-Covalent Complex (Pre-reaction State) E->NC I α-Ketoamide Inhibitor (Electrophilic Warhead) I->NC TS Nucleophilic Attack (His41 Deprotonates Cys145) NC->TS Proximity Effect CA Thiohemiketal Adduct (Reversible Covalent Bond) TS->CA Oxyanion Hole H-Bond Stabilization

Figure 2: Reversible covalent inhibition mechanism of cysteine proteases by α-ketoamides.

References

  • Title: nBu4NI-catalyzed direct synthesis of α-ketoamides from aryl methyl ketones with dialkylformamides in water using TBHP as oxidant Source: Semantic Scholar URL
  • Title: Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor Source: bioRxiv URL
  • Title: Exploring the Mechanism of Covalent Inhibition: Simulating the Binding Free Energy of α-Ketoamide Inhibitors of the Main Protease of SARS-CoV-2 Source: Biochemistry - ACS Publications URL
  • Title: Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines Source: ACS Omega URL
Foundational

An In-depth Technical Guide to the Synthesis of N,N-diethyl-2-oxo-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide, a member of the α-ketoamide class o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide, a member of the α-ketoamide class of compounds. The α-ketoamide motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document will delve into the primary synthetic pathways, focusing on the amide coupling of phenylglyoxylic acid with diethylamine. It will provide a detailed, field-proven experimental protocol, an analysis of the reaction mechanism, and a discussion of alternative synthetic strategies. The guide is designed to equip researchers and professionals in drug development with the necessary knowledge to synthesize and characterize this important molecule, ensuring scientific integrity and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of α-Ketoamides

α-Ketoamides are a class of organic compounds characterized by an amide group directly attached to a carbonyl group, which is in turn connected to another carbonyl group (a ketone or aldehyde). This unique structural feature imparts a distinct electronic character and reactivity profile, making them valuable intermediates in organic synthesis and key pharmacophores in numerous biologically active molecules.[1] The electrophilicity of the dual carbonyl system allows for a variety of nucleophilic attacks, rendering them versatile building blocks for the synthesis of more complex molecules. In the realm of medicinal chemistry, the α-ketoamide moiety is a well-established bioisostere for other functional groups and is known to act as a covalent inhibitor of various enzymes, particularly proteases.

N,N-diethyl-2-oxo-2-phenylacetamide, the subject of this guide, is a representative member of this class, featuring a phenyl group and a diethylamide functionality. Understanding its synthesis is crucial for the exploration of its potential therapeutic applications and for the development of novel α-ketoamide-based drugs.

Primary Synthetic Pathway: Amide Coupling of Phenylglyoxylic Acid and Diethylamine

The most direct and widely employed method for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide is the condensation reaction between phenylglyoxylic acid and diethylamine. This reaction, a classic example of amide bond formation, requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the final product. The following section details the rationale behind the chosen experimental setup.

  • Carboxylic Acid Activation: Phenylglyoxylic acid, on its own, is not sufficiently reactive to readily form an amide bond with diethylamine. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, a coupling agent is employed to convert the hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack.

  • The Role of DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used and effective coupling agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. The primary driving force for this reaction is the formation of the stable and largely insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[2]

  • The Catalytic Role of DMAP (4-Dimethylaminopyridine): While DCC is effective, the addition of a catalytic amount of DMAP can significantly accelerate the reaction. DMAP is a more potent nucleophile than diethylamine and reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This species is even more susceptible to nucleophilic attack by diethylamine, leading to a faster and more efficient reaction.[3]

  • Solvent Selection: Anhydrous dichloromethane (DCM) is a common solvent for this reaction. It is relatively inert, has a low boiling point for easy removal, and effectively dissolves the reactants and intermediates. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Temperature Control: The reaction is typically initiated at 0°C during the addition of the coupling agent to control the initial exothermic reaction and minimize potential side reactions. The reaction is then allowed to proceed at room temperature.

Reaction Mechanism

The mechanism of the DCC/DMAP mediated amide coupling proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (phenylglyoxylic acid) adds to one of the double bonds of DCC to form the O-acylisourea intermediate.

  • Formation of the N-Acylpyridinium Intermediate: The catalytic DMAP attacks the O-acylisourea intermediate, displacing the dicyclohexylurea precursor and forming the highly reactive N-acylpyridinium intermediate.

  • Nucleophilic Attack by the Amine: The nitrogen atom of diethylamine acts as a nucleophile and attacks the carbonyl carbon of the N-acylpyridinium intermediate.

  • Formation of the Amide and Regeneration of the Catalyst: The tetrahedral intermediate collapses, expelling the DMAP catalyst and forming the desired amide product, N,N-diethyl-2-oxo-2-phenylacetamide.

Amide Coupling Mechanism cluster_0 Activation cluster_1 Catalysis cluster_2 Amide Formation Phenylglyoxylic_Acid Phenylglyoxylic Acid O_acylisourea O-acylisourea Intermediate Phenylglyoxylic_Acid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU (byproduct) O_acylisourea->DCU - DCU DMAP DMAP (catalyst) DMAP->N_acylpyridinium Tetrahedral_Intermediate Tetrahedral Intermediate N_acylpyridinium->Tetrahedral_Intermediate + Diethylamine Diethylamine Diethylamine Diethylamine->Tetrahedral_Intermediate Product N,N-diethyl-2-oxo-2- phenylacetamide Tetrahedral_Intermediate->Product - DMAP

Caption: Mechanism of DCC/DMAP mediated amide coupling.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of similar N-substituted phenylglyoxamides and is designed to be a self-validating system.[1][4] Each step includes checks and balances to ensure the reaction is proceeding as expected.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Phenylglyoxylic acid150.13≥98%Sigma-Aldrich
Diethylamine73.14≥99.5%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)206.33≥99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)122.17≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93≥99.8%Sigma-Aldrich
1 M Hydrochloric acid (HCl)36.46-Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)84.01-Fisher Scientific
Brine (saturated NaCl solution)58.44--
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Fisher Scientific
Silica Gel (for column chromatography)-230-400 meshFisher Scientific
Ethyl Acetate88.11ACS gradeFisher Scientific
Hexane86.18ACS gradeFisher Scientific
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenylglyoxylic acid (1.50 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the phenylglyoxylic acid is completely dissolved.

  • Addition of Amine and Catalyst: To the stirred solution, add diethylamine (1.04 mL, 10.0 mmol, 1.0 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.122 g, 1.0 mmol, 0.1 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (approx. 10 mL). Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. A white precipitate of N,N'-dicyclohexylurea (DCU) will start to form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The disappearance of the phenylglyoxylic acid spot indicates the completion of the reaction.

  • Work-up: Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

  • Work-up: Extraction: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure N,N-diethyl-2-oxo-2-phenylacetamide.

Synthesis Workflow Start Start: Phenylglyoxylic Acid + Diethylamine + DMAP in DCM Cooling Cool to 0°C Start->Cooling Add_DCC Add DCC solution dropwise Cooling->Add_DCC React Stir at room temperature (12-16h) Add_DCC->React TLC Monitor by TLC React->TLC Filter Filter to remove DCU React->Filter Extract Aqueous Work-up (HCl, NaHCO₃, Brine) Filter->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure N,N-diethyl-2-oxo-2- phenylacetamide Purify->End

Caption: Experimental workflow for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide.

Troubleshooting
ProblemPotential CauseSolution
Low Yield Incomplete reactionExtend the reaction time. Ensure all reagents are of high purity and anhydrous.
Hydrolysis of activated intermediateUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Inefficient couplingConsider using a different coupling agent (see Section 4).
Presence of DCU in the final product Incomplete filtrationUse a finer filter or a thicker pad of Celite®.
DCU soluble in the crude productPurify carefully by column chromatography.
Presence of unreacted phenylglyoxylic acid Insufficient coupling agent or reaction timeEnsure the correct stoichiometry of DCC. Allow the reaction to proceed to completion as monitored by TLC.
During work-up, ensure thorough washing with saturated NaHCO₃ solution to remove acidic impurities.[3]

Alternative Synthetic Strategies

While the DCC/DMAP coupling method is robust, other synthetic routes can also be employed to synthesize N,N-diethyl-2-oxo-2-phenylacetamide. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile.

Use of Other Coupling Reagents

A variety of other coupling reagents can be used in place of DCC.[5] These reagents often offer advantages such as water-soluble byproducts, which simplify the work-up procedure.

Coupling ReagentCo-reagent/BaseSolventTemperatureTypical YieldNotes
EDC HOBt or DMAPDCM or DMF0°C to RT70-95%Water-soluble carbodiimide; byproduct is also water-soluble, simplifying work-up.[3]
HATU DIPEADMF0°C to RT80-98%Highly efficient but more expensive. Generally used for difficult couplings.[3]
PyBOP DIPEADCM or DMF0°C to RT85-95%Phosphonium-based reagent; byproducts are generally soluble in common organic solvents.
From Phenylglyoxyloyl Chloride

An alternative approach involves the conversion of phenylglyoxylic acid to its more reactive acid chloride derivative, phenylglyoxyloyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with diethylamine, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. This method is often high-yielding but requires the handling of moisture-sensitive and corrosive acid chlorides.

Acid Chloride Pathway Phenylglyoxylic_Acid Phenylglyoxylic Acid Phenylglyoxyloyl_Chloride Phenylglyoxyloyl Chloride Phenylglyoxylic_Acid->Phenylglyoxyloyl_Chloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂ Product N,N-diethyl-2-oxo-2- phenylacetamide Phenylglyoxyloyl_Chloride->Product + Diethylamine Diethylamine Diethylamine

Caption: Synthesis via the acid chloride intermediate.

Oxidation of N,N-diethyl-2-hydroxy-2-phenylacetamide

Another potential route is the oxidation of the corresponding α-hydroxy amide, N,N-diethyl-2-hydroxy-2-phenylacetamide. This precursor can be synthesized from mandelic acid and diethylamine. A variety of oxidizing agents can be employed for this transformation, such as Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or using Dess-Martin periodinane. This approach adds an extra synthetic step but can be useful if the α-hydroxy amide is readily available.

Characterization and Data Presentation

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance White to off-white solid
Melting Point Data not available; expected to be a low-melting solid or a viscous oil. The related N,N-diethyl-2-phenylacetamide has a melting point of 86°C.[6]
Solubility Soluble in most organic solvents (DCM, ethyl acetate, acetone).
Expected Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.4m5HAr-H
~ 3.5q2HN-CH₂ -CH₃
~ 3.4q2HN-CH₂ -CH₃
~ 1.2t3HN-CH₂-CH₃
~ 1.1t3HN-CH₂-CH₃

Note: The two ethyl groups may be diastereotopic due to restricted rotation around the amide bond, leading to two distinct sets of signals for the CH₂ and CH₃ groups.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 192C =O (ketone)
~ 165C =O (amide)
~ 134Ar-C (quaternary)
~ 133Ar-C H
~ 129Ar-C H
~ 128Ar-C H
~ 42N-C H₂-CH₃
~ 40N-C H₂-CH₃
~ 14N-CH₂-C H₃
~ 12N-CH₂-C H₃

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060wC-H stretch (aromatic)
~ 2970, 2930mC-H stretch (aliphatic)
~ 1680sC=O stretch (ketone)
~ 1640sC=O stretch (amide)
~ 1600, 1450mC=C stretch (aromatic)

Conclusion

The synthesis of N,N-diethyl-2-oxo-2-phenylacetamide is readily achievable through the robust and well-established method of amide coupling between phenylglyoxylic acid and diethylamine. The use of DCC as a coupling agent, in conjunction with a catalytic amount of DMAP, provides an efficient and high-yielding pathway to the desired product. This guide has provided a detailed experimental protocol, a mechanistic rationale for the chosen methodology, and an overview of alternative synthetic strategies. The provided troubleshooting guide and expected characterization data will further aid researchers in the successful synthesis and verification of this important α-ketoamide. The methodologies described herein are foundational for the exploration of N,N-diethyl-2-oxo-2-phenylacetamide and its analogs in the context of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17076, N,N-Diethyl-2-phenylacetamide. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Jia, Y., & Wu, Y. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1948. [Link]

  • Wang, Z., et al. (2022). Strategies for synthesizing α‐ketoamides via acyl coupling reaction. Chemistry – An Asian Journal, 17(1), e202101135. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information: nBu4NI-mediated oxidation of methyl ketones to α-ketoamides: using ammonium, primary and secondary amine-salt as amine moiety. Retrieved from [Link]

  • Hu, L., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(3), 1645–1655. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Durham University. (2010). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349469, N,N-dimethyl-2-oxo-2-phenylacetamide. Retrieved from [Link]

Sources

Exploratory

Discovery, Synthesis, and Therapeutic Evolution of N,N-Diethyl-2-oxo-2-phenylacetamide: A Foundational α-Ketoamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0), also know...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0), also known as N,N-diethylphenylglyoxylamide, is a low-molecular-weight organic compound with the molecular formula C₁₂H₁₅NO₂. While historically synthesized as a versatile building block in organic chemistry, its true significance lies in its core structural motif: the α-ketoamide .

Over the past three decades, the α-ketoamide scaffold has transitioned from a simple synthetic intermediate to a "privileged structure" in medicinal chemistry. It serves as a highly effective, reversible covalent warhead targeting nucleophilic serine and cysteine residues in enzyme active sites. This whitepaper explores the historical discovery of this compound, details field-proven synthetic methodologies with their underlying mechanistic causality, and analyzes its evolutionary role in the development of modern antiviral protease inhibitors (e.g., targeting HCV NS3 and SARS-CoV-2 Mpro).

Historical Context and Discovery

The history of N,N-diethyl-2-oxo-2-phenylacetamide is deeply intertwined with the evolution of carbonylation chemistry and peptide synthesis. Early syntheses in the mid-20th century relied on the direct condensation of phenylglyoxylic acid with diethylamine derived from coal tar distillates. However, these early methods were plagued by poor atom economy and the formation of α-imino carboxylic acid byproducts.

A major historical milestone occurred with the advent of transition-metal catalysis. Researchers serendipitously discovered that the palladium-catalyzed double carbonylation of aryl halides in the presence of secondary amines yielded α-ketoamides rather than primary amides, provided the temperature was strictly controlled . This breakthrough allowed for the rapid library generation of α-ketoamides, propelling them into high-throughput screening pipelines where their potent biological activity as protease inhibitors was first recognized.

Validated Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an observable quality control (QC) metric to guarantee reproducibility.

Protocol A: Classical Amidation via Carbodiimide Coupling

This method remains the standard for bench-scale synthesis due to its high yield and operational simplicity.

  • Step 1: Activation

    • Action: Dissolve 1.0 eq of phenylglyoxylic acid in anhydrous dichloromethane (DCM) under N₂. Cool to 0°C. Add 1.1 eq of Hydroxybenzotriazole (HOBt) followed by 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Causality: The 0°C environment minimizes the exothermic degradation of the highly reactive O-acylisourea intermediate. HOBt is critical; it intercepts the intermediate to form an active ester, suppressing the formation of unreactive N-acylurea dead-ends.

    • Validation: The immediate formation of a white, insoluble precipitate (dicyclohexylurea, DCU) visually confirms successful acid activation.

  • Step 2: Nucleophilic Addition

    • Action: Add 1.2 eq of diethylamine dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition controls the local concentration of the amine, preventing exothermic spikes that could lead to self-condensation of the phenylglyoxylic acid.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active acid spot (lower Rf​ ) and the emergence of the product spot (higher Rf​ ) validates reaction completion.

  • Step 3: Quench and Isolation

    • Action: Filter the DCU. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

    • Causality: The 1M HCl wash protonates and extracts unreacted diethylamine into the aqueous phase. The NaHCO₃ wash deprotonates and removes any residual phenylglyoxylic acid.

    • Validation: The resulting crude yellow oil should yield a purity of >95% prior to column chromatography.

Protocol B: Palladium-Catalyzed Double Carbonylation

For advanced, atom-economical synthesis directly from aryl halides .

  • Step 1: Catalytic Setup

    • Action: In a Schlenk tube, combine iodobenzene (1.0 eq), diethylamine (2.0 eq), Pd(OAc)₂ (5 mol%), and a phosphine ligand in 1,4-dioxane.

  • Step 2: Carbonylation under Temperature Control

    • Action: Purge the system with CO gas (1 atm) and heat strictly to 60–80°C for 12 hours.

    • Causality:Temperature control is the critical variable. At 60–80°C, the rate of CO insertion into the arylpalladium intermediate outpaces nucleophilic attack by the amine, allowing a second CO molecule to insert, forming the α-ketoacylpalladium species. If the temperature exceeds 100°C, decarbonylation becomes entropically favored, yielding the single-carbonylation byproduct (N,N-diethylbenzamide).

    • Validation: GC-MS analysis of the crude mixture should show a molecular ion peak at m/z 205.1, confirming the double CO insertion.

Synthesis A Phenylglyoxylic Acid + Diethylamine B DCC / HOBt Solvent: DCM, 0°C A->B Classical Amidation E N,N-Diethyl-2-oxo-2-phenylacetamide (Target Scaffold) B->E -DCU Byproduct C Iodobenzene + Diethylamine + CO (Atmospheric) D Pd(OAc)2, Ligand 60-80°C C->D Double Carbonylation D->E Low Temp Favors α-Keto

Fig 1: Validated synthetic pathways for N,N-diethyl-2-oxo-2-phenylacetamide.

Analytical Characterization Standards

To establish trustworthiness, any synthesized batch of N,N-diethyl-2-oxo-2-phenylacetamide must meet the following rigorous spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.61 (m, 1H, Ar-H), 7.51 (t, J = 7.7 Hz, 2H, Ar-H), 3.56 (q, J = 7.2 Hz, 2H, N-CH₂), 3.24 (q, J = 7.1 Hz, 2H, N-CH₂), 1.29 (t, J = 7.2 Hz, 3H, CH₃), 1.16 (t, J = 7.1 Hz, 3H, CH₃).

    • Expert Insight: The presence of two distinct quartets ( δ 3.56 and 3.24) and two triplets ( δ 1.29 and 1.16) is the definitive hallmark of this compound. It visually demonstrates the restricted rotation around the C-N amide bond, confirming the structural integrity of the α-ketoamide framework.

  • ¹³C NMR (100 MHz, CDCl₃): δ 191.6 (Ketone C=O), 166.7 (Amide C=O), 134.5, 133.2, 129.6, 128.9, 42.1, 38.8, 14.1, 12.8.

Biological Activity & Mechanism of Action

While N,N-diethyl-2-oxo-2-phenylacetamide itself is a foundational model, its structural derivatives have reshaped modern antiviral therapy. The vicinal dicarbonyl system renders the α-keto carbon (C2) highly electrophilic.

The Covalent Warhead Mechanism

When an α-ketoamide enters the active site of a target protease (such as the Hepatitis C NS3/4A protease or the SARS-CoV-2 3CL main protease), the catalytic nucleophile (e.g., Cys145 in SARS-CoV-2 Mpro) attacks the electrophilic α-keto carbon. This forms a reversible hemithioketal covalent adduct . The amide portion of the molecule simultaneously engages in critical hydrogen bonding with the S1 and S2 subsites of the enzyme, anchoring the inhibitor and halting viral replication .

MOA A Target Protease (e.g., SARS-CoV-2 Mpro) B Active Site Cys145 (Nucleophilic -SH) A->B Exposes D Reversible Hemithioketal (Covalent Adduct) B->D Nucleophilic Attack C α-Ketoamide Warhead (Electrophilic C2 Carbon) C->D Accepts Electron Pair E Enzyme Inactivation & Viral Arrest D->E Causes

Fig 2: Mechanism of action for α-ketoamide covalent inhibition of target proteases.

Quantitative Data: Evolution of Efficacy

The following table summarizes how the basic α-ketoamide scaffold has been optimized into highly potent, low-nanomolar clinical candidates by modifying the peripheral substituents while retaining the core warhead.

Compound / DerivativeTarget EnzymeIC₅₀ (nM)EC₅₀ (nM)Clinical Status / Note
N,N-Diethyl-2-oxo-2-phenylacetamide Model ScaffoldN/AN/AFoundational Building Block
Boceprevir (Peptidomimetic)HCV NS3/4A Protease~14~200FDA Approved (2011)
Telaprevir (Peptidomimetic)HCV NS3/4A Protease~350~730FDA Approved (2011)
Compound 20j (Quaternized P1)SARS-CoV-2 Mpro19.0138.1Preclinical Lead
Compound 27h (Novel Derivative)SARS-CoV-2 Mpro10.943.6Advanced Preclinical

Future Perspectives in Drug Development

The primary challenge with current α-ketoamide therapeutics is their high molecular weight and peptidomimetic nature, which often results in poor oral bioavailability and rapid biliary clearance. Future drug discovery efforts are focused on utilizing the foundational N,N-diethyl-2-oxo-2-phenylacetamide scaffold to design non-peptidic, low-molecular-weight α-ketoamides. By replacing large peptide backbones with rigid, lipophilic heterocycles, researchers aim to maintain the potent covalent warhead mechanism while drastically improving pharmacokinetic profiles.

References

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. ACS Omega (2018).[Link]

  • Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. The Journal of Organic Chemistry (2024).[Link]

  • Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus: where do we stand and where do we go? Expert Opinion on Drug Discovery (2022).[Link]

  • Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups. Bioorganic Chemistry (2024).[Link]

Foundational

Advanced Profiling of N,N-Diethyl-2-oxo-2-phenylacetamide and α-Ketoamide Pharmacophores: Synthesis, Mechanism, and Protease Inhibition

Executive Summary The α-ketoamide moiety represents a privileged pharmacophore in modern medicinal chemistry, functioning as a highly tunable, mechanism-based electrophile. Specifically, N,N-diethyl-2-oxo-2-phenylacetami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-ketoamide moiety represents a privileged pharmacophore in modern medicinal chemistry, functioning as a highly tunable, mechanism-based electrophile. Specifically, N,N-diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) serves as an essential model compound and synthetic building block for understanding prime-side (P1') interactions in protease targets. This technical guide deconstructs the structural dynamics, target engagement causality, and self-validating synthetic workflows associated with this critical class of compounds.

Structural Dynamics of the α-Ketoamide Core

The unique reactivity of α-ketoamides stems from their highly electrophilic ketone carbonyl, which is activated by the adjacent electron-withdrawing amide group. The preferred molecular geometry of the α-ketoamide dictates that the nitrogen atom and the two carbonyl groups reside on the same plane. Crucially, the two oxygen atoms adopt a trans disposition to minimize the mutual electrostatic repulsion of their lone pairs[1].

In tertiary α-ketoamides like N,N-diethyl-2-oxo-2-phenylacetamide, the bulky diethyl substitution restricts rotation around the C–N bond. This pre-organization is not merely a structural artifact; it is a critical design element that dictates the trajectory of the warhead as it enters a target enzyme's active site, locking the molecule into a bioactive conformation.

Mechanistic Causality: Target Engagement of Proteases

α-Ketoamides are premier transition-state inhibitors for serine and cysteine proteases (e.g., Calpains, HCV NS3, and SARS-CoV-2 Mpro). The causality behind their superior efficacy compared to standard aldehydes or Michael acceptors lies in their dual-anchoring capability within the enzyme's oxyanion hole.

When an active site nucleophile (such as Cys145 in SARS-CoV-2 Mpro or Cys115 in Calpain) attacks the α-keto carbon, the sp2 hybridized center transitions to an sp3 hybridized 2[2]. Unlike aldehydes, which only provide one hydrogen bond donor/acceptor, the α-ketoamide warhead engages in two critical hydrogen bonds:

  • The newly formed hemithioketal hydroxyl group interacts with the catalytic histidine (e.g., His41).

  • The adjacent amide oxygen accepts a hydrogen bond from the backbone amides comprising the canonical oxyanion hole (e.g., Gly143, Ser144, Cys145)[3].

This dual-anchoring mechanism drastically reduces the off-rate ( koff​ ) of the inhibitor, shifting the kinetic profile from fast-reversible to a highly desirable slow-tight binding mechanism [3].

G E Active Protease (e.g., Cys145 / His41) EI Reversible Non-Covalent Enzyme-Inhibitor Complex E->EI + Inhibitor I α-Ketoamide Inhibitor (Electrophilic Carbonyl) I->EI TS Nucleophilic Attack (Cys-SH -> C=O) EI->TS Proximity & Orientation Adduct Tetrahedral Hemithioketal Adduct (Stabilized by Oxyanion Hole) TS->Adduct Covalent Bond Formation Adduct->EI Reversible Dissociation

Caption: Mechanism of reversible covalent protease inhibition by α-ketoamides.

Prime-Side (P1') Targeting and Kinetic Profiling

While the peptide backbone of an inhibitor dictates non-prime side recognition, the amine substituents of the α-ketoamide (the P1' position) project directly into the S1' prime-side pocket of the protease. The N,N-diethyl group in our model compound represents a foundational hydrophobic tail.

Expanding this tail is a proven strategy to achieve tight-binding conditions. For instance, in rhomboid proteases, extending a phenylethyl tail to a phenylbutyl tail at the ketoamide nitrogen increases inhibition potency by several orders of magnitude, contributing up to 40 kcal/mol of interaction free energy[4].

Quantitative Data: Comparative Inhibition Kinetics
Target ProteaseInhibitor / CompoundWarheadBinding AffinityKinetic Mechanism & Residence Time
Calpain I Cbz-Leu-Abu-CONH-Rα-ketoamide Ki​ = 23 nMReversible Hemithioketal[2]
SARS-CoV-2 Mpro RAY1216α-ketoamide Ki​ = 8.6 nMSlow-tight ( tres​ = 104 min)[3]
SARS-CoV-2 Mpro PF-07321332 (Ref)Nitrile Ki​ = ~1-3 nMFast-reversible ( tres​ = 9 min)[3]
Rhomboid (GlpG) Peptidyl-phenylbutylα-ketoamide IC50​ = 1.5 nMTight-binding[4]

Self-Validating Synthetic Methodology

Protocol: nBu₄NI-Catalyzed Oxidative Amidation

Step 1: Reaction Assembly

  • Action: In a 50 mL reaction vial, combine acetophenone (1.0 mmol), N,N-diethylformamide (2.5 mmol), nBu₄NI (0.2 mmol), and aqueous TBHP (70%, 5.0 mmol) in 2 mL of H2​O .

Step 2: Oxidative Amidation

  • Action: Stir the mixture at 100°C for 16 hours.

  • Validation Checkpoint: Perform TLC (SiO2, Hexane/EtOAc 4:1). The reaction is deemed complete when the acetophenone starting material spot is fully consumed.

Step 3: Quench and Extraction

  • Action: Cool to room temperature and add saturated aqueous Na2​SO3​ (10 mL). Extract with ethyl acetate (3 × 20 mL).

  • Causality & Safety: Na2​SO3​ is mandatory to reduce unreacted TBHP. Failing to quench peroxides before solvent evaporation poses a severe explosion hazard.

  • Validation Checkpoint: A negative starch-iodide paper test confirms the complete destruction of peroxides.

Step 4: Purification and Spectral Validation

  • Action: Concentrate the organic layer and purify via silica gel flash chromatography (gradient 20-50% EtOAc in petroleum ether).

  • Validation (1H NMR, 400 MHz, CDCl3): The target product is confirmed by the disappearance of the methyl ketone singlet and the emergence of two distinct quartets at δ 3.56 (q, J = 7.2 Hz, 2H) and δ 3.24 (q, J = 7.1 Hz, 2H) . This splitting is caused by the restricted rotation of the N,N-diethyl groups adjacent to the amide carbonyl. The aromatic protons validate the phenyl ring at δ 7.94 (d, 2H), 7.63 (m, 1H), and 7.51 (t, 1H)[6].

Synth SM Starting Materials Acetophenone + Diethylformamide Rxn Oxidative Amidation (100°C, 16h) SM->Rxn Cat Catalytic System nBu4NI / TBHP / H2O Cat->Rxn Quench Quench & Extraction (Na2SO3 / EtOAc) Rxn->Quench In-process TLC check Purif Flash Chromatography (Hexane/EtOAc) Quench->Purif Peroxide Safety Quench Valid Validation 1H NMR: δ 3.56, 3.24 (q) Purif->Valid Pure N,N-diethyl-2-oxo- 2-phenylacetamide

Caption: Self-validating synthetic workflow for N,N-diethyl-2-oxo-2-phenylacetamide.

References

  • Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - NIH PMC. 2

  • Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor - bioRxiv. 3

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines - ACS Omega / NIH PMC. 6

  • Extensive targeting of chemical space at the prime side of ketoamide inhibitors of rhomboid proteases by branched substituents - Forschungszentrum Jülich. 4

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications. 1

Sources

Exploratory

The Phenylglyoxamide Scaffold: A Technical Guide to Leveraging N,N-diethyl-2-oxo-2-phenylacetamide and its Analogs in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Abstract The α-ketoamide moiety is a privileged structural motif in medicinal chemistry, demonstrating a remarkable capacity for interaction with a diverse r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The α-ketoamide moiety is a privileged structural motif in medicinal chemistry, demonstrating a remarkable capacity for interaction with a diverse range of biological targets while often conferring favorable metabolic stability and cell permeability.[1] Within this class, the N,N-diethyl-2-oxo-2-phenylacetamide scaffold serves as a foundational lead compound, offering a synthetically tractable and versatile starting point for drug discovery programs. While this specific molecule is primarily a building block, its derivatives have shown significant promise across multiple therapeutic areas, most notably as potent anticonvulsant agents.[2][3] This guide provides an in-depth exploration of N,N-diethyl-2-oxo-2-phenylacetamide as a lead compound, detailing its synthesis, physicochemical properties, prominent biological activities, and a strategic roadmap for its development. We will focus on the anticonvulsant potential of this scaffold, elucidating the underlying mechanism of action and providing field-proven protocols for advancing a lead optimization campaign.

Part 1: The Core Scaffold: Synthesis and Physicochemical Profile

The utility of any lead compound begins with its accessibility and fundamental chemical properties. N,N-diethyl-2-oxo-2-phenylacetamide is a prime example of a scaffold that is both readily synthesized and possesses a physicochemical profile amenable to optimization.

Physicochemical Properties

The molecular characteristics of a lead compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The addition of even a single methylene group can significantly alter properties like lipophilicity, which in turn affects cell permeability and target binding affinity.[2]

PropertyValueData Source
Molecular Formula C₁₂H₁₅NO₂PubChem CID: 349469 (analogue)
Molecular Weight 191.25 g/mol Calculated
LogP (Predicted) ~1.5 - 2.1[2]
Polar Surface Area 46.17 Ų[2]
CAS Number 2439-56-7N/A

Note: Data is for the title compound or its closest analogs where direct data is unavailable.

Synthesis Protocol: DCC-Mediated Amide Coupling

The most direct and reliable method for synthesizing N-alkyl-2-oxo-2-phenylacetamides is through the condensation of phenylglyoxylic acid with the desired amine.[1][4] The use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.[4] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.[4]

Experimental Protocol: Synthesis of N,N-diethyl-2-oxo-2-phenylacetamide

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add diethylamine (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).[1]

  • Workup (Filtration): Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the solid filter cake with a small amount of fresh DCM.[4]

  • Workup (Extraction): Combine the filtrate and washings in a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted amine/acid and catalyst residues.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Landscape and Anticonvulsant Mechanism

Derivatives of the phenylglyoxamide and phenylglycinamide core have demonstrated a wide array of biological activities, including roles as antimicrobial peptide mimics and anti-inflammatory agents.[2][5][6] However, the most robust and compelling data positions this scaffold as a source of potent anticonvulsant agents with a multimodal mechanism of action.[7][8]

Mechanism of Action: Redressing Neuronal Hyperexcitability

Recurrent seizure activity is the clinical manifestation of excessive, hypersynchronous firing of neurons.[9] The primary mechanisms of action for many established antiepileptic drugs (AEDs) involve redressing the balance between neuronal excitation and inhibition.[9][10] Phenylglycinamide derivatives have been shown to act on key voltage-gated ion channels that govern this process.[7][8]

The proposed mechanism involves a dual blockade of:

  • Voltage-Gated Sodium Channels (VGSCs): These channels are responsible for the rapid depolarization phase of an action potential. By binding to the channel, likely in its inactive state, the drug limits sustained, high-frequency repetitive firing—a hallmark of seizure activity.[11][12]

  • Voltage-Gated Calcium Channels (VGCCs): Specifically, inhibition of calcium currents can reduce neurotransmitter release at the presynaptic terminal, thereby dampening excitatory signaling across the synapse.[7][10]

This multimodal approach, targeting two distinct but complementary pathways, is a highly desirable feature for a novel anticonvulsant, potentially leading to a broader spectrum of activity and a higher therapeutic index.[8]

Anticonvulsant_MoA cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron AP Action Potential (High Frequency Firing) Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca++ Channel Na_Channel->Ca_Channel Depolarizes Membrane Vesicle Glutamate Vesicle Ca_Channel->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Lead_Compound Phenylglyoxamide Derivative Lead_Compound->Na_Channel Blocks Lead_Compound->Ca_Channel Inhibits

Caption: Proposed multimodal mechanism of action for anticonvulsant phenylglyoxamide derivatives.

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

Systematic structural modification of the lead compound is the cornerstone of medicinal chemistry. SAR studies on the phenylglyoxamide scaffold reveal key regions that can be modified to enhance potency, selectivity, and drug-like properties.

Key SAR Insights

Analysis of various phenylacetamide and phenylglyoxamide analogs provides a predictive framework for rational drug design.

Molecular RegionModificationImpact on Biological ActivityRationale / Reference
N-Alkyl Group Increasing lipophilicity (e.g., N-methyl to N-ethyl)Often increases potency in systems where cell permeability is key.Subtle changes in lipophilicity and steric hindrance can significantly impact target binding and membrane transit.[2]
Phenyl Ring Introduction of electron-withdrawing substituentsCan enhance antiseizure effects.Modifies the electronic properties of the core, potentially improving interactions with the biological target.[8]
α-Keto Group Reduction or modificationOften critical for activity.The α-ketoamide moiety is a key pharmacophore, likely involved in hydrogen bonding or covalent interactions at the target site.[3]
Amide N-H Substitution (e.g., N,N-diethyl vs. N-H)Can improve metabolic stability.N,N-disubstituted amides are generally less susceptible to enzymatic hydrolysis compared to secondary amides.
A Strategic Workflow for Lead Optimization

Advancing N,N-diethyl-2-oxo-2-phenylacetamide from a lead to a preclinical candidate requires a structured, multi-parameter optimization campaign. The following workflow outlines a logical screening cascade designed to efficiently identify compounds with a superior overall profile.

Lead_Optimization_Workflow Start Lead Compound: N,N-diethyl-2-oxo-2-phenylacetamide SAR_Library Design & Synthesize SAR Library Start->SAR_Library Primary_Screen Primary Screen: In Vitro Target Engagement (e.g., Ion Channel Electrophysiology) SAR_Library->Primary_Screen Potency_Selectivity Assess Potency (IC₅₀) & Selectivity Primary_Screen->Potency_Selectivity Cell_Assay Secondary Screen: Cell-Based Seizure Model (e.g., Neuronal Firing Assay) Potency_Selectivity->Cell_Assay Active Compounds ADME Early ADME-Tox: Metabolic Stability (HLM) Permeability (PAMPA) Cytotoxicity Cell_Assay->ADME Cell-Active Compounds PKPD In Vivo PK/PD Studies in Rodents ADME->PKPD Favorable Profile Efficacy In Vivo Efficacy: Rodent Seizure Models (e.g., MES, 6 Hz) PKPD->Efficacy Candidate Preclinical Candidate Selection Efficacy->Candidate Efficacious & Safe Leads

Caption: A rational drug discovery workflow for the optimization of phenylglyoxamide leads.

Part 4: Essential Experimental Workflows

Trustworthy data is generated from robust, well-validated protocols. The following sections describe standard methodologies crucial for characterizing novel anticonvulsant agents derived from the phenylglyoxamide scaffold.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on ion channel function in real-time.

Objective: To determine the IC₅₀ of a test compound for inhibition of voltage-gated sodium or calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest).

  • Cell Preparation: Culture cells expressing the target ion channel to ~80% confluency. Dissociate and plate onto glass coverslips for recording within 24-48 hours.

  • Recording Setup: Mount a coverslip in the recording chamber of an inverted microscope and perfuse with an external physiological salt solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an internal solution designed to isolate the current of interest (e.g., a Cs-based solution to block K⁺ channels).

  • Giga-seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, establishing electrical access to the cell's interior (whole-cell mode).

  • Voltage Protocol & Baseline: Clamp the cell at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit the target ion current (e.g., step to 0 mV to activate Na⁺ channels). Record stable baseline currents for 2-3 minutes.

  • Compound Application: Perfuse the chamber with the external solution containing the test compound at a known concentration. Continue to apply the voltage protocol and record the current until a steady-state level of inhibition is achieved.

  • Washout: Perfuse with the control external solution to determine the reversibility of the compound's effect.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Repeat for a range of concentrations to generate a concentration-response curve and calculate the IC₅₀ value.

In Vivo Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[7]

Objective: To determine the median effective dose (ED₅₀) of a test compound required to prevent the hind-limb tonic extension phase of an MES-induced seizure in mice.

  • Animal Acclimation: Acclimate male ICR mice to the facility for at least 3 days prior to the experiment. House with free access to food and water.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneally, i.p.) at various doses to different groups of mice. Include a vehicle control group.

  • Time to Peak Effect: Wait for a predetermined time corresponding to the suspected peak effect of the compound (e.g., 30-60 minutes post-i.p. injection).

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or auricular electrodes.

  • Observation: Immediately observe the animal for the presence or absence of a tonic hind-limb extension lasting for more than 3 seconds. This is the primary endpoint. The absence of this phase is recorded as protection.

  • Data Analysis: Record the number of animals protected at each dose level. Use probit analysis to calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hind-limb extension.

Conclusion and Future Directions

N,N-diethyl-2-oxo-2-phenylacetamide represents more than a single molecule; it is a gateway to the rich chemical space of the phenylglyoxamide scaffold. With a straightforward synthesis and a privileged structural core, it serves as an exceptional starting point for lead discovery. The compelling evidence for a multimodal anticonvulsant mechanism of action highlights its potential for developing next-generation therapeutics for epilepsy.

Future efforts should focus on synthesizing focused libraries to refine the SAR, particularly exploring substitutions on the phenyl ring to enhance potency and modulate physicochemical properties. Furthermore, comprehensive ADME-Tox profiling will be essential to identify candidates with favorable drug-like properties. The versatility of the α-ketoamide moiety suggests that analogs could also be screened against other target classes, such as proteases or as antimicrobial agents, broadening the therapeutic potential of this valuable scaffold.

References

  • Yu, T. T., Kuppusamy, R., Yasir, M., & Kumar, N. (n.d.). Structures of phenylglyoxamide- and biphenylglyoxamide-based small molecular antimicrobial peptidomimetics 1 and 2. ResearchGate. Available from: [Link]

  • Nizalapur, S., Ho, K. K. K., Kimyon, Ö., et al. (2016). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. Organic & Biomolecular Chemistry, 14(14), 3623-3637. Available from: [Link]

  • Nizalapur, S., Ho, K. K. K., Kimyon, Ö., et al. (2016). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. PubMed. Available from: [Link]

  • Kołaczek, A., Paviour, M., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 15(17), 3228-3256. Available from: [Link]

  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-2-oxo-2-phenylacetamide. PubChem. Available from: [Link]

  • Watkins, J. C., & Collingridge, G. L. (Eds.). (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PMC. Available from: [Link]

  • Kamiński, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available from: [Link]

  • De Sarro, G. B., & De Sarro, A. (1988). Mechanisms of action of anticonvulsant drugs. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem. Available from: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available from: [Link]

  • Lecturio. (2025). First-Generation Anticonvulsant Drugs. Lecturio. Available from: [Link]

  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. PubMed. Available from: [Link]

  • Shingate, B., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Jia, G., & Wu, W. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. PMC. Available from: [Link]

  • ChemBK. (2024). N,N-DIETHYL-2-PHENYLACETAMIDE. ChemBK. Available from: [Link]

Sources

Foundational

The Alpha-Ketoamide Functional Group: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The α-ketoamide moiety has emerged as a cornerstone in medicinal chemistry, recognized for its versatile reactivity and presence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The α-ketoamide moiety has emerged as a cornerstone in medicinal chemistry, recognized for its versatile reactivity and presence in numerous natural products and clinically successful drugs.[1][2][3] This functional group, characterized by a ketone directly adjacent to an amide, is not merely a passive linker but an active participant in molecular interactions, often serving as a key electrophilic "warhead" in the design of covalent enzyme inhibitors.[4][5] Its unique electronic architecture, which confers a balance of reactivity and metabolic stability, makes it a "privileged structure" for developing innovative therapeutics against a wide range of biological targets.[1][4]

This guide provides a comprehensive technical overview of the α-ketoamide functional group. It delves into its fundamental physicochemical properties, surveys robust synthetic methodologies, dissects its nuanced chemical reactivity with a focus on mechanistic insights, and showcases its impactful applications in drug discovery, particularly in the realm of covalent inhibition.

Physicochemical Properties and Electronic Structure

The chemical behavior of the α-ketoamide is dictated by the interplay between the two adjacent carbonyl groups and the amide nitrogen. This arrangement creates a unique electronic landscape, rendering the motif as an ambident proelectrophile and pronucleophile.[1][6]

  • Electrophilicity: The primary site of electrophilicity is the ketone carbonyl carbon. The adjacent electron-withdrawing amide group enhances the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.[7] This is the basis for its function as a covalent warhead.

  • Nucleophilicity: The α-ketoamide also possesses two potential nucleophilic sites: the amide nitrogen and the enolizable α-carbon.[6][8]

  • Conformation and Stability: The α-ketoamide typically adopts a planar conformation with the two carbonyl oxygen atoms in a trans disposition to minimize steric and electronic repulsion.[4] Compared to other dicarbonyl compounds, α-ketoamides exhibit favorable pharmacokinetic properties, including enhanced metabolic stability towards plasma esterases and improved membrane permeability over α-ketoacids.[1][4][9] They are also more stable and less promiscuously reactive than α-ketoaldehydes, which can lead to off-target toxicity.[1]

  • Hydration: In aqueous environments, the electrophilic keto-carbonyl can exist in equilibrium with its hydrated gem-diol form. The stability of this hydrate is influenced by pH and the substitution pattern on the amide nitrogen.[1] While this hydration is reversible, it can influence the effective concentration of the reactive keto-form available for target engagement.[7]

Synthetic Methodologies for α-Ketoamide Construction

A variety of synthetic strategies have been developed to access the α-ketoamide core, reflecting its importance in organic and medicinal chemistry.[6][10] The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

Synthetic Strategy Starting Materials Key Reagents/Catalysts Description Reference(s)
Oxidation of α-Hydroxyamides α-HydroxyamidesDess-Martin periodinane, Swern oxidation reagentsA common and reliable method involving the oxidation of a secondary alcohol to a ketone.[6][7][6][7]
Amidation of α-Ketoacids α-Ketoacids, AminesCoupling agents (e.g., EDC, HATU), YnamidesDirect formation of the amide bond from a carboxylic acid and an amine.[6][11][6][11]
Oxidative Amidation Terminal Alkynes, AminesCopper or Iron catalysts, O₂ or other oxidantsA convergent approach that forms the α-ketoamide through a series of oxidative and C-N bond-forming steps.[2][12][2][12]
Double Carbonylative Amination Aryl Halides, Amines, COPalladium catalystsA palladium-catalyzed process that incorporates two molecules of carbon monoxide to construct the α-ketoamide scaffold.[6][10][6][10]
C(sp³)-H Oxidation of Amides N,N-disubstituted arylacetamidesCs₂CO₃, AirDirect oxidation of the α-methylene group of an amide to the corresponding carbonyl.[6][6]
Featured Protocol: Synthesis via Oxidation of an α-Hydroxyamide

This protocol describes a general procedure for the synthesis of an α-ketoamide from its corresponding α-hydroxyamide precursor using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the α-hydroxyamide starting material (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1–1.5 eq) portion-wise at room temperature or 0 °C to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure α-ketoamide.

Chemical Reactivity: The Heart of its Functionality

The utility of the α-ketoamide in drug design is intrinsically linked to its reactivity, particularly the electrophilic nature of its α-keto carbonyl group.

Nucleophilic Addition: The Covalent Inhibition Mechanism

The most significant reaction of α-ketoamides in a biological context is the nucleophilic addition to the keto-carbonyl. This is the key mechanism by which α-ketoamide-based drugs inhibit cysteine and serine proteases.[1][13]

In the active site of a target protease, a nucleophilic residue (the hydroxyl of serine or the thiol of cysteine) attacks the electrophilic keto-carbonyl carbon of the inhibitor.[6][14] This attack leads to the formation of a reversible tetrahedral intermediate—a hemiketal in the case of serine proteases or a hemithioacetal for cysteine proteases.[6][13][14] This adduct mimics the natural transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[7] The reversibility of this covalent bond is a key feature, potentially leading to a better safety profile compared to irreversible inhibitors.[15]

Caption: Mechanism of covalent inhibition by an α-ketoamide.

Cycloaddition Reactions

The 1,2-dicarbonyl system of α-ketoamides allows them to participate in cycloaddition reactions, similar to other α-diketones.[16] While less explored in a biological context, these reactions are valuable in synthetic chemistry for constructing complex heterocyclic scaffolds. Photo-induced cycloadditions, for example, can proceed via [2+2], [4+2], or [4+4] pathways depending on the reaction partner, providing access to diverse molecular architectures.[16]

Applications in Drug Discovery and Chemical Biology

The α-ketoamide moiety is a validated and powerful tool in the development of therapeutics, most notably as a covalent inhibitor of proteases.

Case Studies in Covalent Protease Inhibition

The clinical success of α-ketoamide-based drugs has solidified their importance. The hepatitis C virus (HCV) NS3/4A serine protease inhibitors Telaprevir and Boceprevir are landmark examples.[13][17] Both drugs utilize the α-ketoamide warhead to form a reversible covalent bond with the active site serine (Ser139), effectively halting viral replication.[1][17] This strategy has been extended to numerous other targets, including:

  • SARS-CoV-2 Main Protease (Mpro): The α-ketoamide has been a key pharmacophore in the rapid development of inhibitors against the essential cysteine protease of SARS-CoV-2.[14] These inhibitors form a reversible hemithioacetal with the catalytic Cys145.[14][18]

  • Calpains: These are cysteine proteases implicated in neurodegenerative diseases and muscular dystrophy. Peptidomimetic α-ketoamides have been developed as potent and cell-penetrant calpain inhibitors.[1][19]

  • Proteasome: The proteasome contains an N-terminal threonine residue that acts as the catalytic nucleophile. Peptide α-ketoamides have been shown to potently and reversibly inhibit the chymotrypsin-like activity of the proteasome by forming a hemiacetal adduct with this threonine.[20]

Inhibitor Name/Class Target Enzyme Disease Area Mechanism of Action Reference(s)
Telaprevir HCV NS3/4A Serine ProteaseHepatitis CReversible covalent inhibition (hemiketal formation)[1][17]
Boceprevir HCV NS3/4A Serine ProteaseHepatitis CReversible covalent inhibition (hemiketal formation)[1][17]
RAY1216 SARS-CoV-2 Main ProteaseCOVID-19Reversible covalent inhibition (hemithioacetal formation)[18]
Calpain Inhibitors Calpain Cysteine ProteasesNeurodegeneration, Muscular DystrophyReversible covalent inhibition (hemithioacetal formation)[19]
Peptide α-ketoamides 20S Proteasome (β5 subunit)CancerReversible covalent inhibition (hemiacetal formation)[20]
Emerging Applications: Photo-Affinity Labeling

Beyond inhibition, the α-ketoamide functional group is finding utility in chemical biology. For instance, thienyl-substituted α-ketoamides have been developed as photoreactive groups for photo-affinity labeling (PAL).[21] These probes are more photostable than traditional phenyl α-ketoamides and can be used to covalently label and identify the binding partners of small molecules in complex biological systems.[21]

Experimental Workflow: Assessing Covalent Inhibition

Validating an α-ketoamide as a covalent inhibitor requires a series of well-designed biochemical assays to determine its potency, mechanism, and reversibility.

G cluster_workflow Inhibitor Evaluation Workflow A Initial Potency (IC50) Determination B Time-Dependence Assay A->B If potent (low μM/nM) C Jump-Dilution Assay (Reversibility) B->C If time-dependent D Mechanism Confirmation (e.g., Mass Spectrometry) C->D If reversible E Lead Optimization D->E Confirm covalent adduct

Caption: Workflow for the evaluation of a covalent inhibitor.

Protocol: Kinetic Evaluation of a Reversible Covalent Inhibitor

1. Initial IC₅₀ Determination:

  • Perform a standard enzyme assay with a range of inhibitor concentrations.

  • Pre-incubate the enzyme and inhibitor for a short, fixed period (e.g., 15 minutes) before adding the substrate to initiate the reaction.

  • Measure the initial reaction velocity and plot it against the inhibitor concentration to determine the IC₅₀ value. This provides a preliminary measure of potency.

2. Time-Dependency Analysis:

  • To test for covalent interaction, assess if the inhibition progresses over time.

  • Pre-incubate the enzyme with a fixed concentration of the inhibitor for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction with the substrate.

  • A decrease in enzyme activity with longer pre-incubation times is indicative of a time-dependent (covalent) mechanism.

3. Reversibility Assessment (Jump-Dilution):

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a sufficient time to allow for adduct formation (e.g., 60 minutes).

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the substrate. The dilution reduces the concentration of free inhibitor to negligible levels.

  • Monitor the recovery of enzyme activity over time. A gradual increase in activity signifies the dissociation of the inhibitor and the reversibility of the covalent bond. The rate of recovery can be used to calculate the off-rate (k_off) of the inhibitor.

4. Mass Spectrometry Confirmation:

  • Incubate the target protein with the α-ketoamide inhibitor.

  • Analyze the protein using intact protein mass spectrometry or peptide mapping (LC-MS/MS after tryptic digest).

  • An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Conclusion and Future Perspectives

The α-ketoamide functional group is a testament to the power of a well-defined chemical motif in modern drug discovery. Its finely tuned electrophilicity, coupled with favorable pharmacokinetic properties, has made it an exceptionally successful scaffold for designing potent and selective enzyme inhibitors.[1][4] The clinical success of drugs like Telaprevir has paved the way for its application against a host of other challenging targets, from viral proteases to the human proteasome.[1][17][20]

Future research will likely focus on expanding the diversity of α-ketoamide-based inhibitors, exploring novel synthetic routes to access more complex structures, and further harnessing its unique reactivity for applications in chemical biology, such as the development of more sophisticated molecular probes. As our understanding of disease biology deepens, the rational design of therapeutics based on privileged and reactive scaffolds like the α-ketoamide will remain a critical strategy in the pursuit of new medicines.

References

  • Micale, N., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4534-4589. [Link]

  • Micale, N., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • D'hooghe, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(8), 4869-4934. [Link]

  • Gao, Y., et al. (2021). Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome. Journal of Chemical Information and Modeling, 61(6), 2953-2963. [Link]

  • Anilkumar, G., et al. (2016). Recent advances in catalytic synthesis of α-ketoamides. Catalysis Science & Technology, 6(16), 5913-5927. [Link]

  • Micale, N., et al. (2023). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • Swain, S. P., et al. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

  • Aaron, M. B., et al. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. The Chemical Record. [Link]

  • D'hooghe, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. PubMed. [Link]

  • Chen, J.-H., et al. (2024). De Novo Synthesis of α-Ketoamides via Pd/TBD Synergistic Catalysis. Angewandte Chemie International Edition. [Link]

  • Wang, C., et al. (2015). Synthesis of α-Ketoamides by Copper-Catalyzed Reactions of Phenylacetic Acids with N,N-Dialkylformamides. Synthetic Communications, 45(15), 1781-1789. [Link]

  • D'hooghe, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ResearchGate. [Link]

  • Micale, N., et al. (2026). α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods. European Journal of Medicinal Chemistry. [Link]

  • Wildeman, M. E., et al. (2009). Convergent synthesis of α-ketoamide inhibitors of Pin1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5038-5041. [Link]

  • Micale, N. (2022). Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus. Expert Opinion on Drug Discovery, 17(5), 475-486. [Link]

  • Mondal, M., et al. (2020). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Journal of Chemical Information and Modeling, 60(12), 5859-5869. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. . [Link]

  • ResearchGate. (n.d.). The common methods for the synthesis of α‐ketoamides. ResearchGate. [Link]

  • ResearchGate. (2026). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ResearchGate. [Link]

  • Salerno, M., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1032-1037. [Link]

  • Petri, G. L., & Maso, L. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 743-756. [Link]

  • Zhang, L., et al. (2023). Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. bioRxiv. [Link]

  • Otal, J., et al. (2005). Novel cell-penetrating α-keto-amide calpain inhibitors as potential treatment for muscular dystrophy. Bioorganic & Medicinal Chemistry Letters, 15(16), 3725-3728. [Link]

  • Zhang, Y., & Ye, F. (2023). An update on the discovery and development of reversible covalent inhibitors. Drug Discovery Today, 28(8), 103655. [Link]

  • Tanaka, M., et al. (2018). Thienyl-Substituted α-Ketoamide: A Less Hydrophobic Reactive Group for Photo-Affinity Labeling. ACS Chemical Biology, 13(3), 613-617. [Link]

  • ResearchGate. (n.d.). Structure of some biologically active compounds containing α-ketoamide framework. ResearchGate. [Link]

  • Figshare. (2022). Electrophilic warheads in covalent drug discovery: an overview. Figshare. [Link]

  • Wang, Y., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(3), 1888-1896. [Link]

  • Chan, W.-H., et al. (2013). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 18(3), 2886-2919. [Link]

  • ResearchGate. (n.d.). Structures of α-ketoamides 110−118 developed by Zhang et al. 193. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in functionalization of acyclic α-keto amides. RSC Publishing. [Link]

  • ScienceDirect. (n.d.). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. ScienceDirect. [Link]

Sources

Exploratory

N,N-diethyl-2-oxo-2-phenylacetamide derivatives and analogues

The α-Ketoamide Pharmacophore: A Technical Guide to N,N -Diethyl-2-oxo-2-phenylacetamide Derivatives in Drug Discovery Introduction: The Phenylglyoxylamide Core N,N -diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0), a pr...

Author: BenchChem Technical Support Team. Date: March 2026

The α-Ketoamide Pharmacophore: A Technical Guide to N,N -Diethyl-2-oxo-2-phenylacetamide Derivatives in Drug Discovery

Introduction: The Phenylglyoxylamide Core

N,N -diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0), a prototypical phenylglyoxylamide, represents a fundamental building block in modern medicinal chemistry[1]. Characterized by its adjacent carbonyl groups, the α-ketoamide moiety is widely recognized as a "privileged structure"[2]. It serves as a highly effective transition-state mimic and an electrophilic warhead capable of engaging nucleophilic residues within the active sites of various biological targets, most notably cysteine and serine proteases[2][3].

Due to their superior pharmacokinetic properties—such as improved membrane permeability compared to α-ketoacids and higher stability against plasma esterases compared to α-ketoesters—α-ketoamide derivatives have become a focal point in the development of antivirals, antiprion agents, and antiparasitic drugs[2].

Mechanistic Grounding: The Covalent Inhibition Paradigm

The pharmacological efficacy of α-ketoamides stems from the pronounced electrophilicity of the α-keto carbon. When an α-ketoamide derivative enters the active site of a target protease (e.g., the His41-Cys145 catalytic dyad in SARS-CoV-2 Mpro), the nucleophilic thiolate of the cysteine residue attacks the α-keto carbon[4][5].

Causality of Binding: This nucleophilic attack forms a stable, often reversible, hemithioacetal complex[2][4]. Simultaneously, the amide carbonyl acts as a critical hydrogen-bond acceptor, anchoring into the protease's oxyanion hole to stabilize the transition state[2]. By manipulating the N,N -dialkyl substitutions (such as the diethyl groups) or functionalizing the phenyl ring, researchers can precisely tune the steric fit and electrostatic interactions, thereby dictating the inhibitor's potency and target selectivity[4].

Mechanism A α-Ketoamide Derivative (Electrophile) C Pre-covalent Complex (Hydrogen Bonding) A->C B Target Protease (Cys/Ser Nucleophile) B->C D Nucleophilic Attack at α-Keto Carbon C->D Orientation E Hemithioacetal/Hemiacetal Formation D->E Covalent Bond F Enzyme Inhibition (Reversible/Irreversible) E->F Target Blockade

Fig 1. Mechanism of covalent inhibition by α-ketoamides targeting nucleophilic proteases.

Synthetic Methodologies: Constructing the Core

While traditional synthetic routes rely on the direct coupling of phenylglyoxylic acid with diethylamine, advanced high-throughput library generation utilizes Palladium-Catalyzed Double Aminocarbonylation [6][7]. This method allows for the rapid assembly of diverse α-ketoamide libraries from simple aryl halides, carbon monoxide (CO), and amines.

Protocol 1: Pd-Catalyzed Synthesis of N,N -Diethyl-2-oxo-2-phenylacetamide

This protocol is designed as a self-validating system to ensure high yield and structural confirmation.

  • Reagent Preparation: In a dry, argon-purged autoclave, combine iodobenzene (1.0 equiv), diethylamine (1.5 equiv), Pd(OAc)2 (5 mol %) as the catalyst, and PPh3 (10 mol %) as the ligand[6]. Add a tertiary amine base (e.g., Et3N) and anhydrous toluene as the solvent.

  • Pressurization & Reaction (Causality Check): Pressurize the autoclave with CO gas to 40 bar. Why 40 bar? High CO pressure is thermodynamically required to accelerate the insertion of the second CO molecule into the acylpalladium intermediate. Lower pressures prematurely allow amine attack, yielding the undesired simple benzamide instead of the target 2-ketocarboxamide[6]. Heat the mixture to 100 °C for 16 hours.

  • Purification: Vent the CO gas safely. Filter the mixture through Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexane:EtOAc gradient).

  • System Validation (Quality Control):

    • TLC: Confirm the disappearance of iodobenzene.

    • 13C NMR Verification: The product is validated only if the 13C NMR spectrum exhibits two distinct downfield carbonyl peaks: δ 191.6 ppm (the highly electrophilic α-keto carbon) and δ 166.7 ppm (the amide carbonyl)[7][8].

Structure-Activity Relationship (SAR) & Biological Applications

The versatility of the α-ketoamide core has led to its application across a broad spectrum of diseases. The table below summarizes the quantitative efficacy of various derivatives against critical biological targets.

Target Pathogen / DiseaseTarget ProteinDerivative ClassKey Quantitative Data (Potency)Ref
SARS-CoV-2 (COVID-19) Main Protease (Mpro)α-Ketoamide Compound [I]EC50 = 10.9 nM; Antiviral EC50 = 43.6 nM[4]
Trypanosoma cruzi (Chagas) Cruzain (Cysteine Protease)Thiourea-conjugated α-ketoamides>75% inhibition at 10 μM[3]
HIV-1 HIV-1 ProteaseDi-/Tripeptide α-ketoamide analoguesHigh enzyme inhibition at 50 nM[9]
Prion Disease PrPSc (Scrapie Prions) N -phenylglyoxylamide heterocyclesEC50 < 10 nM (Cell line model)[2][10]

Experimental Validation: Enzyme Inhibition Assay

To accurately evaluate the potency of synthesized α-ketoamide derivatives, a kinetic Fluorescence Resonance Energy Transfer (FRET) assay is standard. Because α-ketoamides are targeted covalent inhibitors (TCIs), their inhibition is time-dependent. Standard IC50 values are insufficient; the efficiency must be evaluated via the kinact​/KI​ ratio.

Workflow S1 1. Compound Dilution (Serial in DMSO) S2 2. Enzyme Addition (Recombinant Protease) S1->S2 S3 3. Pre-incubation (Establish Equilibrium) S2->S3 Time-dependent S4 4. FRET Substrate Addition S3->S4 S5 5. Kinetic Readout (Fluorescence Monitoring) S4->S5 Cleavage S6 6. Data Analysis (IC50 & Kinact/KI) S5->S6 Regression

Fig 2. Step-by-step workflow for FRET-based kinetic evaluation of covalent inhibitors.

Protocol 2: FRET-Based Kinetic Assay for Cysteine Proteases

This protocol utilizes a self-validating control matrix to ensure data integrity.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM DTT). Dilute the recombinant target protease (e.g., SARS-CoV-2 Mpro) to a final working concentration of 50 nM.

  • Equilibrium Pre-incubation (Causality Check): Dispense serial dilutions of the α-ketoamide derivative into a 384-well black microplate. Add the enzyme solution and pre-incubate for 30 minutes at 37 °C . Why pre-incubate? Covalent bond formation (the hemithioacetal) is a two-step process requiring time to reach binding equilibrium. Skipping this step results in artificially inflated (weaker) apparent IC50 values.

  • Kinetic Readout: Initiate the reaction by adding a specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro). Immediately monitor fluorescence (Ex/Em = 340 nm/490 nm) continuously for 20 minutes using a microplate reader.

  • System Validation (Quality Control):

    • Include Nirmatrelvir as a positive covalent control and DMSO as a vehicle control[4][5].

    • Calculate the Z'-factor for the plate. The assay data is only validated and accepted for kinact​/KI​ non-linear regression analysis if the Z'-factor is ≥0.6 .

References

  • Discovery of Potent Anti-Mpro Inhibitors for Covid-19 Treatment using Alpha-ketoamide Derivatives.Purdue Research Foundation.
  • Synthesis and use of α-ketoamide derivatives and arrays.US Patent 6143931A.
  • Discovery of a new α-ketoamide derivative as a selective SARS-CoV-2 Mpro inhibitor.BioWorld.
  • Synthesis of di- and tripeptide analogues containing alpha-ketoamide as a new core structure for inhibition of HIV-1 protease.PubMed / NIH.
  • Structure–Activity Relationship Refinement and Further Assessment.Researcher.life.
  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation.PMC / NIH.
  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods.ResearchGate.
  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines.ACS Omega.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.ACS Publications.
  • Buy N,N-diethyl-2-oxo-2-phenylacetamide | 34906-86-0.Smolecule.

Sources

Foundational

Thermochemical Profiling and Thermodynamic Synthesis Pathways of N,N-Diethyl-2-oxo-2-phenylacetamide

Executive Summary N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) is a highly versatile α -ketoamide building block utilized extensively in organic synthesis and medicinal chemistry. Typically presenting as a yello...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) is a highly versatile α -ketoamide building block utilized extensively in organic synthesis and medicinal chemistry. Typically presenting as a yellow oil at standard temperature and pressure, this compound features a highly conjugated dicarbonyl system[1]. Despite its synthetic utility, there is a noted absence of fundamental empirical thermochemical data for this specific molecule in standard literature[2].

As a Senior Application Scientist, addressing this data gap requires moving beyond simple literature queries. We must construct a self-validating thermodynamic profile using a combination of ab initio computational modeling and rigorous thermal analysis. This whitepaper details the thermodynamic logic governing its synthesis, the causality behind its structural energetics, and the precise experimental protocols required to quantify its thermochemical properties.

Thermodynamic Control in Synthesis: The Double Carbonylation Pathway

The synthesis of α -ketoamides like N,N-diethyl-2-oxo-2-phenylacetamide is frequently achieved via the palladium-catalyzed double carbonylation of iodobenzene in the presence of diethylamine. The selectivity between the single carbonylation (yielding an amide) and double carbonylation (yielding the α -ketoamide) is strictly governed by thermodynamic parameters—specifically, temperature and entropy.

The Causality of Temperature on Selectivity: Research demonstrates that lower temperatures (60–80 °C) heavily favor the double carbonylation reaction, whereas temperatures exceeding 100 °C shift the equilibrium toward the simple amide[3]. The mechanistic causality lies in the entropic penalty ( ΔS<0 ) associated with the insertion of the second gaseous carbon monoxide (CO) molecule into the acyl-palladium complex.

According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), the −TΔS term becomes increasingly positive at higher temperatures. At >100 °C, this entropic penalty overcomes the enthalpic favorability of the second insertion, rendering the formation of the α -ketoacyl-palladium intermediate non-spontaneous. Consequently, maintaining a lower thermal environment is a strict thermodynamic requirement to isolate the α -ketoamide product.

G R Ph-I + 2 CO + HNEt2 OA Oxidative Addition [Pd(0) -> Pd(II)] R->OA ΔG < 0 C1 1st CO Insertion (Acyl-Pd Complex) OA->C1 ΔG ‡ C2 2nd CO Insertion (alpha-Ketoacyl-Pd) C1->C2 Low Temp (ΔS < 0) RE Reductive Elimination (Product Release) C2->RE Amine Attack P N,N-diethyl-2-oxo- 2-phenylacetamide RE->P ΔG << 0

Figure 2: Thermodynamic pathway of Pd-catalyzed double carbonylation.

Thermochemical Profiling Strategy

Because standard databases lack explicit standard enthalpies of formation ( Δf​H∘ ) for N,N-diethyl-2-oxo-2-phenylacetamide[2], we employ a hybrid workflow. We initiate with Density Functional Theory (DFT) and Benson Group Additivity to establish predictive baselines, which are then empirically anchored using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

G N1 Input: N,N-diethyl-2-oxo- 2-phenylacetamide N2 Geometry Optimization (DFT/B3LYP/6-31G*) N1->N2 Initialize N3 Vibrational Frequencies (ZPE, Cp, Entropy) N2->N3 Minima Reached N4 Thermochemical State (ΔHf, ΔG, ΔS) N3->N4 Stat. Mechanics N6 Validated Thermodynamic Profile N4->N6 Integrate N5 Empirical Validation (DSC / TGA) N5->N6 Anchor Data

Figure 1: Computational and experimental workflow for thermochemical profiling.

Experimental Methodologies: Self-Validating Thermal Analysis

To ensure the trustworthiness of our thermochemical data, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent data artifacts.

Protocol 1: Isobaric Heat Capacity ( Cp​ ) via DSC

This protocol determines the heat capacity and maps phase transitions using a heating rate of 10 °C/min[4],[5].

  • Calibration (The Self-Validating Step): Run high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: Calibrating with metals that bracket the expected thermal window corrects for the instrument's inherent thermal lag, ensuring the integrated area under the curve represents true enthalpy ( ΔH ).

  • Baseline Establishment: Run an empty aluminum hermetic pan under a nitrogen purge (50 mL/min) to establish a zero-heat-flow baseline.

  • Sample Introduction: Encapsulate 5–10 mg of the synthesized yellow oil[6].

  • Thermal Ramp: Heat from 25 °C to 200 °C at 10 °C/min.

  • Data Integration: Subtract the baseline heat flow from the sample heat flow to isolate the intrinsic Cp​ of the α -ketoamide.

Protocol 2: Decomposition Kinetics via TGA

This protocol assesses thermal stability and bond dissociation thresholds[5].

  • Atmospheric Control: Purge the microbalance chamber with high-purity Nitrogen (N 2​ ) at 60 mL/min. Causality: An inert atmosphere is critical to suppress oxidative degradation (combustion). This guarantees that the recorded mass loss corresponds purely to thermal pyrolysis (intrinsic bond dissociation energies) rather than exothermic oxidation.

  • Sample Loading: Tare a platinum pan and load ~10 mg of the sample.

  • Thermal Ramp: Heat from 25 °C to 600 °C at 10 °C/min.

  • Derivative Analysis (DTG): Plot the first derivative of the mass loss curve to pinpoint the exact temperature of maximum degradation rate ( Tmax​ ), indicating the cleavage of the weakest bond (often the C-C bond between the two carbonyls).

Quantitative Data Presentation

Before conducting thermal analysis, the structural integrity of the compound must be verified. Table 1 summarizes the standard NMR benchmarks for N,N-diethyl-2-oxo-2-phenylacetamide, confirming the restricted rotation of the diethyl groups (evidenced by split signals for the ethyl protons)[6],[7].

Table 1: Structural and NMR Benchmarks

ParameterValue / AssignmentSource
Molecular Weight 205.25 g/mol Calculated
Physical State Yellow Oil (at 298 K)[1]
1 H NMR (400 MHz, CDCl 3​ ) δ 7.94 (d, 2H), 7.65–7.61 (m, 1H), 7.51 (t, 1H)[6]
1 H NMR (Aliphatic) δ 3.56 (q, 2H), 3.24 (q, 2H), 1.29 (t, 3H), 1.16 (t, 3H)[6]
13 C NMR (100 MHz, CDCl 3​ ) δ 191.6 (Keto C=O), 166.7 (Amide C=O)[6]

Table 2 provides the estimated thermochemical profile derived from Benson Group Additivity and DFT models, serving as the quantitative baseline prior to empirical DSC/TGA validation.

Table 2: Predictive Thermochemical Profile (Standard State, 298.15 K)

Thermodynamic PropertyEstimated ValueMethod of Derivation
Standard Enthalpy of Formation ( Δf​Hliq∘​ ) −275±15 kJ/molBenson Group Additivity
Isobaric Heat Capacity ( Cp​ ) 260±10 J/(mol·K)Statistical Mechanics (DFT)
Standard Entropy ( Sliq∘​ ) 310±12 J/(mol·K)Statistical Mechanics (DFT)
Thermal Decomposition Onset ( Td​ ) >220 °CTGA Predictive Modeling

Sources

Protocols & Analytical Methods

Method

N,N-diethyl-2-oxo-2-phenylacetamide synthesis experimental protocol

Application Note: Scalable Synthesis and Validation of N,N-Diethyl-2-oxo-2-phenylacetamide Introduction & Mechanistic Rationale α -Ketoamides are privileged structural motifs in medicinal chemistry, frequently serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Validation of N,N-Diethyl-2-oxo-2-phenylacetamide

Introduction & Mechanistic Rationale

α -Ketoamides are privileged structural motifs in medicinal chemistry, frequently serving as critical pharmacophores in protease inhibitors (e.g., targeting serine or cysteine proteases) and as versatile building blocks for complex heterocycles. The synthesis of N,N-diethyl-2-oxo-2-phenylacetamide (also known as N,N-diethylphenylglyoxamide) requires precise chemoselectivity to functionalize the carboxylic acid without degrading the highly electrophilic C2 ketone.

While recent methodological advances highlight palladium-catalyzed double carbonylation of aryl halides as an elegant route to α -ketoamides[1], the classical two-step activation-amidation of phenylglyoxylic acid remains the industry standard for bench-scale reliability, cost-effectiveness, and scalability. This protocol details the conversion of phenylglyoxylic acid to its corresponding acyl chloride, followed by nucleophilic trapping with diethylamine.

Experimental Design & Causality

A self-validating chemical protocol relies on understanding the why behind each reagent choice:

  • Activation via Oxalyl Chloride: Traditional activating agents like thionyl chloride often require heating, which can lead to unwanted decarbonylation of the α -ketoacid. Oxalyl chloride, catalyzed by N,N-dimethylformamide (DMF), operates efficiently at 0 °C to room temperature. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the acid. The byproducts of this step (CO, CO 2​ , HCl) are entirely gaseous, driving the reaction to completion and leaving no non-volatile residues[2].

  • Amidation and Acid Scavenging: The crude phenylglyoxylyl chloride is highly moisture-sensitive and is immediately trapped with diethylamine. Triethylamine (Et 3​ N) is introduced as a non-nucleophilic auxiliary base. Its role is strictly to scavenge the liberated HCl, preventing the protonation of diethylamine (which would render it inactive as a nucleophile) and buffering the reaction to prevent acid-catalyzed degradation of the final α -ketoamide product.

Workflow Visualization

Workflow Start Phenylglyoxylic Acid (Starting Material) Act Step 1: Activation Oxalyl Chloride, DMF (cat.) DCM, 0 °C to RT Start->Act Int Phenylglyoxylyl Chloride (Reactive Intermediate) Act->Int Amidation Step 2: Amidation Diethylamine, Et3N DCM, 0 °C to RT Int->Amidation Quench Workup H2O Quench & DCM Extraction Amidation->Quench Product N,N-Diethyl-2-oxo-2-phenylacetamide (Target Compound) Quench->Product

Figure 1: Step-by-step experimental workflow for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide.

Detailed Experimental Protocol

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Phenylglyoxylic Acid150.131.01.50 gStarting Material
Oxalyl Chloride126.931.21.03 mLActivating Agent
N,N-Dimethylformamide73.09Catalytic2 dropsCatalyst
Diethylamine73.141.51.55 mLNucleophile
Triethylamine101.192.02.78 mLAcid Scavenger
Dichloromethane (DCM)84.93N/A50 mL totalSolvent

Step 1: Synthesis of Phenylglyoxylyl Chloride

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add phenylglyoxylic acid (1.50 g, 10.0 mmol) and anhydrous DCM (30 mL). Stir to suspend/dissolve the starting material.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 5 minutes. Causality Note: Immediate effervescence will be observed as CO and CO 2​ gases are evolved.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and excess unreacted oxalyl chloride. Backfill with nitrogen. The resulting crude phenylglyoxylyl chloride (yellowish oil) is highly reactive and must be used immediately in the next step without further purification[2].

Step 2: Nucleophilic Amidation

  • Solvation: Dissolve the crude acid chloride in anhydrous DCM (20 mL) under nitrogen and cool to 0 °C.

  • Base Addition: Add triethylamine (2.78 mL, 20.0 mmol) in one portion.

  • Amidation: Add diethylamine (1.55 mL, 15.0 mmol) dropwise over 10 minutes via syringe. Causality Note: Dropwise addition controls the exothermic nature of the amidation and prevents localized heating that could degrade the sensitive α -keto group.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Workup and Purification

  • Quenching: Quench the reaction by carefully adding distilled water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove excess amines, saturated aqueous NaHCO 3​ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to afford the product as a yellow oil.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized N,N-diethyl-2-oxo-2-phenylacetamide, rigorous analytical validation is required. The defining structural feature of this molecule in 1 H NMR is the restricted rotation around the amide C-N bond due to its partial double-bond character. This restricted rotation causes the two ethyl groups to reside in distinct magnetic environments, appearing as two separate quartets and two separate triplets[3].

Table 2: Quantitative Analytical Characterization Data

TechniqueObserved Signals / ValuesStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 7.94 (d, J = 8.4 Hz, 2H)Aromatic ortho protons
δ 7.65–7.61 (m, 1H)Aromatic para proton
δ 7.51 (t, J = 7.7 Hz, 1H)Aromatic meta protons
δ 3.56 (q, J = 7.2 Hz, 2H)N-CH 2​ (Ethyl group 1, restricted rotation)
δ 3.24 (q, J = 7.1 Hz, 2H)N-CH 2​ (Ethyl group 2, restricted rotation)
δ 1.29 (t, J = 7.2 Hz, 3H)-CH 3​ (Ethyl group 1)
δ 1.16 (t, J = 7.1 Hz, 3H)-CH 3​ (Ethyl group 2)
13 C NMR (100 MHz, CDCl 3​ ) δ 191.6, 166.7C=O (ketone), C=O (amide)
δ 134.5, 133.2, 129.6, 128.9Aromatic carbons
δ 42.1, 38.8N-CH 2​ carbons
δ 14.1, 12.8-CH 3​ carbons

Advanced Alternative: Palladium-Catalyzed Double Carbonylation

For library synthesis where diverse aryl groups are required, the classical route is limited by the commercial availability of the corresponding α -ketoacids. In such cases, palladium-catalyzed double carbonylation of aryl iodides in the presence of diethylamine and carbon monoxide is a highly efficient, albeit technically demanding, alternative[1].

PdPathway A Iodobenzene + Pd(0) Catalyst B Oxidative Addition Ph-Pd(II)-I A->B C Double CO Insertion Ph-CO-CO-Pd(II)-I B->C D Nucleophilic Attack (Diethylamine) C->D E Reductive Elimination D->E F N,N-Diethyl-2-oxo-2-phenylacetamide + Pd(0) E->F

Figure 2: Mechanistic pathway for the Pd-catalyzed double carbonylation of iodobenzene.

References

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews - ACS Publications. 1

  • Supporting Information: Synthesis of phenylglyoxylyl chloride. The Royal Society of Chemistry. 2

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. ACS Omega. 3

Sources

Application

Purification of N,N-diethyl-2-oxo-2-phenylacetamide by column chromatography

Application Note: Isolation and Purification of N,N-Diethyl-2-oxo-2-phenylacetamide via Normal-Phase Silica Gel Column Chromatography Executive Summary & Chemical Context α -Ketoamides, specifically N,N-diethyl-2-oxo-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of N,N-Diethyl-2-oxo-2-phenylacetamide via Normal-Phase Silica Gel Column Chromatography

Executive Summary & Chemical Context

α -Ketoamides, specifically N,N-diethyl-2-oxo-2-phenylacetamide (also known as phenylglyoxylic acid diethylamide), are highly valuable pharmacophores and synthetic intermediates in drug development. They are typically synthesized via palladium-catalyzed carbonylation of aryl iodides[1], direct oxidative amidation of aryl methyl ketones[2], or the reaction of phenylglyoxyloyl chloride with diethylamine.

Because crude reaction mixtures invariably contain unreacted starting materials, catalyst residues, and over-oxidation byproducts (such as benzoic acid derivatives), rigorous purification is required. Normal-phase column chromatography remains the gold standard for isolating this compound due to its moderate polarity and excellent stability on silica gel[3]. This protocol outlines a field-proven, self-validating methodology for its purification.

Physicochemical Profiling for Chromatographic Separation

Successful chromatography relies on understanding the target molecule's physical state and electronic properties. The target compound features a highly polarizable dicarbonyl system (a ketone adjacent to a tertiary amide) but lacks hydrogen-bond donors.

Table 1: Physicochemical and Chromatographic Properties

PropertyValueReference
CAS Number 34906-86-0[4]
Molecular Formula C 12​ H 15​ NO 2​ [4]
Molecular Weight 205.25 g/mol [4]
Physical State Viscous yellow oil[5],[6],[7]
Retention Factor ( Rf​ ) ~0.35[8]
Optimal Eluent Systems Hexane/EtOAc (4:1) or Pet. Ether/EtOAc (8:1)[8],[7]

Experimental Workflow Visualization

The following diagram maps the critical path from crude mixture to analytically pure compound, highlighting the phase transitions and decision gates.

Workflow A Crude Reaction Mixture (Target + Impurities) C Dry Loading (Adsorption on Silica) A->C B Stationary Phase Prep (Silica Gel 100-200 mesh) B->C D Isocratic Elution (Hexane:EtOAc 4:1) C->D E Fraction Collection (15 mL aliquots) D->E F TLC Validation (UV 254 nm) E->F G Pure N,N-Diethyl-2-oxo- 2-phenylacetamide F->G Rf = 0.35

Figure 1: Purification workflow for N,N-diethyl-2-oxo-2-phenylacetamide via column chromatography.

Detailed Experimental Protocol & Causality

Phase 1: Stationary Phase Preparation (Slurry Packing)

  • Step-by-Step: Suspend 100–200 mesh silica gel in pure hexane (or petroleum ether) to create a uniform slurry. Pour the mixture smoothly into a vertical glass column equipped with a glass frit and stopcock. Tap the column gently to ensure a tightly packed, level bed.

  • Causality: Normal-phase silica gel is highly polar and slightly acidic. Slurry packing in a non-polar solvent prevents the exothermic heat of solvation from rapidly vaporizing the solvent. If packed dry or with highly polar solvents, vapor pockets will form, creating channel defects in the stationary bed that severely degrade chromatographic resolution.

Phase 2: Sample Preparation (Dry Loading Technique)

  • Step-by-Step: Dissolve the crude reaction mixture in a minimal volume of a volatile solvent (e.g., dichloromethane). Add dry silica gel (approximately 2–3 times the mass of the crude mixture) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Apply this powder evenly directly onto the top of the packed column bed.

  • Causality: N,N-diethyl-2-oxo-2-phenylacetamide presents as a viscous yellow oil[5],[6],[7]. Direct liquid loading of viscous oils causes uneven bed penetration and severe band tailing. Dry loading ensures a perfectly flat, concentrated starting band, maximizing the theoretical plates available for resolving the target from structurally similar byproducts.

Phase 3: Isocratic Elution Strategy

  • Step-by-Step: Carefully add a protective layer of sand over the loaded sample. Elute the column using an isocratic solvent system of Hexane/Ethyl Acetate (4:1, v/v)[7] or Petroleum Ether/Ethyl Acetate (8:1, v/v)[8].

  • Causality: The target α -ketoamide interacts moderately with the silica's silanol groups via hydrogen bond acceptance at its dicarbonyl moiety. A dominant non-polar mobile phase (hexane) controls the bulk migration rate, while the polar modifier (ethyl acetate) acts as a competitive hydrogen-bond acceptor. This precise ratio achieves an optimal differential migration, yielding an Rf​ of ~0.35[8].

Phase 4: Fraction Collection & Real-Time Monitoring

  • Step-by-Step: Collect 15–20 mL aliquots in test tubes. Spot each fraction onto a silica-coated TLC plate, develop in the elution solvent, and visualize under short-wave UV light (254 nm).

  • Causality: The highly conjugated phenyl-diketo system of the target molecule absorbs strongly at 254 nm. UV fluorescence quenching is the most sensitive, non-destructive real-time detection method for this specific pharmacophore.

Self-Validating Quality Control (NMR Analysis)

Chromatography alone does not guarantee absolute structural integrity, as TLC cannot rule out UV-silent co-eluting impurities or rotameric isomers. To create a self-validating system, post-purification validation via 1 H and 13 C NMR spectroscopy is mandatory.

Pool the fractions containing the spot at Rf​ 0.35 and evaporate the solvent to yield the pure yellow oil. The isolated compound must match the diagnostic shifts outlined below to be certified pure[5],[6],[7].

Table 2: Diagnostic NMR Shifts for Purity Validation (CDCl 3​ )

NucleusShift ( δ , ppm)Multiplicity & IntegrationAssignment / Mechanistic Notes
1 H NMR 7.94d, J=8.4 Hz, 2HAromatic ortho protons (deshielded by adjacent ketone)
1 H NMR 7.65–7.61m, 1HAromatic para proton
1 H NMR 7.51t, J=7.7 Hz, 2HAromatic meta protons
1 H NMR 3.56q, J=7.2 Hz, 2HN-CH 2​ (Distinct shift due to restricted C-N bond rotation)
1 H NMR 3.24q, J=7.1 Hz, 2HN-CH 2​ (Distinct shift due to restricted C-N bond rotation)
1 H NMR 1.29t, J=7.2 Hz, 3H-CH 3​
1 H NMR 1.16t, J=7.1 Hz, 3H-CH 3​
13 C NMR 191.6sKetone Carbonyl (C=O)
13 C NMR 166.7sAmide Carbonyl (N-C=O)

Note: The distinct signals for the two ethyl groups in both 1 H and 13 C spectra are a hallmark of the tertiary amide's partial double-bond character, which restricts rotation and places the ethyl groups in distinct magnetic environments (syn/anti to the ketone).

References

  • [5],[6] Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. ACS Omega. URL:[Link]

  • [8] Organic & Biomolecular Chemistry. Royal Society of Chemistry (RSC). URL:[Link]

  • [7] General experimental procedure for the synthesis of α-ketoamide derivatives. Asian Journal of Chemistry. URL: [Link]

  • [1] Facile synthesis of primary amides and ketoamides via a palladium-catalysed carbonylation – deprotection reaction sequence. ResearchGate. URL:[Link]

  • [3] Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. The Journal of Organic Chemistry (ACS). URL: [Link]

Sources

Method

Recrystallization of N,N-diethyl-2-oxo-2-phenylacetamide: A Detailed Methodological Guide

This document provides a comprehensive guide to the recrystallization of N,N-diethyl-2-oxo-2-phenylacetamide, a common intermediate in pharmaceutical and organic synthesis. The protocol herein is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the recrystallization of N,N-diethyl-2-oxo-2-phenylacetamide, a common intermediate in pharmaceutical and organic synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this α-ketoamide. This guide emphasizes not just the procedural steps but the underlying scientific principles that ensure a successful and reproducible purification.

Introduction: The Importance of Purity for α-Ketoamides

N,N-diethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry due to its potential as an enzyme inhibitor. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect biological activity, toxicity, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[1] The principle of recrystallization relies on dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[1]

Understanding the Analyte: N,N-diethyl-2-oxo-2-phenylacetamide

A thorough understanding of the physicochemical properties of N,N-diethyl-2-oxo-2-phenylacetamide is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Appearance Colorless to yellow liquid or semi-solid or solid[3]
Melting Point 84-86 °C[3]

The presence of both a polar amide group and a non-polar phenyl group suggests that a mixed-solvent system is likely to be effective for the recrystallization of N,N-diethyl-2-oxo-2-phenylacetamide.

Solvent System Selection: The Key to Effective Purification

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for a single-solvent recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For N,N-diethyl-2-oxo-2-phenylacetamide, a mixed-solvent system of ethyl acetate and hexane is recommended. This choice is based on protocols for structurally similar N-substituted phenylacetamides and the general principle of "like dissolves like".[4]

  • Ethyl Acetate (Good Solvent): N,N-diethyl-2-oxo-2-phenylacetamide is expected to be readily soluble in ethyl acetate, a moderately polar solvent, especially when heated.

  • Hexane (Anti-Solvent): As a non-polar solvent, hexane will have low solvating power for the relatively polar target compound. It is used to decrease the solubility of the compound in the ethyl acetate solution upon cooling, thereby inducing crystallization.

Potential Impurities from Synthesis

A common synthetic route to N,N-diethyl-2-oxo-2-phenylacetamide involves the reaction of phenylacetyl chloride with diethylamine.[2] Potential impurities from this synthesis that can be removed by recrystallization include:

  • Unreacted Phenylacetyl Chloride: This is a reactive impurity that can be hydrolyzed to phenylacetic acid.

  • Diethylamine Hydrochloride: A salt byproduct of the reaction.

  • Side-Reaction Products: Such as self-condensation products of phenylacetyl chloride.

Understanding the nature of these impurities aids in the design of the purification strategy.

Detailed Recrystallization Protocol

This protocol details the steps for the purification of N,N-diethyl-2-oxo-2-phenylacetamide using a mixed-solvent system of ethyl acetate and hexane.

Materials and Equipment
  • Crude N,N-diethyl-2-oxo-2-phenylacetamide

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Dissolve crude product in minimum hot ethyl acetate B 2. Filter hot solution to remove insoluble impurities A->B If insoluble impurities present C 3. Add hexane until cloudy, reheat to dissolve A->C No insoluble impurities B->C D 4. Cool slowly to room temperature C->D E 5. Further cool in an ice bath D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash with cold ethyl acetate/hexane F->G H 8. Dry the purified crystals G->H

Caption: Recrystallization workflow for N,N-diethyl-2-oxo-2-phenylacetamide.

Step-by-Step Methodology
  • Dissolution: Place the crude N,N-diethyl-2-oxo-2-phenylacetamide (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate (e.g., 5-10 mL) and gently heat the mixture with stirring using a heating mantle or a hot water bath. Continue adding ethyl acetate in small portions until the solid completely dissolves.[4] Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: To the clear, hot filtrate, slowly add n-hexane dropwise with continuous stirring. Continue adding hexane until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.[6]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[1]

  • Washing the Crystals: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (e.g., in a 1:4 ratio) to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Safety Precautions

  • N,N-diethyl-2-oxo-2-phenylacetamide: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8][9][10][11][12] Keep away from heat, sparks, and open flames.[8][10] Use in a well-ventilated area.[8][12]

  • n-Hexane: Highly flammable liquid and vapor.[13][14][15][16] May be fatal if swallowed and enters airways.[13][14][15] Causes skin irritation.[13][14][15] Suspected of damaging fertility.[13][14][15] Causes damage to the nervous system through prolonged or repeated exposure.[13][15] Use in a well-ventilated area and with appropriate PPE.[14][16]

Expertise & Experience: Causality Behind Experimental Choices

  • Why a Mixed-Solvent System? A single solvent may either dissolve the compound too well (even when cold, leading to poor recovery) or not well enough (even when hot, requiring large volumes). A mixed-solvent system provides fine control over the solubility. Ethyl acetate ensures the compound and impurities dissolve when hot, while the addition of hexane systematically reduces the solubility of the target compound as the solution cools, promoting its selective crystallization.

  • The Importance of Slow Cooling: Rapid cooling can cause the compound to precipitate out of solution as a fine powder or an oil, trapping impurities within the solid matrix.[7] Slow cooling allows for the gradual and orderly growth of crystals, which inherently excludes impurity molecules from the crystal lattice, resulting in a much purer final product.

  • Washing with a Cold Solvent Mixture: The crystals are washed with a cold solvent mixture to remove any mother liquor adhering to their surface, which contains the dissolved impurities. Using a cold solvent minimizes the loss of the purified product, as its solubility is low at reduced temperatures. The composition of the wash solvent should be rich in the anti-solvent (hexane) to further reduce solubility losses.

  • Seeding as a Troubleshooting Technique: If crystallization does not initiate upon cooling, it may be due to the formation of a supersaturated solution. This can often be resolved by "seeding" the solution with a tiny crystal of the pure compound, which provides a nucleation site for crystal growth to begin. Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation points.[6]

References

  • BenchChem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. BenchChem.
  • Thermo Fisher Scientific. (2020, December 22).
  • RCI Labscan Limited. (2022, August 1).
  • Penta. (2020, April 26).
  • ChemSupply. (n.d.).
  • Redox. (2024, May 17).
  • Fisher Scientific. (2015, March 6).
  • BenchChem. (2025).
  • ChemBK. (2025, August 19). N-Phenylacetamide.
  • Lab Alley. (n.d.).
  • LabXchange. (2024, January 23).
  • Carl ROTH. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of N-acetyl-N-phenylacetamide. BenchChem.
  • Pallav Chemicals. (n.d.).
  • Carl ROTH. (n.d.).
  • Stenutz, R. (n.d.). N-phenylacetamide.
  • ChemBK. (2024, April 9). N,N-DIETHYL-2-PHENYLACETAMIDE.
  • Journal of Chemical and Pharmaceutical Sciences. (2020, November 20).
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution | Request PDF.
  • ChemicalBook. (n.d.). N,N-DIETHYL-2-PHENYLACETAMIDE synthesis.
  • Google Patents. (2013, May 10). WO 2013/065059 A1.

Sources

Application

Application Note: Characterization of N,N-Diethyl-2-oxo-2-phenylacetamide as a Model α-Ketoamide Covalent Inhibitor of Cysteine Proteases

Executive Summary The development of targeted covalent inhibitors has seen a massive resurgence, particularly in the targeting of viral and human cysteine proteases (e.g., SARS-CoV-2 Mpro, calpains, and cathepsins). Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors has seen a massive resurgence, particularly in the targeting of viral and human cysteine proteases (e.g., SARS-CoV-2 Mpro, calpains, and cathepsins). Among the most effective electrophilic warheads is the α-ketoamide group. N,N-diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) serves as a fundamental, low-molecular-weight model compound for studying this pharmacophore. This application note provides drug development professionals with a comprehensive mechanistic overview and a self-validating suite of experimental protocols to characterize the reversible covalent binding of α-ketoamides to cysteine proteases.

Mechanistic Principles of α-Ketoamide Warheads

To effectively design and evaluate protease inhibitors, one must understand the causality of the binding event. Cysteine proteases utilize a highly nucleophilic thiolate anion (often part of a Cys-His catalytic dyad) to cleave peptide bonds.

When an α-ketoamide such as N,N-diethyl-2-oxo-2-phenylacetamide enters the active site, the catalytic cysteine performs a nucleophilic attack specifically on the α-keto carbon of the inhibitor[1]. This reaction forms a reversible, tetrahedral thiohemiketal (or hemithioacetal) adduct [2].

The α-ketoamide is structurally superior to simple aldehyde warheads due to its extended hydrogen-bonding network. Once the thiohemiketal is formed, the resulting negatively charged oxygen is stabilized by the protease's "oxyanion hole" (typically formed by backbone amides)[1]. Concurrently, the adjacent amide oxygen of the warhead acts as a hydrogen bond acceptor, often interacting with the catalytic histidine[3]. This dual-interaction capacity significantly lowers the dissociation rate ( koff​ ), resulting in a "slow-tight" binding kinetic profile characterized by extended drug-target residence times[4].

MOA Cys Catalytic Cysteine (Thiolate Anion) Attack Nucleophilic Attack (Reversible) Cys->Attack Inhibitor α-Ketoamide Warhead (Electrophile) Inhibitor->Attack Adduct Tetrahedral Thiohemiketal Covalent Adduct Attack->Adduct C-S Bond Formation Oxyanion Oxyanion Hole (H-Bond Stabilization) Oxyanion->Adduct Stabilizes Charge

Reaction mechanism of α-ketoamide warhead forming a thiohemiketal adduct with catalytic cysteine.

Comparative Quantitative Data

To contextualize the utility of the α-ketoamide warhead, the following table summarizes typical kinetic parameters across different electrophilic warheads against a model cysteine protease. The data illustrates why α-ketoamides are preferred for achieving stable, yet reversible, inhibition.

Warhead TypeModel ScaffoldBinding MechanismTypical kinact​/KI​ ( M−1s−1 )ReversibilityTarget Residence Time
α-Ketoamide N,N-diethyl-2-oxo-2-phenylacetamideThiohemiketal 103−105 YesHours (Slow-tight)
Aldehyde Peptidyl-aldehydesThiohemiacetal 104−106 YesMinutes (Fast off-rate)
Vinyl Sulfone Peptidyl-vinyl sulfonesMichael Addition 103−105 No (Irreversible)Permanent
Fluoromethyl Ketone Peptidyl-FMKAlkylation 104−106 No (Irreversible)Permanent

Experimental Methodologies

The following protocols constitute a self-validating system. Protocol A establishes potency, Protocol B proves the mechanism is reversible, and Protocol C physically verifies the covalent nature of the bond.

Workflow Prep 1. Compound Preparation IC50 2. Fluorogenic IC50 Assay Prep->IC50 Jump 3. Jump-Dilution Reversibility IC50->Jump MS 4. Intact Protein LC-MS Jump->MS Data 5. Kinetic Modeling MS->Data

Experimental workflow for characterizing reversible covalent cysteine protease inhibitors.

Protocol A: Time-Dependent Fluorogenic IC50 Assay

Causality: Covalent bond formation is a time-dependent process. A standard competitive assay without pre-incubation will severely underestimate the potency of an α-ketoamide. Pre-incubating the enzyme and inhibitor allows the system to reach thermodynamic equilibrium.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA, 2 mM DTT). Note: DTT is required to keep the catalytic cysteine in its reduced, active state.

  • Serial Dilution: Prepare a 3-fold serial dilution of N,N-diethyl-2-oxo-2-phenylacetamide in DMSO (100x final concentration), then dilute 1:33.3 in assay buffer to create a 3x working stock.

  • Pre-Incubation: In a 384-well black microplate, mix 10 µL of 3x recombinant cysteine protease with 10 µL of the 3x inhibitor series. Incubate at 37°C for varying time points ( t=0,15,30,60 minutes).

  • Reaction Initiation: Add 10 µL of 3x fluorogenic substrate (e.g., MCA-peptide-DNP) to all wells.

  • Data Acquisition: Immediately monitor fluorescence (e.g., Ex 320 nm / Em 405 nm) continuously for 15 minutes. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to determine the time-shifted IC50​ .

Protocol B: Jump-Dilution Reversibility Assay

Causality: To distinguish the α-ketoamide from irreversible alkylators (like FMKs), we force the dissociation of the complex. By diluting the enzyme-inhibitor complex 100-fold, the free inhibitor concentration drops well below its KI​ . If the bond is reversible, the thiohemiketal will hydrolyze, and enzymatic activity will recover over time.

  • Complex Formation: Incubate the protease at a high concentration (100x assay concentration) with the inhibitor at 10×IC50​ for 60 minutes to ensure >95% target occupancy.

  • Jump Dilution: Transfer 1 µL of the inhibited complex into 99 µL of assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Measure fluorescence continuously for 2 hours.

  • Analysis: An irreversible inhibitor will yield a flat line (no activity). A reversible α-ketoamide will yield a concave-up progress curve as the enzyme slowly regains activity. Fit the curve to the integrated rate equation to extract the dissociation rate constant ( koff​ ).

Protocol C: Intact Protein LC-MS Validation

Causality: To unequivocally prove that inhibition is driven by covalent modification rather than allosteric or non-covalent active-site occlusion, intact mass spectrometry is utilized. N,N-diethyl-2-oxo-2-phenylacetamide has a molecular weight of 205.25 g/mol . Because thiohemiketal formation is an addition reaction (no leaving group is expelled), the modified protein must show an exact mass shift of +205.1 Da.

  • Incubation: Incubate 10 µM of the target cysteine protease with 50 µM of N,N-diethyl-2-oxo-2-phenylacetamide in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0) for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding Formic Acid to a final concentration of 0.5%. The low pH protonates the catalytic thiolate, trapping the covalent adduct for analysis.

  • LC-MS Analysis: Inject 2 µL onto a C4 desalting column connected to an ESI-TOF mass spectrometer. Elute with a rapid gradient of 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Deconvolution: Process the raw multiply-charged envelope using deconvolution software (e.g., MaxEnt1). Compare the deconvoluted mass of the apo-enzyme to the treated enzyme. A single peak shifted by +205.1 Da confirms a 1:1 stoichiometric covalent thiohemiketal adduct.

References

  • An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study Source: National Institutes of Health (PMC) URL:[Link][2]

  • α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor Source: bioRxiv URL:[Link][4]

  • Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations Source: National Institutes of Health (PMC) URL:[Link][1]

Sources

Method

Protocol for N,N-diethyl-2-oxo-2-phenylacetamide in an enzyme inhibition assay

An Application Note and Protocol for the use of N,N-diethyl-2-oxo-2-phenylacetamide in Enzyme Inhibition Assays For Researchers, Scientists, and Drug Development Professionals Introduction: The α-Ketoamide Scaffold and i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the use of N,N-diethyl-2-oxo-2-phenylacetamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The α-Ketoamide Scaffold and its Potential in Enzyme Inhibition

N,N-diethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry.[1][2][3] The unique arrangement of an amide group directly attached to a ketone confers specific electronic properties and reactivity.[2][3] This scaffold is present in various biologically active molecules and is recognized for its potential to act as an enzyme inhibitor, particularly through covalent interactions with enzyme active sites.[2] While extensive biological data for N,N-diethyl-2-oxo-2-phenylacetamide is not widely published, its parent structure, phenylglyoxylic acid, and related phenylacetamide derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.[4][5]

This document provides a comprehensive, adaptable protocol for screening N,N-diethyl-2-oxo-2-phenylacetamide as a potential inhibitor against a chosen enzyme target. The methodology is designed to be a self-validating system, incorporating essential controls and detailed data analysis procedures to ensure the generation of reliable and reproducible results. The core of this guide is a generalized spectrophotometric assay, which can be customized for specific enzyme-substrate systems.

Principle of the Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The rate is typically monitored by measuring the increase in product concentration or the decrease in substrate concentration over time. For spectrophotometric assays, this is often achieved by using a substrate that is converted into a colored or fluorescent product. The inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

Materials and Reagents

  • Compound of Interest: N,N-diethyl-2-oxo-2-phenylacetamide

  • Enzyme: Purified enzyme of interest

  • Substrate: Specific chromogenic or fluorogenic substrate for the target enzyme

  • Assay Buffer: Buffer optimized for the specific enzyme's activity (pH, ionic strength)

  • Inhibitor Solvent: Dimethyl sulfoxide (DMSO) is commonly used.[7]

  • Positive Control: A known inhibitor for the target enzyme (if available)

  • Microplates: 96-well clear, flat-bottom plates for colorimetric assays

  • Instrumentation: Microplate reader capable of absorbance measurements

  • General Lab Equipment: Pipettes, pipette tips, reagent reservoirs, distilled water

Experimental Workflow Visualization

The overall workflow for the enzyme inhibition assay is depicted below. This process ensures a systematic approach from reagent preparation through data acquisition and analysis.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_inhibitor Prepare Inhibitor Stock (in DMSO) & Serial Dilutions prep_enzyme Prepare Enzyme Working Solution prep_substrate Prepare Substrate Working Solution add_reagents Add Buffer, Inhibitor (or Vehicle), & Enzyme prep_substrate->add_reagents pre_incubate Pre-incubate Enzyme & Inhibitor (e.g., 15 min) add_reagents->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn measure Measure Absorbance (Kinetic or Endpoint) initiate_rxn->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical enzyme inhibition assay performed in a 96-well microplate format. It is crucial to optimize enzyme and substrate concentrations prior to screening inhibitors.

1. Preparation of Reagents

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of N,N-diethyl-2-oxo-2-phenylacetamide (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of test concentrations. It is advisable to test a wide range initially (e.g., from 100 µM down to 1 nM).[7] The final DMSO concentration in the assay wells should be kept constant and low (typically ≤1%) to avoid solvent effects.[7]

  • Enzyme and Substrate Solutions: Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the specific assay.

2. Assay Procedure

The following steps outline the setup for one 96-well plate. It is essential to include proper controls.

  • Assay Plate Setup:

    • Test Wells: Add assay buffer, followed by the serially diluted N,N-diethyl-2-oxo-2-phenylacetamide solutions.

    • Vehicle Control (0% Inhibition): Add assay buffer and the same volume of vehicle (assay buffer with the same final concentration of DMSO as the test wells) instead of the inhibitor solution. This well represents the maximum enzyme activity.

    • Blank Control (100% Inhibition/Background): Add assay buffer, vehicle, and substrate, but no enzyme. This is used to subtract the background absorbance from all other wells.

  • Enzyme Addition and Pre-incubation: Add the enzyme working solution to all wells except the Blank Control wells. Allow the plate to pre-incubate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature.[8] This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength. Measurements can be taken in a kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.[6]

Table 1: Example Plate Layout and Reagent Volumes

Well TypeReagent 1 (Buffer)Reagent 2 (Inhibitor/Vehicle)Reagent 3 (Enzyme)Pre-incubationReagent 4 (Substrate)Total Volume
Test Wells150 µL10 µL20 µL15 min @ 37°C20 µL200 µL
Vehicle Control150 µL10 µL (Vehicle)20 µL15 min @ 37°C20 µL200 µL
Blank Control170 µL10 µL (Vehicle)0 µLN/A20 µL200 µL

Note: Volumes are illustrative and should be optimized for the specific assay.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the Blank Control wells from all other wells. Then, calculate the percentage of inhibition for each concentration of N,N-diethyl-2-oxo-2-phenylacetamide using the following formula:

% Inhibition = [ 1 - ( (Absinhibitor - Absblank) / (Absvehicle - Absblank) ) ] x 100

Where:

  • Absinhibitor is the absorbance of the test well.

  • Absvehicle is the average absorbance of the vehicle control wells (0% inhibition).

  • Absblank is the average absorbance of the blank control wells.

2. Determination of IC₅₀ Value

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6] This generates a sigmoidal dose-response curve. The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark. Non-linear regression analysis using software like GraphPad Prism or R is the standard method for accurately determining this value.

G IC50 Determination from Dose-Response Curve xaxis Log [Inhibitor Concentration] yaxis % Inhibition origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 ic50_x IC50 p3->ic50_x p5 p4->p5 p6 p5->p6 ic50_y 50% ic50_y->p3

Caption: Illustrative dose-response curve for IC₅₀ determination.

Trustworthiness: Key Considerations for a Self-Validating Assay

  • Enzyme Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration. This validates that the measured activity is within the dynamic range of the assay.[9]

  • Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.

  • Inhibitor Solubility: Visually inspect the wells containing the highest concentration of N,N-diethyl-2-oxo-2-phenylacetamide for any precipitation. Poor solubility can lead to inaccurate results.

  • Mechanism of Inhibition: The protocol described determines the IC₅₀ value but not the mechanism of inhibition (e.g., competitive, non-competitive). Further kinetic studies, such as generating Lineweaver-Burk plots by varying substrate concentrations, are required to elucidate the mechanism.[10]

  • Cell-Based Assays: If the inhibitor shows promise, subsequent testing in cell-based assays is recommended. In such cases, it is critical to perform a parallel cell viability assay (e.g., MTT or resazurin) to confirm that the observed inhibition is not due to cytotoxicity.[8]

References

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed Central, [Link]

  • Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. ResearchGate, [Link]

  • Phenylglyoxylic acid derivatives. ResearchGate, [Link]

  • Protocol for enzyme assays. Royal Society of Chemistry, [Link]

  • Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). National Toxicology Program, [Link]

  • Scope regarding phenylglyoxylic acid substrates. ResearchGate, [Link]

  • Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. ResearchGate, [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Role of N,N-diethyl-2-oxo-2-phenylacetamide in Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Chemical Scaffold N,N-diethyl-2-oxo-2-phenylacetamide is a small molecule belonging to the α-ketoamide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

N,N-diethyl-2-oxo-2-phenylacetamide is a small molecule belonging to the α-ketoamide class of compounds.[1] This structural motif, characterized by an amide group directly attached to a ketone, is of significant interest in medicinal chemistry due to its potential to act as an inhibitor of various enzymes, particularly proteases.[1][2] The electrophilic nature of the α-keto group makes it a prime candidate for interaction with nucleophilic residues in enzyme active sites. While extensive research on N,N-diethyl-2-oxo-2-phenylacetamide itself is not widely published, its structural features suggest several compelling avenues for its application in biochemical pathway studies.

This guide provides a framework for investigating the potential biological activities of N,N-diethyl-2-oxo-2-phenylacetamide by drawing parallels with well-studied analogous compounds. We will explore three primary areas of investigation: its potential as a protease inhibitor, its role as a substrate for metabolic enzymes, and its possible effects on neurotransmitter signaling. The protocols herein are designed to be self-validating systems, providing researchers with a robust starting point for their investigations.

Part 1: The α-Ketoamide Moiety - A Putative Protease Inhibitor

Mechanistic Rationale: The α-ketoamide functional group is a well-established pharmacophore in the design of enzyme inhibitors.[1][2] The electrophilic carbon of the ketone is susceptible to nucleophilic attack by amino acid residues such as serine, cysteine, or threonine within an enzyme's active site. This can lead to the formation of a stable or reversible covalent bond, effectively inhibiting the enzyme's catalytic activity. Many potent inhibitors of proteases, such as caspases and the proteasome, utilize an α-ketoamide warhead.[3] We hypothesize that N,N-diethyl-2-oxo-2-phenylacetamide could function as an inhibitor of such enzymes, making it a useful tool for studying pathways regulated by proteolysis, such as apoptosis.

Hypothetical Mechanism of Caspase Inhibition

cluster_0 Caspase Active Site Active_Site Cysteine Nucleophile (Cys-SH) Reversible_Complex Reversible Hemithioacetal Adduct Active_Site->Reversible_Complex Forms Reversible Complex Alpha_Ketoamide N,N-diethyl-2-oxo-2-phenylacetamide (Electrophilic Ketone) Alpha_Ketoamide->Active_Site Nucleophilic Attack Inhibition Inhibition of Apoptotic Substrate Cleavage Reversible_Complex->Inhibition

Caption: Hypothetical inhibition of a cysteine protease by N,N-diethyl-2-oxo-2-phenylacetamide.

Protocol 1: In Vitro Caspase-3 Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for the inhibitory activity of N,N-diethyl-2-oxo-2-phenylacetamide against caspase-3, a key executioner enzyme in apoptosis.

A. Materials and Reagents

  • N,N-diethyl-2-oxo-2-phenylacetamide

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

B. Experimental Workflow

Start Start Prepare_Reagents Prepare Reagent Solutions (Compound, Enzyme, Substrate) Start->Prepare_Reagents Add_Compound Add Test Compound/Controls to Plate Prepare_Reagents->Add_Compound Add_Enzyme Add Caspase-3 Enzyme Solution Add_Compound->Add_Enzyme Incubate_1 Incubate at RT (10 min) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate (Ac-DEVD-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (60 min, protected from light) Add_Substrate->Incubate_2 Read_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_2->Read_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro caspase-3 inhibition assay.

C. Step-by-Step Procedure

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of N,N-diethyl-2-oxo-2-phenylacetamide in DMSO. Prepare serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 µM).

  • Plate Setup: To the wells of a 96-well black microplate, add 2 µL of the compound dilutions. For controls, add 2 µL of DMSO (vehicle control) and 2 µL of the positive control inhibitor.

  • Enzyme Addition: Prepare a working solution of caspase-3 in assay buffer. Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10 minutes.

  • Substrate Addition: Prepare a working solution of the caspase-3 substrate Ac-DEVD-AMC in assay buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

D. Data Analysis and Expected Results

  • Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Example Data Table

Compound Concentration (µM)% Inhibition (Hypothetical)
10095.2
3085.1
1065.7
348.9
125.3
0.310.1
IC50 (µM) ~3.2

Part 2: The N,N-Diethyl Group - A Probe for Cytochrome P450 Metabolism

Mechanistic Rationale: The N,N-diethyl amide moiety is a common structural feature in many xenobiotics. Compounds containing this group, such as N,N-diethylacetamide, are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] A primary metabolic pathway for such compounds is N-dealkylation, where one of the ethyl groups is removed, leading to the formation of an N-ethyl amide and acetaldehyde.[4][5] Studying the metabolism of N,N-diethyl-2-oxo-2-phenylacetamide can provide insights into its pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Pathway via N-Dealkylation

Parent N,N-diethyl-2-oxo-2-phenylacetamide CYP Cytochrome P450 Enzymes (e.g., CYP2B1/2) Parent->CYP Metabolism Metabolite N-ethyl-2-oxo-2-phenylacetamide CYP->Metabolite N-deethylation Byproduct Acetaldehyde CYP->Byproduct

Caption: Hypothesized N-dealkylation of N,N-diethyl-2-oxo-2-phenylacetamide by CYP enzymes.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of N,N-diethyl-2-oxo-2-phenylacetamide in the presence of HLM, a key in vitro model for drug metabolism.

A. Materials and Reagents

  • N,N-diethyl-2-oxo-2-phenylacetamide

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

B. Step-by-Step Procedure

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the incubation mixture should be less than 1%.

  • Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the samples and centrifuge at high speed to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

C. Data Analysis and Expected Results

  • Calculate In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) can be used to calculate the half-life: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Example Data Table

Time (min)% Parent Compound Remaining (Hypothetical)
0100
588
1565
3042
6018
t½ (min) ~25
CLint (µL/min/mg) ~27.7

Part 3: Potential Modulation of Cholinergic Signaling

Mechanistic Rationale: While structurally distinct from N,N-diethyl-2-oxo-2-phenylacetamide, the widely used insect repellent N,N-diethyl-m-toluamide (DEET) has been shown to inhibit the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[6] Given the presence of the N,N-diethyl amide group, it is plausible, though speculative, to investigate whether N,N-diethyl-2-oxo-2-phenylacetamide could also interact with components of the cholinergic pathway.

Cholinergic Synapse and AChE Action

cluster_cleft Presynaptic Presynaptic Neuron (releases Acetylcholine) ACh Acetylcholine (ACh) Presynaptic->ACh Release Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron (Acetylcholine Receptors) ACh->Postsynaptic Binds to Receptors AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis by Hydrolysis Choline + Acetate AChE->Hydrolysis

Sources

Method

Application Note: Developing Derivatives of N,N-Diethyl-2-oxo-2-phenylacetamide for Improved Protease Inhibition Potency

Executive Summary The α-ketoamide pharmacophore has emerged as a privileged scaffold in modern drug discovery, particularly for the targeted inhibition of viral and human proteases. N,N-diethyl-2-oxo-2-phenylacetamide se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-ketoamide pharmacophore has emerged as a privileged scaffold in modern drug discovery, particularly for the targeted inhibition of viral and human proteases. N,N-diethyl-2-oxo-2-phenylacetamide serves as a fundamental, low-molecular-weight model of this class. While the baseline compound exhibits moderate baseline affinity, its structural simplicity provides an ideal starting point for structure-activity relationship (SAR) optimization. This application note details the mechanistic rationale, structural design strategies, and self-validating experimental protocols required to synthesize and evaluate advanced derivatives of N,N-diethyl-2-oxo-2-phenylacetamide with enhanced potency and selectivity.

Mechanistic Rationale: The α-Ketoamide Advantage

As a Senior Application Scientist, it is critical to understand why the α-ketoamide moiety is superior to traditional electrophiles (e.g., aldehydes or Michael acceptors) before attempting structural modifications.

The primary advantage of the α-ketoamide warhead is its ability to interact with the catalytic center of target proteases (such as cysteine or serine proteases) via a dual hydrogen-bonding network[1]. The highly electrophilic α-keto carbon undergoes a nucleophilic attack by the active-site residue (e.g., Cys145 in SARS-CoV-2 Mpro or the catalytic serine in human proteases), forming a reversible covalent thiohemiketal or hemiketal adduct[2]. Simultaneously, the adjacent amide oxygen acts as a secondary hydrogen bond acceptor, stabilizing the transition state and anchoring the inhibitor within the oxyanion hole[1]. This reversible covalent mechanism minimizes off-target toxicity while maximizing target residence time.

MOA N1 N,N-diethyl-2-oxo-2-phenylacetamide (Electrophilic Warhead) N3 Active Site Docking (P1/P2 Pocket Alignment) N1->N3 N2 Target Protease (Cysteine/Serine Active Site) N2->N3 N4 Nucleophilic Attack (Cys-SH or Ser-OH on α-Keto Carbon) N3->N4 N5 Transition State (Dual H-Bonding via Oxygens) N4->N5 N6 Reversible Hemiketal/Thiohemiketal (Enzyme Inhibition) N5->N6

Figure 1: Mechanism of reversible covalent inhibition by α-ketoamide derivatives.

Design Strategy for Potency Optimization

To improve the potency of N,N-diethyl-2-oxo-2-phenylacetamide, modifications must be rationally directed at the specific binding pockets (S1, S1', S2, and S3) of the target protease.

  • Amide Substituent Modifications (P1/P1' Pockets): The N,N-diethyl groups are highly flexible, leading to a high entropic penalty upon binding. Replacing the diethyl moiety with rigid, bulky alicyclic rings (such as cyclopentyl or cyclohexyl groups) significantly enhances van der Waals interactions within the S1' pocket and restricts conformational freedom. Optimization of these substituents has proven crucial for achieving near-equipotency across broad-spectrum viral proteases[3].

  • Phenyl Ring Modifications (P2/P3 Pockets): The phenyl ring adjacent to the α-keto group can be functionalized to tune the electrophilicity of the warhead. Introducing electron-withdrawing groups (e.g., -F, -CF3) at the para-position increases the partial positive charge on the α-keto carbon, accelerating the nucleophilic attack. Alternatively, extending the aromatic system (e.g., replacing phenyl with indole or naphthyl) enhances π−π stacking interactions in the S2 subsite.

Experimental Workflow & Protocols

Workflow S1 Scaffold Design (Phenyl & Amide Modifications) S2 Chemical Synthesis (Amidation via HATU/DIPEA) S1->S2 S3 Structural Validation (NMR, HRMS, Purity >95%) S2->S3 S4 In Vitro Screening (FRET-based Protease Assay) S3->S4 S5 Hit Optimization (SAR Analysis & IC50) S4->S5 S5->S1 Iterative Refinement

Figure 2: Iterative workflow for synthesis and biological evaluation of α-ketoamides.

Protocol 1: Synthesis of α-Ketoamide Derivatives

This protocol utilizes a direct amidation approach using HATU, chosen specifically because it minimizes racemization (if chiral centers are introduced later) and efficiently handles sterically hindered secondary amines (like dicyclohexylamine).

Materials: Substituted phenylglyoxylic acid (1.0 eq), target secondary amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF. Step-by-Step Methodology:

  • Activation: Dissolve the substituted phenylglyoxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at 0 °C for 15 minutes to allow the active ester to form.

  • Coupling: Add the secondary amine (1.2 mmol) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation Checkpoint: Confirm product identity via 1H NMR, 13C NMR, and HRMS. Ensure LC-MS purity is ≥95% before proceeding to biological assays to prevent false positives from unreacted electrophilic impurities.

Protocol 2: In Vitro FRET-Based Protease Inhibition Assay

Because α-ketoamides can be base-sensitive (particularly when adjacent to basic residues, leading to hemiaminal formation or degradation)[2], the assay buffer must be strictly maintained at physiological pH (pH 7.3–7.5).

Materials: Recombinant target protease (e.g., Mpro or Calpain), Fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans), Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT). Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized α-ketoamide derivative in 100% DMSO. Perform a 10-point 3-fold serial dilution.

  • Enzyme Incubation: In a 384-well black microplate, add 10 µL of the diluted inhibitor (final DMSO concentration ≤1% ) to 20 µL of the recombinant protease diluted in Assay Buffer. Incubate at 37 °C for 30 minutes to allow the reversible covalent equilibrium to establish.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration 10 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the fluorescence continuously (e.g., λex​=340 nm, λem​=490 nm for Edans) for 60 minutes at 37 °C.

  • Self-Validation Checkpoint: Calculate the Z′ -factor using positive controls (e.g., GC-376) and negative controls (DMSO only). A Z′ -factor >0.6 validates the assay's robustness. Calculate the IC50​ using non-linear regression (four-parameter logistic equation) based on the initial velocity ( V0​ ) of the cleavage reaction.

Quantitative Data Presentation: SAR Summary

The table below summarizes the hypothetical structure-activity relationship (SAR) data driving the optimization from the baseline compound to advanced derivatives, demonstrating the causality of our design strategy.

Compound IDP2/P3 Substitution (Phenyl Ring)P1/P1' Substitution (Amide) IC50​ (µM)Mechanistic Rationale for Potency Shift
Baseline None (Phenyl)N,N-diethyl45.2Baseline flexibility limits pocket affinity.
Deriv-01 None (Phenyl)N,N-dicyclopentyl8.4Rigid alicyclic rings reduce entropic penalty and improve S1' fit.
Deriv-02 4-Fluoro (-F)N,N-diethyl18.5Inductive electron withdrawal increases α-keto electrophilicity.
Deriv-03 4-Fluoro (-F)N,N-dicyclopentyl1.2Synergistic effect: optimized electrophilicity + optimal S1' pocket fit.
Deriv-04 4-Trifluoromethyl (-CF3)N-cyclohexyl, N-methyl0.4Bulkier S2/S3 interaction combined with highly optimized P1 engagement.

References[3] Zhang, L., et al. "α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment." Journal of Medicinal Chemistry (2020). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01828[1] Banerjee, S. "An insight into the interaction between α-ketoamide-based inhibitor and coronavirus main protease: A detailed in silico study." Biophysical Chemistry (2020). URL: https://pubmed.ncbi.nlm.nih.gov/33285430/[2] Stoermer, M. J., et al. "Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases." Australian Journal of Chemistry (2009). URL: https://www.publish.csiro.au/ch/CH09150

Sources

Application

Application Note: N,N-Diethyl-2-oxo-2-phenylacetamide as a Strategic Intermediate in Organic Synthesis

Executive Summary In modern organic synthesis and drug development, the design of complex molecular architectures relies heavily on versatile, multifunctional building blocks. N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the design of complex molecular architectures relies heavily on versatile, multifunctional building blocks. N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0), an α-ketoamide derivative, serves as a highly strategic chemical intermediate. Featuring a vicinal dicarbonyl framework composed of an electrophilic ketone and a resonance-stabilized amide, this molecule offers orthogonal reactivity. This application note details the structural causality behind its chemoselectivity, provides self-validating protocols for its synthesis and downstream functionalization, and outlines its utility in generating high-value tertiary α-hydroxy amides and chiral centers.

Structural Causality & Reactivity Profile

The synthetic utility of N,N-diethyl-2-oxo-2-phenylacetamide is governed by the electronic disparity between its two adjacent carbonyl groups.

The amide nitrogen possesses a lone pair of electrons that delocalizes into the amide carbonyl ( π -resonance). This delocalization significantly reduces the electrophilicity of the amide carbon. Conversely, the adjacent α-keto group lacks this resonance stabilization and is further activated by the electron-withdrawing nature of the neighboring amide moiety.

Causality in Experimental Design: Because of this pronounced difference in electrophilicity, nucleophiles (such as Grignard reagents or hydride donors) will attack the α-keto carbon with near-perfect chemoselectivity. This eliminates the need for cumbersome protection-deprotection strategies, allowing for step-economical C–C bond formations and reductions 1.

G A Aryl Iodide + Diethylamine C N,N-Diethyl-2-oxo- 2-phenylacetamide A->C Pd, CO Aminocarbonylation B Phenylglyoxylic Acid B->C Amidation / Decarboxylation D Grignard Addition (C-C Formation) C->D RMgX, THF E Chemoselective Reduction C->E NaBH4, MeOH F Tertiary α-Hydroxy Amides D->F Quench G Secondary α-Hydroxy Amides E->G Quench

Fig 1: Synthetic routing and chemoselective functionalization of the α-ketoamide intermediate.

Upstream Synthesis: Palladium-Catalyzed Aminocarbonylation

While N,N-diethyl-2-oxo-2-phenylacetamide can be synthesized via the direct amidation of phenylglyoxylic acid or electrochemical decarboxylation 2, Palladium-catalyzed aminocarbonylation of aryl iodides provides a highly scalable and atom-economical route 3.

Protocol: Aminocarbonylation of Iodobenzene

Rationale: Utilizing a Pd(II) catalyst under a carbon monoxide atmosphere allows for the double insertion of CO and subsequent trapping by diethylamine, yielding the α-ketoamide directly.

  • Setup: In a high-pressure reactor, charge iodobenzene (10 mmol), diethylamine (20 mmol), and triethylamine (30 mmol) in N,N-dimethylacetamide (DMAc, 15 mL).

  • Catalysis: Add the Palladium catalyst (e.g., PdCl2(phen) or Pd/C at 0.7 mol%).

  • Reaction: Pressurize the vessel with CO (2 MPa) and heat to 130 °C for 1 hour.

  • Workup: Vent the CO safely. Filter the heterogeneous mixture to recover the catalyst. Extract the filtrate with EtOAc, wash with brine, and concentrate under reduced pressure.

  • Self-Validation (Analytical IPCs):

    • Appearance: The product isolates as a distinct yellow oil.

    • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.94 (d, J = 8.4 Hz, 2H), 7.65–7.61 (m, 1H), 7.51 (t, J = 7.7 Hz, 1H), 3.56 (q, J = 7.2 Hz, 2H), 3.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.2 Hz, 3H), 1.16 (t, J = 7.1 Hz, 3H) 1.

    • 13 C NMR (100 MHz, CDCl 3​ ): δ 191.6 (Ketone C=O), 166.7 (Amide C=O), 134.5, 133.2, 129.6, 128.9, 42.1, 38.8, 14.1, 12.8.

Downstream Applications: Orthogonal Functionalization

Chemoselective Grignard Addition (C-C Bond Formation)

The synthesis of highly substituted tertiary α-hydroxy amides is critical in the development of anticholinergic drugs and agrochemicals.

Workflow Step1 Step 1: Initiation Dissolve α-ketoamide in dry THF under N2 Step2 Step 2: Nucleophilic Attack Dropwise addition of RMgX at 0°C Step1->Step2 Step3 Step 3: IPC Monitoring TLC (Hexane/EtOAc 4:1) UV 254nm Step2->Step3 Step4 Step 4: Quenching Sat. aq. NH4Cl to prevent dehydration Step3->Step4 Upon SM consumption Step5 Step 5: Extraction & Wash EtOAc extraction, Brine wash, Na2SO4 dry Step4->Step5 Step6 Step 6: Validation 1H/13C NMR & HRMS confirmation Step5->Step6

Fig 2: Step-by-step experimental workflow for the chemoselective Grignard addition.

Protocol:

  • Preparation: Dissolve N,N-diethyl-2-oxo-2-phenylacetamide (1.0 equiv) in anhydrous THF (0.2 M) under an inert N 2​ atmosphere. Cool the flask to 0 °C using an ice bath to control the exothermic nucleophilic addition.

  • Addition: Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in Et 2​ O, 1.1 equiv) dropwise. Causality: Slow addition at 0 °C prevents localized heating, which could lead to over-addition or enolization side-reactions.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material (yellow, R f​ ~0.6) will convert to a more polar, colorless spot (R f​ ~0.3).

  • Quenching: Once the starting material is consumed, quench strictly with saturated aqueous NH 4​ Cl. Causality: A weak acid quench is mandatory. Strong acids (like HCl) will catalyze the dehydration of the newly formed tertiary alcohol back into an alkene.

  • Validation: Analyze via IR spectroscopy. The ketone peak at ~1680 cm −1 must disappear, replaced by a broad O-H stretch at ~3400 cm −1 , while the amide peak at ~1647 cm −1 remains untouched.

Mild Reduction to Chiral α-Hydroxy Amides

To generate secondary α-hydroxy amides (valuable chiral synthons), mild hydride reduction is employed 4.

Protocol:

  • Dissolve the intermediate in Methanol at 0 °C.

  • Add Sodium Borohydride (NaBH 4​ , 1.2 equiv) in small portions. Causality: NaBH 4​ is a mild reducing agent that is perfectly tuned to reduce the highly electrophilic α-ketone without reducing the resonance-stabilized amide.

  • Stir for 1.5 hours. The visual disappearance of the yellow hue serves as a rapid macroscopic indicator of reaction completion.

  • Quench with water, extract with Dichloromethane (DCM), and validate via 1 H NMR (appearance of a diagnostic methine proton singlet/doublet near δ 5.0 ppm).

Quantitative Data & Reaction Parameters

The following table summarizes the thermodynamic and kinetic parameters for the key transformations involving N,N-diethyl-2-oxo-2-phenylacetamide, ensuring reproducibility across different laboratory scales.

TransformationReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Chemoselectivity
Aminocarbonylation PdCl 2​ (phen)@Y, CODMAc1301.0>90High (C-N bond)
Decarboxylative Amidation Electrochemical (Pt/C)DCM/THF254.074Complete
Grignard Addition RMgX (e.g., EtMgBr)THF0 to 252.085–92α-Keto specific
Ketone Reduction NaBH 4​ MeOH01.5>95Amide preserved

References

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines ACS Omega[Link]

  • Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration The Journal of Organic Chemistry[Link]

  • Palladium-1,10-phenanthroline complex encaged in Y zeolite: An efficient and highly recyclable heterogeneous catalyst for aminocarbonylation Applied Catalysis A: General (ResearchGate)[Link]

  • Visible-Light-Promoted Metal- and Photocatalyst-Free Reactions between Arylglyoxylic Acids and Tetraalkylthiuram Disulfides: Synthesis of α-Ketoamides The Journal of Organic Chemistry[Link]

Sources

Method

Application Notes &amp; Protocols for the In Vitro Biological Evaluation of N,N-diethyl-2-oxo-2-phenylacetamide

Abstract: N,N-diethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N,N-diethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential as an enzyme inhibitor.[1][2] Derivatives of the parent phenylglyoxylic acid scaffold have been investigated for a range of therapeutic applications, including anti-inflammatory and cytotoxic activities.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary in vitro evaluation of N,N-diethyl-2-oxo-2-phenylacetamide. We present a logical, tiered approach, beginning with foundational cytotoxicity screening, followed by targeted assays to investigate potential anti-inflammatory properties. Each protocol is detailed with an emphasis on the scientific rationale behind the experimental design, ensuring robust and reproducible data generation.

Foundational Procedures: Compound Preparation

1.1 Rationale: The accuracy and reproducibility of any in vitro assay begin with the precise and consistent preparation of the test compound. The solubility and stability of the compound in the chosen solvent and its final concentration in the culture medium are critical parameters that can significantly impact experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at low concentrations.

1.2 Protocol: Preparation of Stock and Working Solutions

  • Reconstitution: Accurately weigh the N,N-diethyl-2-oxo-2-phenylacetamide powder. Dissolve it in high-purity DMSO to create a high-concentration primary stock solution (e.g., 50 mM).

  • Solubility Check: Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution for any particulates.[6]

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate cell culture medium.

    • Scientist's Note: The final concentration of DMSO in the wells containing cells should ideally be ≤0.5%, and must not exceed 1%, as higher concentrations can induce cytotoxicity or other off-target effects.[5] It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO used in the compound-treated wells.

Tier 1 Evaluation: General Cytotoxicity Assessment

2.1 Rationale: Before investigating specific biological activities, it is essential to determine the compound's intrinsic cytotoxicity. This baseline data informs the concentration range for subsequent functional assays and identifies potential for development as a cytotoxic agent (e.g., an anti-cancer therapeutic). We will employ two distinct, complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane integrity.[6]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cell line) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of N,N-diethyl-2-oxo-2-phenylacetamide in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well.[7][11] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight in a humidified incubator.[7][10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][9]

Protocol: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3).

  • Establish Controls: On the same plate, set up the following triplicate controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in a kit, or Triton X-100) 45 minutes before the end of incubation.[13][14]

    • Background Control: Medium only (no cells).

  • Sample Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[14] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.[15]

  • Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.[12][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[12][13]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm (to correct for background) using a microplate reader.[12][13]

Data Presentation and Analysis

Summarize the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Assay TypeEndpoint MeasuredExample IC₅₀ (µM)
MTT Assay Metabolic Activity75.4
LDH Assay Membrane Integrity82.1

Tier 2 Evaluation: Anti-Inflammatory Activity

3.1 Rationale: Phenylglyoxylic acid and its derivatives have been reported to possess anti-inflammatory properties.[3][4] Key enzymes mediating the inflammatory response are Cyclooxygenases (COX-1 and COX-2) and Nitric Oxide Synthase (NOS).[16] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, while iNOS (inducible NOS) produces large amounts of nitric oxide (NO) at sites of inflammation.[17][18] Evaluating the inhibitory potential of N,N-diethyl-2-oxo-2-phenylacetamide against these enzymes can provide direct evidence of its anti-inflammatory activity.

Experimental Workflow for In Vitro Screening

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Anti-Inflammatory Compound N,N-diethyl-2-oxo-2-phenylacetamide Stock Prepare DMSO Stock (50 mM) Compound->Stock Working Prepare Serial Dilutions in Culture Medium Stock->Working Seed Seed Cells in 96-Well Plate Working->Seed Treat Treat Cells (24-72h) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH IC50_cyto Calculate IC₅₀ MTT->IC50_cyto LDH->IC50_cyto COX COX-1/COX-2 Inhibition Assay IC50_cyto->COX Use non-toxic concentrations NOS iNOS Inhibition Assay (e.g., in LPS-stimulated macrophages) IC50_cyto->NOS Use non-toxic concentrations IC50_inflam Calculate IC₅₀ COX->IC50_inflam NOS->IC50_inflam

Caption: Tiered workflow for the in vitro evaluation of the test compound.

Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This protocol describes a fluorometric or colorimetric assay to determine the IC₅₀ of the test compound for both COX-1 and COX-2, allowing for an assessment of its potency and selectivity. The principle involves measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.[17][19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme working solution, and enzyme solutions (ovine COX-1 and human recombinant COX-2) according to a commercial kit's instructions.[17][20]

  • Plate Setup: In a 96-well plate, prepare wells for:

    • 100% Activity (Control): Assay Buffer, Heme, COX enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and varying concentrations of N,N-diethyl-2-oxo-2-phenylacetamide.

    • Positive Control: A known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).[19]

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10-15 minutes to allow the compound to interact with the enzyme.[17]

  • Reaction Initiation: Prepare working solutions of the probe/substrate (e.g., TMPD or Amplex Red) and Arachidonic Acid.[17][21] Initiate the reaction by adding these solutions to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) or absorbance (e.g., 590 nm for TMPD) in a kinetic mode for 5-10 minutes.[17][19]

  • Calculation: Determine the rate of reaction (slope of the linear portion of the curve). Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the activity of NOS by quantifying the amount of nitrite (a stable and oxidized product of NO) using the Griess Reagent.[22][23] The assay is typically performed using cell lysates from cells induced to express iNOS (e.g., RAW 264.7 macrophages stimulated with LPS).

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell or tissue lysates according to a standardized protocol. Homogenize cells/tissues in cold NOS Assay Buffer and clarify by centrifugation. Determine the protein concentration of the supernatant.[18][24]

  • Reaction Setup: In a 96-well plate, add the cell lysate (containing iNOS), NOS cofactors, and L-arginine (the substrate). Add varying concentrations of N,N-diethyl-2-oxo-2-phenylacetamide. Include a known NOS inhibitor (e.g., L-NAME) as a positive control.

  • NOS Reaction: Incubate the plate at 37°C for a defined time (e.g., 1-2 hours) to allow for the production of NO.[24]

  • Nitrite Measurement (Griess Reaction):

    • Add Griess Reagent 1 (e.g., sulfanilamide) to all wells and incubate for 5-10 minutes.

    • Add Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[18]

  • Absorbance Reading: Measure the absorbance at 540 nm.[23]

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite produced in each well. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.

Potential Inflammatory Signaling Pathways

G membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA₂ PGs Prostaglandins (Inflammation, Pain) AA->PGs COX-1 / COX-2 L_Arg L-Arginine NO Nitric Oxide (NO) (Vasodilation, Inflammation) L_Arg->NO NOS Compound N,N-diethyl-2-oxo- 2-phenylacetamide Compound->AA Potential Inhibition Compound->L_Arg Potential Inhibition COX_path COX Pathway NOS_path NOS Pathway

Caption: Potential points of inhibition in key inflammatory pathways.

Data Presentation

Compile the IC₅₀ values to compare the compound's potency and selectivity against the different inflammatory enzymes.

Target EnzymeActivity MeasuredExample IC₅₀ (µM)
COX-1 Prostaglandin Synthesis Inhibition> 100
COX-2 Prostaglandin Synthesis Inhibition15.2
iNOS Nitric Oxide Production Inhibition45.8

Summary and Future Directions

This document outlines a systematic, two-tiered approach for the initial in vitro characterization of N,N-diethyl-2-oxo-2-phenylacetamide. The first tier establishes a cytotoxicity profile, which is crucial for interpreting data from subsequent assays. The second tier directly probes the compound's potential anti-inflammatory activity by targeting key enzymes, COX-1, COX-2, and iNOS. The data generated from these protocols will provide a solid foundation for further investigation, including more complex cell-based assays (e.g., cytokine release assays), mechanism of action studies, and potential progression to in vivo models.

References

A consolidated list of authoritative sources and protocols cited within this document.

  • Title: K206-100 Nitric Oxide Synthase (NOS) Activity Assay Kit (Fluorometric) Source: BioVision Incorporated URL: [Link]

  • Title: Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779) Source: Assay Genie URL: [Link]

  • Title: EnzyChromTM Nitric Oxide Synthase Assay Kit (ENOS-100) Source: BioAssay Systems URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: Cell Viability Assay (MTT Assay) Protocol Source: protocols.io URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Protocol IncuCyte® Cytotoxicity Assay Source: Sartorius URL: [Link]

  • Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: PMC - NIH URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: An ELISA method to measure inhibition of the COX enzymes Source: PubMed - NIH URL: [Link]

  • Title: In vitro cytotoxicity assay Source: Bio-protocol URL: [Link]

  • Title: Nomination Background: Phenylglyoxal (CASRN: 1074-12-0) Source: National Toxicology Program URL: [Link]

  • Title: Phenylglyoxylic acid derivatives and their preparation and use Source: Google Patents URL
  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Source: MDPI URL: [Link]

  • Title: In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables Source: PMC - NIH URL: [Link]

  • Title: In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method Source: PMC - NIH URL: [Link]

  • Title: Phenylglyoxylic acid derivatives | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: ResearchGate URL: [Link]

  • Title: New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: PMC - NIH URL: [Link]

  • Title: SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE Source: ResearchGate URL: [Link]

  • Title: N,N-Diethyl-2-phenylacetamide Source: PubChem URL: [Link]

Sources

Application

Application Note: Advanced Handling, Storage, and Synthetic Profiling of N,N-Diethyl-2-oxo-2-phenylacetamide

As an α-ketoamide derivative, N,N-diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) serves as a highly versatile electrophilic building block in organic synthesis and a privileged pharmacophore in medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

As an α-ketoamide derivative, N,N-diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) serves as a highly versatile electrophilic building block in organic synthesis and a privileged pharmacophore in medicinal chemistry[1]. The compound features an adjacent ketone and amide functionality, a motif frequently leveraged in the design of reversible covalent enzyme inhibitors and modulators of cellular apoptosis[2].

This technical guide provides researchers and drug development professionals with field-proven insights into the handling, storage, and analytical validation of this compound, ensuring high reproducibility in downstream applications.

Physicochemical Profiling and Vulnerabilities

Understanding the inherent reactivity of the α-dicarbonyl moiety is critical for maintaining the integrity of the reagent. The highly electrophilic nature of the α-keto carbon makes it susceptible to nucleophilic attack, including unwanted hydration from atmospheric moisture. Furthermore, the conjugated aromatic system paired with the carbonyl groups introduces photochemical sensitivities.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters and spectroscopic validation markers for N,N-diethyl-2-oxo-2-phenylacetamide[1][3][4].

ParameterValue / Description
Chemical Name N,N-Diethyl-2-oxo-2-phenylacetamide
CAS Number 34906-86-0
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Physical State Colorless to yellowish oil (may present as a low-melting solid depending on purity and ambient temperature)
¹H NMR (CDCl₃, 400 MHz) δ 7.94 (d, J = 8.4 Hz, 2H), 7.65–7.61 (m, 1H), 7.51 (t, J = 7.7 Hz, 1H), 3.56 (q, J = 7.2 Hz, 2H), 3.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.2 Hz, 3H), 1.16 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 191.6, 166.7, 134.5, 133.2, 129.6, 128.9, 42.1, 38.8, 14.1, 12.8

Causality-Driven Storage Guidelines

Standard chemical storage is insufficient for reactive α-ketoamides. To prevent degradation, the following causality-based storage protocols must be strictly adhered to:

  • Temperature Control (2–8°C): The compound must be refrigerated. Causality: Elevated temperatures accelerate the thermal decomposition and potential self-condensation of the reactive α-dicarbonyl system.

  • Inert Atmosphere (N₂ or Ar): Store under a dry inert gas. Causality: The highly electrophilic ketone can undergo slow hydration in the presence of atmospheric moisture, forming a gem-diol that alters the compound's reactivity profile during stoichiometric syntheses.

  • Actinic Light Protection: Utilize amber glass vials. Causality: The conjugated phenyl-glyoxylic system can absorb UV/Vis radiation, triggering Norrish type I or II photochemical cleavages, leading to the formation of benzaldehyde derivatives and other degradants.

StorageWorkflow A N,N-Diethyl-2-oxo-2-phenylacetamide (Receiving & Inspection) B Light Sensitive? Transfer to Amber Vials A->B Step 1 C Moisture/Oxygen Sensitive? Purge with N2/Ar B->C Step 2 D Long-term Storage (2-8°C, Dark, Inert Gas) C->D Step 3 E Handling Preparation (Equilibrate to RT before opening) D->E Prior to use F Experimental Use (Fume Hood, PPE) E->F Condensation prevention

Workflow for the handling and storage of N,N-diethyl-2-oxo-2-phenylacetamide.

Self-Validating Experimental Protocol: Bioassay Preparation

When utilizing N,N-diethyl-2-oxo-2-phenylacetamide as a precursor or test article in biological assays (e.g., evaluating its potential to modulate apoptotic pathways), the preparation workflow must be self-validating to ensure data integrity.

Objective: Prepare a standardized, degradation-free 10 mM stock solution for in vitro screening.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the amber vial from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Self-Validation: If condensation forms on the outside of the vial, equilibration is incomplete. Opening the vial prematurely will introduce moisture, hydrolyzing the compound.

  • Quality Control Sampling: Under a fume hood, extract a 5 mg aliquot using a flushed, gas-tight syringe. Dissolve in CDCl₃ and perform a rapid ¹H NMR scan.

    • Self-Validation: Confirm the absence of a broad singlet around δ 5.0–6.0 ppm, which would indicate hydrate formation at the α-keto position[3].

  • Stock Solution Formulation: Weigh exactly 20.5 mg of the validated oil/solid. Dissolve completely in 10 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock.

    • Causality: DMSO is chosen because it fully solubilizes the lipophilic aromatic rings while maintaining compatibility with aqueous cell culture media (typically used at ≤0.1% v/v final concentration).

  • Aliquoting and Cryopreservation: Dispense the 10 mM stock into 100 µL single-use amber microcentrifuge tubes. Purge the headspace of each tube with Argon and store at -20°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which are a primary cause of concentration drift and chemical degradation in screening libraries.

Biological Relevance: Apoptotic Modulation

In medicinal chemistry, α-ketoamides and related N-phenylacetamide derivatives are frequently investigated for their anticancer properties. These structural motifs are known to induce apoptosis in malignant cell lines by modulating both intrinsic and extrinsic signaling pathways[2]. The electrophilic α-ketoamide acts as a hydrogen-bond acceptor and potential covalent binder, interacting with key regulatory proteins.

Mechanistically, these derivatives can upregulate pro-apoptotic proteins (such as Bax) while simultaneously downregulating anti-apoptotic defenders (like Bcl-2). This shift in the cellular balance compromises the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent execution of cell death via the caspase cascade[2].

ApoptosisPathway Keto α-Ketoamide Derivative Bax Bax Upregulation (Pro-apoptotic) Keto->Bax Activates Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Keto->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Induces Bcl2->Mito Fails to block CytC Cytochrome C Release Mito->CytC Triggers Caspase Caspase Cascade Activation CytC->Caspase Initiates Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Executes

Potential apoptotic signaling pathway modulated by α-ketoamide derivatives.

References

  • Title: Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines Source: ACS Omega URL: [Link]

  • Title: Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration Source: The Journal of Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N,N-diethyl-2-oxo-2-phenylacetamide synthesis

Welcome to the Technical Support Center for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide (also known as N,N-diethylphenylglyoxylamide). This α-ketoamide is a highly valuable structural motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide (also known as N,N-diethylphenylglyoxylamide). This α-ketoamide is a highly valuable structural motif in medicinal chemistry, offering unique electronic properties, improved metabolic stability, and excellent cell permeability compared to standard α-keto acids.

This guide is engineered for research scientists and drug development professionals. It provides validated methodologies, mechanistic insights, and targeted troubleshooting to ensure high-yield, reproducible synthesis.

Experimental Workflows & Mechanistic Pathways

To synthesize this target molecule, the most robust laboratory-scale approach is the direct amide coupling of phenylglyoxylic acid with diethylamine. Alternative routes, such as the palladium-catalyzed double carbonylation of aryl iodides (), are viable for library synthesis but require specialized gas-handling equipment.

Workflow Start Phenylglyoxylic Acid + Diethylamine Activation Add Coupling Agent (e.g., DCC/DMAP or EDC) Start->Activation Reaction Stir at 0 °C to RT under Inert Atmosphere Activation->Reaction Workup Filter Byproducts (DCU) & Aqueous Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product N,N-diethyl-2-oxo- 2-phenylacetamide Purification->Product

Step-by-step experimental workflow for N,N-diethyl-2-oxo-2-phenylacetamide synthesis.

Mechanism Acid Phenylglyoxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea DCC DCC (Coupling Agent) DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Active Ester O_Acylisourea->N_Acylpyridinium DMAP attack DCU DCU Byproduct O_Acylisourea->DCU rearrangement (side reaction) DMAP DMAP Catalyst N_Acylpyridinium->DMAP regenerates Product Target α-Ketoamide N_Acylpyridinium->Product Amine attack Amine Diethylamine Amine->Product

Mechanistic pathway of DCC/DMAP-mediated amidation of phenylglyoxylic acid.

Quantitative Data: Reaction Condition Optimization

The choice of coupling agent dictates the reaction kinetics and the complexity of the downstream workup. Below is a comparative matrix based on established methodologies for α-ketoamide synthesis ().

Coupling AgentSolventTemp (°C)Time (h)Est. Yield (%)Operational Notes & Causality
DCC / DMAP DCM0 to 2510–1275–85Cost-effective. Generates insoluble DCU; requires careful filtration.
EDC·HCl / HOBt DMF or DCM0 to 251280–90Generates water-soluble urea byproducts. Highly recommended for clean workup.
HATU / DIPEA DMF254–685–95Superior kinetics via HOAt active ester. Ideal for sterically hindered amines.
Oxalyl Chloride DCM / DMF (cat.)0 to 25860–70Harsh activation. Prone to decarbonylation side-reactions (loss of CO).

Validated Experimental Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to ensure a self-validating, clean reaction profile by avoiding the persistent dicyclohexylurea (DCU) byproduct associated with DCC.

Step 1: Substrate Activation
  • Procedure: In a flame-dried round-bottom flask purged with Argon, dissolve phenylglyoxylic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) sequentially.

  • Scientific Rationale: Cooling to 0 °C suppresses the thermal decarbonylation of the activated α-keto acid intermediate. HOBt is added to convert the highly reactive (but unstable) O-acylisourea into a stable, yet reactive, O-benzotriazole active ester, preventing racemic/structural degradation.

  • Validation Checkpoint: The reaction mixture should transition to a clear, homogeneous solution within 15–30 minutes, indicating successful formation of the active ester.

Step 2: Nucleophilic Amidation
  • Procedure: Add diethylamine (1.5 eq, 15 mmol) dropwise to the 0 °C solution over 5 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Scientific Rationale: A 1.5 eq excess of diethylamine is utilized to compensate for its high volatility (bp ~55 °C) and to drive the equilibrium of the nucleophilic attack to completion.

  • Validation Checkpoint: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The highly polar phenylglyoxylic acid (Rf ~ 0.1, streaks) will disappear, replaced by the non-polar target α-ketoamide (Rf ~ 0.45).

Step 3: Quench & Extraction
  • Procedure: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Scientific Rationale: The 1M HCl wash removes unreacted diethylamine and the dimethylaminopropyl byproduct of EDC. The NaHCO₃ wash removes unreacted phenylglyoxylic acid and HOBt.

Step 4: Characterization (Self-Validating E-E-A-T Standard)
  • Procedure: Purify via flash chromatography if trace impurities remain. Verify the structure via ¹H NMR (400 MHz, CDCl₃).

  • Validation Checkpoint: Due to the restricted rotation around the C–N partial double bond (a hallmark of tertiary amides), the diethyl groups will not appear as a single quartet and triplet. You must observe two distinct quartets (approx. δ 3.56 and 3.24 ppm) and two distinct triplets (approx. δ 1.29 and 1.16 ppm) (). If you only see one set of signals, suspect a structural rearrangement or incorrect product.

Troubleshooting Guide

Q: I am observing a significant amount of N,N-diethylphenylacetamide (missing one carbonyl) in my final product. What happened? A: This is the result of decarbonylation . α-Keto acids and their activated derivatives can spontaneously lose carbon monoxide (CO) if subjected to elevated temperatures or overly harsh activating agents (like refluxing SOCl₂). Resolution: Strictly maintain the reaction temperature at 0 °C during the addition of the coupling agent. Do not heat the reaction above room temperature at any point.

Q: My yield is exceptionally low, and TLC shows unreacted starting material, even after 24 hours. A: Diethylamine is highly volatile. If your reaction vessel is not properly sealed, or if you are sparging the reaction vigorously with nitrogen/argon, the amine is likely evaporating before the coupling can occur. Resolution: Increase the diethylamine stoichiometry to 1.5–2.0 eq. Ensure the flask is sealed with a secure septum and a balloon of inert gas, rather than an active sweep.

Q: I used DCC instead of EDC, and I cannot get rid of the white solid (DCU) during purification. A: Dicyclohexylurea (DCU) is notoriously difficult to remove because it exhibits slight solubility in DCM and ethyl acetate. Resolution: After your initial aqueous workup, concentrate the crude product, resuspend it in cold diethyl ether or hexanes (in which DCU is highly insoluble), and filter through a Celite pad. Repeat if necessary, or switch to EDC·HCl for future batches.

Frequently Asked Questions (FAQs)

Q: Can I use diethylamine hydrochloride instead of the free base liquid? A: Yes. However, the hydrochloride salt is non-nucleophilic. You must add at least 1.5 equivalents of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to liberate the free diethylamine in situ before adding your coupling agent.

Q: Is it possible to synthesize this molecule without using coupling agents? A: Yes. Two advanced methodologies exist:

  • Double Carbonylation: Palladium-catalyzed reaction of iodobenzene with diethylamine under a CO atmosphere ().

  • Oxidative Amidation: Visible-light-promoted or metal-free oxidative coupling using tetraalkylthiuram disulfides, though this is generally more exploratory ().

Q: Why does the product appear as a yellow oil rather than a white solid? A: N,N-diethyl-2-oxo-2-phenylacetamide is inherently a yellow-tinted viscous oil at room temperature due to the conjugation of the aromatic ring with the adjacent dicarbonyl system. Do not attempt to force crystallization; purify via chromatography.

References

  • Title: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides Source: Chemical Reviews (2016) URL: [Link] [1]

  • Title: Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines Source: ACS Omega (2018) URL: [Link] [2]

  • Title: Visible-Light-Promoted Metal- and Photocatalyst-Free Reactions between Arylglyoxylic Acids and Tetraalkylthiuram Disulfides: Synthesis of α-Ketoamides Source: The Journal of Organic Chemistry (2024) URL: [Link] [3]

  • Title: Double carbonylation of aryl iodides with diethylamine catalyzed by dinuclear palladium complexes Source: Journal of Organometallic Chemistry (2003) URL: [Link][4]

Optimization

Technical Support Center: Challenges in the Purification of N,N-diethyl-2-oxo-2-phenylacetamide

Welcome to the technical support center for N,N-diethyl-2-oxo-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-diethyl-2-oxo-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this α-ketoamide. As a molecule of interest in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[1] This document provides in-depth, field-proven insights into common challenges, complete with troubleshooting workflows and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude N,N-diethyl-2-oxo-2-phenylacetamide sample after synthesis?

A1: The impurity profile is almost always a direct reflection of the synthetic route employed. The most common synthesis involves the amide coupling of phenylglyoxylic acid and diethylamine, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[2]

Your primary contaminants will likely be:

  • Unreacted Starting Materials: Phenylglyoxylic acid and diethylamine. Incomplete reactions can leave significant amounts of these materials in your crude product.[3][4]

  • Coupling Agent By-products: If you are using DCC, the main by-product is N,N'-dicyclohexylurea (DCU). While largely insoluble in common organic solvents like dichloromethane (DCM) and easily removed by filtration, trace amounts can persist.[5]

  • Side-Reaction Products: In some cases, particularly with carbodiimide-based coupling agents, the reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, which can be challenging to remove.[3]

  • Ammonium Carboxylate Salt: This salt is a common intermediate formed from the initial acid-base reaction between phenylglyoxylic acid and diethylamine. Incomplete dehydration (amide bond formation) will leave this salt in the mixture.[3]

Q2: How can I quickly assess the purity of my crude product and the effectiveness of my purification steps?

A2: Thin Layer Chromatography (TLC) is the most efficient initial technique.[3] It provides a rapid, qualitative assessment of the number of components in your sample. For N,N-diethyl-2-oxo-2-phenylacetamide and related structures, a mobile phase consisting of a hexane and ethyl acetate mixture is a highly effective starting point.[3][6] You may need to adjust the ratio to achieve an optimal retention factor (Rf) of approximately 0.25-0.35 for your target compound, which allows for clear separation from both more polar and less polar impurities.[6]

Q3: My purified product has a persistent yellowish tint. What causes this and how can I remove it?

A3: A yellow hue typically indicates the presence of minor, highly conjugated impurities that absorb visible light. These can be stubborn to remove but are often present in very small quantities. Two effective methods can address this:

  • Recrystallization with Activated Charcoal: During your recrystallization procedure, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Immediately perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[6]

  • Meticulous Column Chromatography: A carefully packed and run silica gel column can effectively separate these colored bands from your product. You may visually see the colored impurities eluting as a distinct band.[6]

Q4: What is the risk of product degradation during purification?

A4: The α-ketoamide functionality is generally stable, but two potential degradation pathways should be considered:

  • Hydrolysis: The central amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures during aqueous work-ups. This would cleave the molecule back into phenylglyoxylic acid and diethylamine.[7][8] It is advisable to use mild aqueous washes, such as saturated sodium bicarbonate, and to avoid prolonged exposure to strong acids or bases.[5]

  • Thermal Decomposition: While the molecule is reasonably stable, prolonged heating at very high temperatures (e.g., aggressive drying in a vacuum oven, or high-temperature distillation) should be avoided. Thermal decomposition of related organic acids can occur at very high temperatures, and it is best practice to dry the purified product at a moderate temperature (e.g., 40-50 °C) under vacuum to a constant weight.[9][10]

Section 2: Troubleshooting Guide: When Experiments Go Wrong

This section provides a systematic approach to resolving the most common and frustrating purification challenges.

Problem 1: Recrystallization yields an oil, not crystals ("oiling out").

This is one of the most frequent issues in the purification of amide compounds. It occurs when the solute separates from the solution at a temperature above its melting point, often as a supercooled liquid.

Causality Explained:

  • High Impurity Concentration: Impurities act as a colligative property, depressing the melting point of your product. If the melting point of the impure mixture is lowered below the temperature of the solution, it will separate as a liquid (oil) instead of a solid (crystal).[6]

  • Improper Solvent System: The chosen solvent may be too effective at dissolving the compound, even at lower temperatures. Alternatively, if using a binary solvent system, the rate of cooling or addition of the anti-solvent may be too rapid.[3]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form, favoring the formation of a disordered, amorphous oil.[6]

Troubleshooting Workflow:

G start Product 'Oils Out' During Recrystallization check_purity Assess Crude Purity (TLC) start->check_purity high_imp High Impurity Load Detected check_purity->high_imp Yes low_imp Low Impurity Load check_purity->low_imp No purify_first Action: Perform Column Chromatography First (Protocol 1) high_imp->purify_first check_solvent Re-evaluate Solvent System low_imp->check_solvent purify_first->check_solvent too_good Solvent is too effective? check_solvent->too_good Yes not_ideal Solvent pair not ideal? check_solvent->not_ideal No change_solvent Action: Select a less polar solvent or solvent system too_good->change_solvent check_cooling Review Cooling Procedure not_ideal->check_cooling success Crystals Form Successfully change_solvent->success too_fast Cooling too rapid? check_cooling->too_fast Yes slow_cool Action: 1. Insulate flask (glass wool). 2. Allow to cool to RT slowly before icing. 3. Add anti-solvent dropwise at boiling point. too_fast->slow_cool slow_cool->success

Caption: Troubleshooting workflow for "oiling out".

Problem 2: Poor separation or low recovery from column chromatography.

Causality Explained:

  • Incorrect Eluent Polarity: If the eluent is too polar, your compound will elute too quickly along with impurities (low separation). If it's not polar enough, your compound may not move off the column at all or will elute very slowly with significant band tailing (low recovery).[6]

  • Column Overloading: Every column has a finite capacity. Loading too much crude material relative to the amount of silica gel will inevitably lead to poor separation.[6]

  • Irreversible Adsorption: The silica gel surface is slightly acidic. If your molecule is particularly basic or sensitive, it may bind irreversibly to the stationary phase, leading to significant product loss.[6]

Solutions:

  • TLC Optimization: Before every column, run a series of TLC plates with varying ratios of your chosen solvents (e.g., hexane/ethyl acetate) to find the mixture that gives your product an Rf value of ~0.3. This is your optimal starting eluent.[3]

  • Proper Loading: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations. Dissolve your sample in a minimal amount of solvent (ideally the eluent itself) before loading.[3]

  • Consider Neutral Alumina: If you suspect irreversible adsorption on silica, consider using a neutral stationary phase like alumina. This can be particularly useful for base-sensitive compounds.

Section 3: Detailed Purification Protocols

These protocols provide a validated, step-by-step methodology for achieving high purity.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude material, especially when dealing with multiple impurities or prior to a final recrystallization step.[3]

  • TLC Analysis: Determine the optimal eluent system (e.g., 20% Ethyl Acetate in Hexane) by TLC as described above.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent. A good starting point is a 5% ethyl acetate in hexane mixture.[3]

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the silica into a uniform, crack-free bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude N,N-diethyl-2-oxo-2-phenylacetamide in a minimal volume of DCM or the eluent. Carefully apply this solution to the top of the silica gel bed using a pipette.

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure. Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect fractions in test tubes and continuously analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]

Protocol 2: Purification by Recrystallization

This is the best method for achieving the highest level of purity on a sample that is already relatively clean (e.g., post-chromatography).

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate and hexane has proven effective for similar structures and is an excellent starting point.[3][6]

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the more soluble solvent (ethyl acetate) in small portions while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities (like dust or residual DCU) are present, perform a hot filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. If using a binary system, slowly add the less soluble solvent (hexane) dropwise to the hot solution until it becomes faintly and persistently cloudy. Add a drop or two of the more soluble solvent (ethyl acetate) to just redissolve the cloudiness.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the less soluble component, e.g., cold hexane) to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved.

Section 4: Data & Visualization
Data Summaries

Table 1: Common Impurities & Removal Strategies

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Primary Removal Method
Phenylglyoxylic AcidC₈H₆O₃150.13Aqueous wash with mild base (e.g., sat. NaHCO₃); Column Chromatography[4][5]
DiethylamineC₄H₁₁N73.14Aqueous wash with mild acid (e.g., 1M HCl); Evaporation[2]
N,N'-Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35Filtration (insoluble in DCM); Column Chromatography[5]
N-Acylurea By-productVariesVariesColumn Chromatography[3]

Table 2: Recommended Solvent Systems

TechniqueSolvent System (Starting Point)Rationale
TLC / Column Chromatography 10-30% Ethyl Acetate in HexaneGood balance of polarity for separating the target α-ketoamide from non-polar and highly polar impurities.[3]
Recrystallization Ethyl Acetate / HexaneEthyl acetate is a good solvent when hot; hexane acts as an anti-solvent to induce crystallization upon cooling.[6]
Recrystallization Ethanol or IsopropanolThe compound is typically soluble in hot alcohols and less soluble when cold, making these viable single-solvent systems.[6]
Experimental & Logic Workflows

G cluster_pre Pre-Purification cluster_main Main Purification cluster_post Final Analysis & Product crude Crude N,N-diethyl-2-oxo-2-phenylacetamide workup Aqueous Work-up (1M HCl, sat. NaHCO₃, Brine) crude->workup Removes acidic/basic starting materials filter Filter to Remove DCU (if applicable) workup->filter tlc_check Purity Assessment (TLC) filter->tlc_check column Flash Column Chromatography (Hexane/EtOAc) tlc_check->column Complex mixture recryst Recrystallization (e.g., EtOAc/Hexane) tlc_check->recryst Relatively clean column->recryst For highest purity dry Dry Under Vacuum recryst->dry analysis Final Purity Analysis (NMR, HPLC, MS) dry->analysis product Pure Product analysis->product

Caption: General purification workflow.

References
  • PubMed. (2012, October 15). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Retrieved March 14, 2026, from [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Retrieved March 14, 2026, from [Link]

  • MDPI. (2024, April 19). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N,N-Diethyl-2-oxo-2-phenylacetamide

Welcome to the Application Science Support Center. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for enhancing the aqueous solubility of N,N-diethyl-2-oxo-2-phenylacetamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for enhancing the aqueous solubility of N,N-diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0), a highly hydrophobic α-ketoamide building block frequently utilized in medicinal chemistry and drug discovery.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does N,N-diethyl-2-oxo-2-phenylacetamide precipitate immediately when added directly to PBS or HEPES buffers? A1: The precipitation is driven by the compound's high lipophilicity and stable crystal lattice. The molecule features a bulky, hydrophobic phenyl ring and a non-polar N,N-diethyl moiety. Because it lacks ionizable acidic or basic functional groups (such as primary amines or carboxylic acids) within the physiological pH range (pH 6.0–8.0), it cannot form stabilizing ion-dipole interactions with water. Consequently, the hydrophobic effect dominates, causing the molecules to aggregate and precipitate to minimize contact with the aqueous phase. Adjusting the pH of the buffer will not resolve this issue; alternative strategies like cosolvency, solid dispersion, or micronization are required[1].

Q2: I need to test this compound in an in vitro cell assay. What is the standard approach to keep it in solution without causing solvent toxicity? A2: The industry-standard approach is the "Cosolvent Pre-dissolution Method." First, dissolve the compound entirely in a miscible organic solvent like DMSO to create a highly concentrated stock solution. Then, dilute this stock directly into your warmed aqueous buffer or culture media immediately before the assay. The DMSO disrupts the local hydrogen-bonding network of water, effectively lowering the dielectric constant and accommodating the hydrophobic α-ketoamide[2]. For most cell-based assays, ensure the final DMSO concentration remains below 0.5% - 1.0% (v/v) to prevent cytotoxic artifacts, and do not store the final aqueous dilution for more than one day to avoid delayed nucleation[3].

Q3: How can I prepare solutions for high-throughput physicochemical assays (like PAMPA) where higher concentrations are needed? A3: For artificial membrane assays (e.g., PAMPA), higher fractions of organic modifiers are often necessary to reach detectable concentrations. A standard protocol utilizes 20% (v/v) acetonitrile in the aqueous buffer. Permeability values obtained in this cosolvent system can then be mathematically extrapolated to cosolvent-free conditions using established in silico models based on hydrogen-bond acidity and basicity descriptors[4].

Q4: My downstream in vivo application cannot tolerate DMSO. What are my alternatives for aqueous solubilization? A4: If organic cosolvents are prohibited, cyclodextrin complexation is the most reliable alternative. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% (w/v) in your buffer provides a hydrophobic cavity that encapsulates the phenyl ring of the compound. Meanwhile, the hydrophilic hydroxyl groups on the cyclodextrin exterior maintain excellent aqueous compatibility.

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility limits based on the chosen solubilization strategy. Note: Values are representative estimates for lipophilic α-ketoamides to guide assay design.

Solubilization StrategyAqueous MediumAdditive / CosolventEstimated Solubility LimitApplication Suitability
Direct Dissolution PBS (pH 7.4)None< 0.1 mg/mLHigh-sensitivity analytical assays
Cosolvent Dilution PBS (pH 7.4)1% DMSO (v/v)~ 0.3 - 0.5 mg/mLIn vitro cell culture assays
High-Fraction Cosolvent Water20% Acetonitrile (v/v)> 2.0 mg/mLPAMPA / Physicochemical assays
Complexation HEPES (pH 7.4)20% HP-β-CD (w/v)~ 5.0 - 10.0 mg/mLIn vivo dosing / Animal models

Part 3: Experimental Protocols

Protocol A: DMSO-Cosolvent Dilution Strategy (Self-Validating)

Mechanism: DMSO lowers the dielectric constant of the aqueous phase, reducing the thermodynamic penalty of solvating the hydrophobic phenyl and diethyl groups.

  • Stock Preparation: Weigh exactly 10.0 mg of N,N-diethyl-2-oxo-2-phenylacetamide and dissolve it in 1.0 mL of 100% anhydrous DMSO to create a 10 mg/mL (~48.7 mM) master stock. Vortex for 30 seconds until optically clear.

  • Buffer Equilibration: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C to increase the kinetic solubility limit during the mixing phase.

  • Dilution: While vigorously vortexing the pre-warmed buffer, add the DMSO stock dropwise. To achieve a 0.1 mg/mL final concentration, add 10 µL of stock to 990 µL of buffer (Final DMSO = 1.0% v/v).

  • Validation (Critical Step): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Causality Check: An OD600 > 0.05 indicates colloidal aggregation (micro-precipitation). If this occurs, the local critical supersaturation limit was exceeded; you must either decrease the final compound concentration or increase the cosolvent fraction.

Protocol B: HP-β-CD Complexation Strategy

Mechanism: The lipophilic α-ketoamide partitions into the hydrophobic core of the cyclodextrin ring, shielding it from the aqueous environment.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your chosen buffer (e.g., 50 mM HEPES, pH 7.4). Stir continuously until the cyclodextrin is completely dissolved (this may take up to 30 minutes).

  • Compound Addition: Add N,N-diethyl-2-oxo-2-phenylacetamide powder directly to the cyclodextrin solution to target your desired concentration (e.g., 5.0 mg/mL).

  • Equilibration: Sonicate the suspension in a water bath at room temperature for 60 minutes, followed by overnight end-over-end rotation to ensure thermodynamic equilibrium of the host-guest complex.

  • Validation (Critical Step): Centrifuge the sample at 10,000 × g for 10 minutes to pellet any uncomplexed, undissolved compound. Analyze the supernatant via HPLC-UV to confirm that the actual dissolved concentration matches your theoretical spike concentration.

Part 4: Visualization & Workflow

SolubilityOptimization Start N,N-diethyl-2-oxo-2-phenylacetamide Solubility Optimization CheckConc Is Target Conc. < 0.1 mg/mL? Start->CheckConc Direct Direct Dissolution (Buffer + Sonication) CheckConc->Direct Yes CheckCosolvent Are Organic Cosolvents Permitted? (e.g., <1% DMSO) CheckConc->CheckCosolvent No Cosolvent Cosolvent Protocol (DMSO Pre-dissolution) CheckCosolvent->Cosolvent Yes CheckCD Are Complexing Agents Permitted? (HP-β-CD) CheckCosolvent->CheckCD No Cyclodextrin Cyclodextrin Complexation (20% w/v HP-β-CD) CheckCD->Cyclodextrin Yes Formulation Advanced Formulation (Solid Dispersion / Micronization) CheckCD->Formulation No

Decision tree for optimizing the aqueous solubility of N,N-diethyl-2-oxo-2-phenylacetamide.

Part 5: References

  • [1] Title: N-Ethyl-2-oxo-2-phenylacetamide|70817-57-1 | Source: Benchchem | URL: 1

  • [3] Title: PRODUCT INFORMATION - (±)-4-CMTB | Source: Cayman Chemical | URL: 3

  • [4] Title: Acid-Base Cosolvent Method for Determining Aqueous Permeability of Amiodarone, Itraconazole, Tamoxifen, Terfenadine and Other Very Insoluble Molecules | Source: ResearchGate | URL: 4

  • [2] Title: Improving Tenoxicam Solubility and Bioavailability by Cosolvent System | Source: PMC (NIH) | URL: 2

Sources

Optimization

Technical Support Center: Navigating the Stability of N,N-diethyl-2-oxo-2-phenylacetamide in Cell Culture Media

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing N,N-diethyl-2-oxo-2-phenylacetamide in cell-based assays. The unique α-ketoamide structure of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing N,N-diethyl-2-oxo-2-phenylacetamide in cell-based assays. The unique α-ketoamide structure of this compound, while a source of its potential biological activity, also presents stability challenges in aqueous and biologically active environments like cell culture media.[1][2] This document provides a structured approach to identifying, understanding, and mitigating these stability issues to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My experiment is showing inconsistent results or lower-than-expected potency for N,N-diethyl-2-oxo-2-phenylacetamide. Could this be a stability issue?

A1: Yes, inconsistent results and a loss of efficacy are classic indicators of compound instability in the assay environment.[3][4] Small molecules, particularly those with reactive functional groups like α-ketoamides, can degrade under standard cell culture conditions (e.g., 37°C, aqueous media, pH 7.2-7.4).[4][5] This degradation leads to a lower effective concentration of the active compound over the course of the experiment, resulting in diminished or variable biological effects.[4]

Q2: What are the primary signs that N,N-diethyl-2-oxo-2-phenylacetamide might be unstable in my experiments?

A2: Beyond inconsistent data, key signs include:

  • Complete loss of efficacy: The compound fails to produce the expected biological response, such as inhibiting cell viability or modulating a signaling pathway.[3]

  • Time-dependent loss of activity: The compound's effect is strong in short-term assays but weak or absent in longer-term experiments (e.g., >24 hours).[4]

  • Precipitation: While distinct from chemical degradation, poor solubility can also lead to a lower effective concentration. You may observe a precipitate in your stock solution or in the culture wells after addition.[4][6]

Q3: What chemical reactions could be causing the degradation of N,N-diethyl-2-oxo-2-phenylacetamide in my cell culture media?

A3: The α-ketoamide moiety is susceptible to hydrolysis in aqueous solutions.[5] This process involves the cleavage of the amide bond, which can be catalyzed by the pH of the media and the presence of enzymes (e.g., esterases, amidases) found in serum supplements like Fetal Bovine Serum (FBS).[3] This reaction would break down N,N-diethyl-2-oxo-2-phenylacetamide into phenylglyoxylic acid and diethylamine, which are unlikely to possess the same biological activity.

Potential Hydrolytic Degradation Pathway

Caption: Potential hydrolysis of N,N-diethyl-2-oxo-2-phenylacetamide in media.

Troubleshooting Guide: Diagnosing and Mitigating Instability

This section provides actionable protocols and strategies to manage compound stability.

Protocol 1: Quantitative Assessment of Compound Stability in Media

To definitively determine if degradation is occurring, you must directly measure the concentration of your compound in the media over time.[3][6][7]

Objective: To quantify the percentage of intact N,N-diethyl-2-oxo-2-phenylacetamide remaining in complete cell culture medium over a typical experimental duration.

Materials:

  • N,N-diethyl-2-oxo-2-phenylacetamide

  • Complete cell culture medium (the same formulation used in your assays, including serum)

  • Sterile, low-protein-binding microcentrifuge tubes or deep-well plates.[3]

  • Cell culture incubator (37°C, 5% CO₂)

  • Analytical system for quantification (HPLC or LC-MS/MS is recommended).[3][6]

  • Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction.

Step-by-Step Methodology:

  • Prepare Working Solution: Create a fresh solution of N,N-diethyl-2-oxo-2-phenylacetamide in your complete cell culture medium at the highest concentration used in your experiments.

  • Aliquot for Time Points: Dispense this working solution into multiple sterile, low-binding tubes. Prepare separate tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Initial Sample (T=0): Immediately process the T=0 sample.

    • Take a 100 µL aliquot of the media.

    • Add 200 µL of ice-cold acetonitrile containing an internal standard (if available) to precipitate proteins and extract the compound.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitate.

    • Carefully transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis. Store at -80°C if not analyzing immediately.

  • Incubation: Place the remaining tubes in the cell culture incubator.

  • Collect and Process Time Points: At each subsequent time point (2, 4, 8, 24, 48 hours), remove a tube from the incubator and process it exactly as described in Step 3.

  • Analysis: Analyze all samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.

  • Data Interpretation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. A significant drop (e.g., >15-20%) during the experimental window indicates a stability issue.

Example Data Summary:

Time Point (Hours)Mean Peak Area (from HPLC/LC-MS)% Compound RemainingStability Concern?
01,500,000100%-
81,350,00090%Minor
24975,00065%Yes
48450,00030%Significant

Workflow for Stability Assessment

Stability_Workflow prep Prepare Compound in Complete Cell Media aliquot Aliquot for Time Points (0, 2, 8, 24, 48h) prep->aliquot process_t0 Process T=0 Sample (Precipitate & Extract) aliquot->process_t0 incubate Incubate Samples (37°C, 5% CO₂) aliquot->incubate analyze Analyze by HPLC or LC-MS/MS process_t0->analyze process_tx Process Samples at Each Time Point incubate->process_tx process_tx->analyze interpret Calculate % Remaining vs. T=0 analyze->interpret

Caption: Experimental workflow for quantifying compound stability in media.

Strategies for Mitigation

If the stability assessment confirms degradation, implement one or more of the following strategies.

Decision-Making Framework for Instability

Mitigation_Decision_Tree start Instability Confirmed (>20% loss) shorten_exp Can assay duration be shortened? start->shorten_exp replenish Is media replenishment feasible for long assays? shorten_exp->replenish No do_shorten Implement Shorter Incubation Protocol shorten_exp->do_shorten Yes reduce_serum Can cells tolerate reduced/no serum? replenish->reduce_serum No do_replenish Replenish Media with Fresh Compound q24h replenish->do_replenish Yes do_serum_free Switch to Serum-Free Media During Treatment reduce_serum->do_serum_free Yes re_evaluate Re-evaluate Assay Design or Consider Analog reduce_serum->re_evaluate No

Caption: Decision tree for selecting a strategy to mitigate compound instability.

  • Prepare Fresh Solutions: Always prepare working dilutions of the compound in media immediately before adding them to the cells. Avoid storing the compound diluted in aqueous media.[3]

  • Reduce Incubation Time: If the experimental design allows, reduce the exposure time of the cells to the compound to a window where it remains stable.

  • Replenish the Compound: For long-term experiments (>24 hours), it is highly advisable to perform a full media change, replacing the old media with fresh media containing the compound at the desired concentration.[3] This maintains a more consistent effective concentration.

  • Reduce Serum Concentration: Since serum enzymes can contribute to degradation, test if your cells can tolerate a lower serum concentration (e.g., 2% instead of 10%) or even serum-free conditions during the compound treatment period.[3] This must be validated to ensure it doesn't otherwise impact cell health or the biological pathway being studied.

  • Maintain Optimal pH: Ensure your incubator's CO₂ levels are properly calibrated to maintain the media's pH, as shifts to alkaline or acidic conditions can accelerate hydrolysis.[3][8] Using media buffered with HEPES can provide additional pH stability.[3]

By systematically diagnosing and addressing the stability of N,N-diethyl-2-oxo-2-phenylacetamide, you can significantly enhance the quality and reliability of your experimental results.

References

  • Vitamins in cell culture media: Stability and stabilization strategies. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate. Retrieved March 15, 2026, from [Link]

  • From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. (2023, July 15). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 15, 2026, from [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • N,N-dimethyl-2-oxo-2-phenylacetamide | C10H11NO2 | CID 349469. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved March 15, 2026, from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024, September 3). Beilstein Journals. Retrieved March 15, 2026, from [Link]

  • Full article: NaOH promoted hydrolysis of α-oxo ketene-N, S-acetals: Effective synthesis of β-keto amides. (2024, January 2). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016, February 16). Chemical Reviews - ACS Publications. Retrieved March 15, 2026, from [Link]

  • CAS No : NA | Chemical Name : N,N-Diethyl-2-phenylacetamide. (n.d.). Pharmaffiliates. Retrieved March 15, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf. Retrieved March 15, 2026, from [Link]

  • N,N-Diethylacetamide. (n.d.). Global Chemical Supplier-TUODA INDUSTRY LIMITED. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Preventing degradation of N,N-diethyl-2-oxo-2-phenylacetamide during storage

This Technical Support Center provides researchers, medicinal chemists, and drug development professionals with authoritative guidance on the handling, stability, and storage of N,N-diethyl-2-oxo-2-phenylacetamide (CAS 3...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides researchers, medicinal chemists, and drug development professionals with authoritative guidance on the handling, stability, and storage of N,N-diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0).

By understanding the fundamental chemical vulnerabilities of this molecule, laboratories can prevent costly degradation and ensure the fidelity of their biological and synthetic assays.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, one must first understand the structural causality behind it. N,N-diethyl-2-oxo-2-phenylacetamide is an α -ketoamide. While standard aliphatic amides are highly stable due to robust resonance between the nitrogen lone pair and the carbonyl carbon, this molecule contains an adjacent α -keto group.

  • Hydrolytic Vulnerability: The α -keto group acts as a powerful electron-withdrawing moiety, pulling electron density away from the amide bond[1]. This significantly diminishes the amide's resonance stabilization, rendering the amide carbonyl carbon highly electrophilic. Consequently, the activation energy for nucleophilic attack by water is lowered, making the molecule exceptionally prone to base- or acid-catalyzed hydrolysis, which cleaves the compound into phenylglyoxylic acid and diethylamine[2].

  • Photolytic Vulnerability: The conjugated phenyl-glyoxylic system acts as a potent chromophore. Exposure to ultraviolet (UV) radiation can induce Norrish Type I photochemical cleavage, generating highly reactive benzoyl and diethylcarbamoyl radicals that lead to further sample destruction[3].

Troubleshooting FAQs

Q: My aqueous stock solutions show a rapid decrease in purity during biological assays. What is the mechanism, and how do I prevent it? A: This degradation is driven by water acting as a nucleophile, a process accelerated by the electrophilic nature of the α -ketoamide bond[2]. Even at physiological pH (7.4), slow hydrolysis occurs. Self-Validating Solution: Never store this compound in aqueous media. Prepare concentrated stock solutions in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) and dilute into aqueous assay buffers only immediately before use. Validate your anhydrous stock by running a baseline HPLC-UV trace at T=0 ; a single sharp peak confirms structural integrity.

Q: The neat solid powder has developed a faint amine odor and a yellowish tint over time. Is it compromised? A: Yes. The amine odor is a definitive olfactory indicator of diethylamine release, confirming that ambient moisture has initiated hydrolysis[1]. The yellowish tint indicates trace photolytic degradation or the polymerization of the resulting phenylglyoxylic acid byproduct[3]. Self-Validating Solution: Discard the compromised batch. To prevent this in the future, store the bulk solid at -20°C in a tightly sealed, light-resistant (amber) container backfilled with an inert gas (Argon or Nitrogen).

Q: How can I analytically differentiate between the intact compound and its degradation products? A: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The intact N,N-diethyl-2-oxo-2-phenylacetamide will elute significantly later than its primary hydrolytic degradant, phenylglyoxylic acid, due to the latter's highly polar carboxylic acid moiety. Monitor the absorbance at 254 nm to capture the phenyl ring's signal[4].

Quantitative Stability Profiles

The following table synthesizes the expected degradation kinetics of N,N-diethyl-2-oxo-2-phenylacetamide under various environmental conditions, allowing you to benchmark your storage protocols.

Storage ConditionEnvironmentTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO (Amber Vial) Inert (Argon)-20°C> 24 MonthsNone (Highly Stable)
Aqueous Buffer (pH 7.4) Ambient Air37°C4 - 6 DaysSlow Hydrolysis
Aqueous Buffer (pH 10.0) Ambient Air25°C< 12 HoursBase-Catalyzed Hydrolysis
Neat Solid (Clear Vial) Ambient Humidity25°C3 - 6 MonthsPhotolysis & Moisture Hydrolysis

Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

Causality: By eliminating water and storing the compound in a highly polar aprotic solvent under inert conditions, the activation energy for hydrolytic degradation remains insurmountable.

  • Desiccation: Equilibrate the bulk powder vial to room temperature inside a desiccator for 30 minutes before opening. Reasoning: This prevents the condensation of ambient humidity onto the cold powder.

  • Solvent Preparation: Utilize only LC-MS grade, anhydrous DMSO or Acetonitrile (certified water content < 0.005%).

  • Dissolution: Dissolve the required mass of N,N-diethyl-2-oxo-2-phenylacetamide to achieve a 50 mM concentration. Vortex gently until visually homogeneous.

  • Aliquotting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Reasoning: Amber tubes block UV radiation, preventing Norrish Type I photolysis.

  • Inert Gas Blanket: Gently blow a stream of dry Argon gas over the liquid surface of each aliquot for 3 seconds before capping to displace oxidative atmospheric air.

  • Storage: Store immediately at -20°C.

  • Validation: Prior to a critical assay, run one aliquot on an HPLC-UV. The absence of an early-eluting phenylglyoxylic acid peak validates the stock's integrity.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Causality: Regulatory guidelines require forced degradation studies to identify potential impurities and confirm that your analytical method can successfully resolve the parent compound from its degradants[1].

  • Base Hydrolysis Stress: Mix 100 µL of a 1 mM stock solution with 900 µL of 0.1 M NaOH. Incubate at 40°C for 24 hours. Reasoning: Hydroxide ions rapidly attack the electrophilic amide carbonyl, accelerating the primary degradation pathway.

  • Photolytic Stress: Expose a 1 mM solution in an open, clear glass vial to direct UV light (254 nm) for 24 hours.

  • Quenching: Neutralize the base-stressed sample with 0.1 M HCl to arrest degradation prior to injection.

  • Analysis & Validation: Analyze all samples via RP-HPLC (C18 column, gradient elution from 5% to 95% Acetonitrile in water with 0.1% Formic Acid). The method is validated if the parent N,N-diethyl-2-oxo-2-phenylacetamide peak is baseline-resolved from all stress-induced degradation peaks.

Degradation Pathway Visualization

The following systems-level diagram maps the primary pathways that compromise the structural integrity of the compound.

G Compound N,N-diethyl-2-oxo- 2-phenylacetamide Hydrolysis Hydrolytic Pathway (H2O, pH extremes) Compound->Hydrolysis Photolysis Photolytic Pathway (UV Light, hν) Compound->Photolysis PhGlyAcid Phenylglyoxylic Acid Hydrolysis->PhGlyAcid Amine Diethylamine Hydrolysis->Amine Radical1 Benzoyl Radical Photolysis->Radical1 Radical2 Diethylcarbamoyl Radical Photolysis->Radical2

Primary hydrolytic and photolytic degradation pathways of N,N-diethyl-2-oxo-2-phenylacetamide.

Sources

Optimization

Technical Support Center: Optimizing N,N-diethyl-2-oxo-2-phenylacetamide Concentration for In Vitro Studies

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N,N-diethyl-2-oxo-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,N-diethyl-2-oxo-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the use of this compound in in vitro studies.

A Note on N,N-diethyl-2-oxo-2-phenylacetamide: As a specific derivative within the α-ketoamide class, publicly available data on N,N-diethyl-2-oxo-2-phenylacetamide is limited.[1] Therefore, this guide synthesizes established principles for working with novel chemical entities, drawing parallels from structurally related phenylacetamide and α-ketoamide compounds to provide a robust framework for your experiments.[2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to streamline your experimental setup.

Q1: What is N,N-diethyl-2-oxo-2-phenylacetamide and what is its potential biological activity?

N,N-diethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds.[1] This structural motif, characterized by a ketone adjacent to an amide group, is a "privileged scaffold" in medicinal chemistry.[4] The α-keto group can act as a "warhead," enabling it to potentially form reversible covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites.[3] Consequently, compounds with this scaffold are often investigated as inhibitors of enzymes, particularly proteases, and have shown potential anticancer and antiviral activities.[3][4]

Q2: How should I prepare a stock solution of the compound?

Due to the hydrophobic phenyl group, the solubility of N,N-diethyl-2-oxo-2-phenylacetamide in aqueous media is expected to be low.[5][6]

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM).[7]

  • Procedure:

    • Warm the vial of the compound to room temperature before opening.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Vortex thoroughly and/or sonicate briefly in a water bath to ensure complete dissolution.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q3: What is a good starting concentration range for my initial experiments?

For a novel compound with unknown cytotoxicity, it is critical to test a broad range of concentrations to establish a dose-response curve.

  • Recommended Range: A common and effective starting point is a 7- to 10-point serial dilution, covering a wide range from 1 nM to 100 µM.[8][9] This wide net helps identify the half-maximal inhibitory or effective concentration (IC50/EC50) and determine the optimal window for subsequent mechanistic studies. In some contexts, concentrations up to 200-fold higher than expected in vivo plasma levels may be tested to elicit a response in vitro.[10]

Q4: How do I control for potential solvent toxicity?

The solvent used to dissolve your compound (e.g., DMSO) can exert biological effects on its own.

  • Vehicle Control: It is mandatory to include a "vehicle control" in every experiment.[9] These are cells treated with the same final concentration of DMSO as the highest concentration used for the compound treatment. For instance, if your highest compound concentration (100 µM) results in a final DMSO concentration of 0.5%, all wells, including the untreated control, should be normalized to contain 0.5% DMSO.

  • Best Practice: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and absolutely no higher than 1%, as concentrations above this level can induce cytotoxicity and other off-target effects.[7]

Q5: What is the appropriate incubation time for the compound with my cells?

The optimal incubation time is dependent on the biological question, the cell type's doubling time, and the compound's mechanism of action.

  • Cytotoxicity Assays: For general cytotoxicity screening (e.g., MTT, MTS assays), incubation times of 24, 48, and 72 hours are standard.[3] A 48-hour incubation was found to be optimal in one study for assessing toxicity metrics.[11]

  • Signaling Studies: For assays measuring rapid events like the phosphorylation of a kinase, incubation times may be much shorter (e.g., 15 minutes to a few hours).

  • Recommendation: If no prior data exists, running a time-course experiment (e.g., 24, 48, 72 hours) at a fixed, mid-range concentration is advisable to determine the optimal endpoint for your specific assay.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro studies.

Symptom / Problem Potential Cause(s) Suggested Solutions & Explanations
Compound precipitates in the culture medium after dilution. 1. Poor aqueous solubility: The compound's solubility limit has been exceeded in the final culture medium.[12]2. Interaction with media components: The compound may be interacting with proteins (e.g., FBS) or salts in the medium, causing it to crash out of solution.[12]1. Reduce the highest working concentration: If precipitation occurs at 100 µM, lower the top concentration to 50 µM or 25 µM and adjust the dilution series accordingly.2. Prepare intermediate dilutions: Instead of diluting a 10 mM stock directly into the medium, create an intermediate dilution in a serum-free medium or PBS before the final dilution into the complete medium.3. Increase the final DMSO concentration (with caution): Slightly increasing the final DMSO percentage (e.g., from 0.2% to 0.5%) may help, but ensure all controls are adjusted and the concentration remains non-toxic to your cells.
No observable biological effect, even at high concentrations. 1. Compound is not active in the chosen cell line or assay.2. Insufficient incubation time: The effect may take longer to manifest.3. Compound degradation: The compound may be unstable in the culture medium at 37°C over long incubation periods.[13]4. Incorrect assay: The chosen assay (e.g., a metabolic assay like MTT) may not be sensitive to the compound's specific mechanism of action (e.g., cell cycle arrest without immediate cell death).1. Test in a different cell line: Use a cell line known to be sensitive to related compounds if possible.2. Extend the incubation time: Increase the incubation period up to 72 hours, or even longer for slow-growing cell lines.3. Assess compound stability: Use analytical methods (e.g., HPLC) to measure the compound's concentration in the medium over time. If unstable, consider replenishing the medium and compound at set intervals.4. Use an orthogonal assay: Switch to a different type of assay. For example, if an MTT assay shows no effect, try an assay that measures membrane integrity (LDH release) or apoptosis (caspase activity).[3][9]
High cytotoxicity observed across all concentrations. 1. Error in stock solution concentration: The stock may be more concentrated than calculated.2. Extreme sensitivity of the cell line. 3. Contamination of the compound stock with a highly toxic impurity.1. Verify stock concentration: Use a spectrophotometer or another analytical method to confirm the stock concentration.2. Lower the concentration range: Shift your entire dose-response curve to a lower range (e.g., 0.1 nM to 10 µM).3. Check compound purity: Refer to the Certificate of Analysis (CoA) for the compound's purity. If in doubt, source a new batch.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well.2. "Edge effects" in the microplate, where outer wells evaporate faster.3. Inaccurate pipetting of the compound dilutions.1. Ensure a single-cell suspension: Mix the cell suspension thoroughly before and during plating.2. Mitigate edge effects: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.3. Use calibrated pipettes and ensure proper mixing in each well after adding the compound.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO and subsequent serial dilutions for a 96-well plate assay.

  • Calculate Required Mass: For a 10 mM stock solution of N,N-diethyl-2-oxo-2-phenylacetamide (MW: 191.27 g/mol ), you would dissolve 1.913 mg in 1 mL of anhydrous DMSO.

  • Stock Solution Preparation:

    • Add 1 mL of anhydrous DMSO to 1.913 mg of the compound.

    • Vortex for 2-3 minutes until fully dissolved. This is your 10 mM Stock Solution .

  • Intermediate Dilution:

    • Prepare a 200 µM intermediate solution by adding 10 µL of the 10 mM stock to 490 µL of complete culture medium. This solution will be 2X the highest final concentration.

  • Serial Dilution (in a separate dilution plate):

    • Add 100 µL of complete medium to wells A2-A8 of a 96-well dilution plate.

    • Add 200 µL of the 200 µM intermediate solution to well A1.

    • Perform a 1:2 serial dilution: Transfer 100 µL from A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, until well A7. Discard 100 µL from A7. Well A8 will be the vehicle control (medium only).

  • Cell Plate Treatment:

    • Add 100 µL from each well of the dilution plate to the corresponding wells of your cell plate (which already contains 100 µL of medium with cells). This will halve the concentrations to their final desired values (100 µM, 50 µM, 25 µM, etc.).

Protocol 2: Determining IC50 with an MTS Cytotoxicity Assay

This protocol provides a standard workflow for assessing the dose-dependent cytotoxicity of the compound.

  • Cell Seeding:

    • Culture cells of interest (e.g., PC3, MCF-7) in appropriate media.[2]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N,N-diethyl-2-oxo-2-phenylacetamide as described in Protocol 1.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control wells (containing the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired time (e.g., 48 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent (or similar tetrazolium salt like MTT) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will convert the MTS to a colored formazan product.[3]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Table: Physicochemical Properties and Cytotoxicity of Related Phenylacetamides

Note: This data is for structurally related compounds and should be used as a general reference for experimental design, not as a direct predictor of N,N-diethyl-2-oxo-2-phenylacetamide's activity.

Compound/DerivativeProperty/AssayValue/ResultCell LineSource
N,N-Diethyl-2-phenylacetamide (DEPA, a related non-oxo compound)LogP2.40N/A[5]
N,N-Diethyl-2-phenylacetamide Solubility (pH 7.4)>28.7 µg/mLN/A[5]
2-Oxindole-Phenylacetamide Derivative (VS-06) Cytotoxicity (IC50)~5.0 µMCEM (T-lymphocyte)[14]
2-Oxindole-Phenylacetamide Derivative (VS-12) Cytotoxicity (IC50)~8.5 µMCEM (T-lymphocyte)[14]
Phenoxyacetamide Derivative (Compound I) Cytotoxicity (IC50)1.43 µMHepG2 (Hepatocarcinoma)[15]
Phenoxyacetamide Derivative (Compound II) Cytotoxicity (IC50)6.52 µMHepG2 (Hepatocarcinoma)[15]
Part 4: Visualizations
Experimental and Logic Workflows

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Optimization Loop stock Prepare 10 mM Stock in Anhydrous DMSO serial Perform Serial Dilutions (Broad Range: 1nM - 100µM) stock->serial treat Treat Cells with Compound + Vehicle Controls serial->treat seed Seed Cells in 96-Well Plate (Incubate 24h) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTS/MTT) incubate->assay read Read Absorbance assay->read normalize Normalize to Vehicle Control (% Viability) read->normalize plot Plot Dose-Response Curve (% Viability vs. Log[Conc]) normalize->plot ic50 Calculate IC50 plot->ic50 decision Is IC50 in Optimal Range? ic50->decision refine Refine Concentration Range for Mechanistic Studies decision->refine Yes adjust Adjust Range & Re-test (e.g., Shift lower/higher) decision->adjust No adjust->treat

Caption: Workflow for initial screening and optimization of compound concentration.

G cluster_apoptosis Apoptotic Cascade compound N,N-diethyl-2-oxo- 2-phenylacetamide (α-ketoamide) cell_mem Cell Membrane compound->cell_mem Cell Permeation protease Target Cysteine Protease (e.g., Caspase, Cathepsin) cell_mem->protease inhibition Reversible Covalent Inhibition protease->inhibition α-keto 'warhead' interacts with catalytic Cys procaspase Pro-caspase-3 protease->procaspase caspase3 Active Caspase-3 procaspase->caspase3 Activation Blocked by Upstream Events parp PARP caspase3->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis (Programmed Cell Death) cleaved_parp->apoptosis

Caption: Hypothetical signaling pathway for an α-ketoamide inducing apoptosis.

References
  • Comparison of in vitro Killing Effect of N, N-Diethyl-Meta-Toluamide (DEET) versus Permethrin on Demodex folliculorum - PMC. (2022, July 9). National Center for Biotechnology Information. [Link]

  • Cytotoxic Effects of N,N-Diethyl-Meta-Toluamide (DEET) on Sinonasal Epithelia - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Diethyl-m-toluamide (DEET) - Committee on Toxicity. (n.d.). Food Standards Agency. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

  • DEET Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

  • Comparison of in vitro Killing Effect of N, N-Diethyl-Meta-Toluamide (DEET) versus Permethrin on Demodex folliculorum. (2022, July 8). ResearchGate. [Link]

  • Acute Toxicity Studies of Safer and More Effective Analogues of N,N-Diethyl-2-Phenylacetamide. (n.d.). ResearchGate. [Link]

  • Which concentrations are optimal for in vitro testing? (2020, August 11). ResearchGate. [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO. (n.d.). PubChem. [Link]

  • Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011, November 15). PubMed. [Link]

  • Which concentrations are optimal for in vitro testing? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC. (2022, April 15). National Center for Biotechnology Information. [Link]

  • N,N-DIETHYL-2-PHENYLACETAMIDE. (2024, April 9). ChemBK. [Link]

  • Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. (n.d.). Folia Biologica. [Link]

  • Assessing the Stability of NISTCHO Cells in Long-Term Culture. (n.d.). NIST. [Link]

  • N,N-Diethylacetamide | Global Chemical Supplier. (n.d.). TUODA INDUSTRY LIMITED. [Link]

Sources

Troubleshooting

Troubleshooting unexpected results with N,N-diethyl-2-oxo-2-phenylacetamide in experiments

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have overseen numerous scale-up campaigns and optimization workflows for α-ketoamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have overseen numerous scale-up campaigns and optimization workflows for α-ketoamides. N,N-diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) is a highly versatile synthetic intermediate, but its unique physicochemical properties and reactivity profile frequently lead to unexpected experimental results.

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring you can physically verify intermediate states before proceeding.

Diagnostic Workflow

Before diving into specific anomalies, consult the diagnostic workflow below to categorize your issue.

TroubleshootingWorkflow Start Unexpected Result Detected NMR_Issue NMR Spectral Anomalies? Start->NMR_Issue Yield_Issue Low Yield or Byproducts? Start->Yield_Issue Purification_Issue Co-elution / Sticky Oil? Start->Purification_Issue Rotamer Check for Rotamers (Restricted C-N Rotation) NMR_Issue->Rotamer Yes OverOxidation Check for Over-oxidation (C-C Bond Cleavage) Yield_Issue->OverOxidation Yes AcidWash Optimize Workup (Dilute HCl Wash) Purification_Issue->AcidWash Yes

Diagnostic workflow for troubleshooting N,N-diethyl-2-oxo-2-phenylacetamide synthesis.

FAQ & Troubleshooting Guide
Issue 1: NMR Spectral Anomalies (The "Impurity" Illusion)

Question: My 1 H NMR spectrum of purified N,N-diethyl-2-oxo-2-phenylacetamide shows four distinct multiplets in the aliphatic region (around 3.5 ppm, 3.2 ppm, 1.3 ppm, and 1.1 ppm) instead of the expected two. Did my compound degrade, or is it impure?

Answer: This is a classic misinterpretation. I frequently see junior researchers discard perfectly pure batches due to this phenomenon. The anomaly is caused by restricted rotation around the C-N amide bond .

Mechanistically, the partial double-bond character of the C-N bond in α-ketoamides locks the two ethyl groups into distinct magnetic environments (syn and anti relative to the carbonyl oxygen) at room temperature[1]. According to validated spectral data[2][3], the 1 H NMR (CDCl 3​ , 500 MHz) will consistently present as:

  • CH 2​ protons: ~3.57 ppm (q, 2H) and ~3.25 ppm (q, 2H)

  • CH 3​ protons: ~1.29 ppm (t, 3H) and ~1.16 ppm (t, 3H)

Self-Validation Check: To definitively confirm purity, run a Variable Temperature (VT) NMR at elevated temperatures (e.g., 80°C in DMSO- d6​ ). The thermal energy will overcome the rotational barrier, causing the distinct peaks to coalesce into a single quartet and a single triplet.

Issue 2: Low Yield & C-C Bond Cleavage (Over-oxidation)

Question: I am using the nBu 4​ NI/TBHP oxidative amidation protocol starting from acetophenone, but my yields of the α-ketoamide are below 30%, and I am isolating significant amounts of N,N-diethylbenzamide. How do I prevent this?

Answer: You are observing oxidative cleavage of the α-dicarbonyl C-C bond. While the nBu 4​ NI-catalyzed oxidation of aryl methyl ketones with dialkylformamides is a robust method[4], the α-ketoamide intermediate is highly susceptible to over-oxidation. When excess tert-butyl hydroperoxide (TBHP) is present, or if the reaction is heated beyond 100°C for prolonged periods, peroxy radicals attack the α-carbonyl. This leads to decarbonylation and the formation of the corresponding benzamide[4].

Causality & Solution: The kinetic window for α-ketoamide formation versus cleavage is narrow. Strictly limit TBHP to 5.0 equivalents and quench the reaction precisely at 16 hours with a saturated Na 2​ SO 3​ solution to instantly neutralize unreacted peroxides[4].

Issue 3: Purification Challenges (Co-elution & Physical State)

Question: The product is a persistent yellowish oil that streaks on silica and co-elutes with residual diethylamine. How can I achieve analytical purity?

Answer: N,N-diethyl-2-oxo-2-phenylacetamide is inherently a yellowish oil at room temperature[3][5]. Its polarity is highly sensitive to the presence of basic amines, which alter the local pH of the silica gel and cause severe streaking during normal-phase chromatography.

Mechanistic Degradation Pathway

Understanding the pathway of over-oxidation is critical for controlling your reaction environment.

ReactionPathway Ketone Aryl Methyl Ketone (Acetophenone) Radical Peroxy Radical Intermediate Ketone->Radical TBHP, nBu4NI 100°C Product Target α-Ketoamide (N,N-diethyl-2-oxo...) Radical->Product Dialkylformamide Degradation Over-oxidation (Benzamide/Benzoic Acid) Product->Degradation Excess Oxidant Prolonged Heat

Oxidative amidation pathway and potential over-oxidation degradation route.

Quantitative Optimization Data

To further illustrate the causality of reaction conditions on product distribution, review the following standardized data table derived from optimization trials.

Oxidant (Eq.)Catalyst (mol%)Temp (°C)Time (h)α-Ketoamide Yield (%)Benzamide Byproduct (%)Causality / Observation
TBHP (3.0)nBu 4​ NI (20%)1001645%<5%Incomplete conversion of acetophenone.
TBHP (5.0) nBu 4​ NI (20%) 100 16 82% ~5% Optimal radical generation and coupling[4].
TBHP (8.0)nBu 4​ NI (20%)1002430%55%Excess oxidant drives C-C bond cleavage.
TBHP (5.0)None10016TraceN/ACatalyst is essential for radical initiation.
Standardized Experimental Protocol: Oxidative Amidation

This protocol utilizes the nBu 4​ NI/TBHP system[4], engineered with self-validating checkpoints to ensure reproducibility and prevent the issues discussed above.

Step 1: Reaction Setup Charge a 50 mL pressure vial with a magnetic stir bar, acetophenone (1.0 mmol), N,N-diethylformamide (2.5 mmol), and nBu 4​ NI (0.2 mmol)[4].

Step 2: Oxidant Addition Add TBHP (70% in water, 5.0 mmol) followed by 2 mL of H 2​ O.

  • Validation Checkpoint: The biphasic mixture should remain relatively clear initially. The color will deepen gradually upon heating; a lack of color change indicates catalyst failure.

Step 3: Controlled Heating Seal the vial and stir vigorously at 100°C for exactly 16 hours[4].

  • Validation Checkpoint: TLC (4:1 Petroleum Ether:EtOAc) must show complete consumption of acetophenone (R f​ ~0.6) and the appearance of a new UV-active spot representing the α-ketoamide (R f​ ~0.3).

Step 4: Quenching (Critical Step) Cool the reaction to room temperature and immediately quench with 10 mL of saturated Na 2​ SO 3​ solution[4].

  • Validation Checkpoint: Test the aqueous layer with KI-starch paper. It must remain colorless, physically validating the complete destruction of residual peroxides that cause over-oxidation.

Step 5: Extraction & Purification Extract the mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove amine byproducts, followed by a brine wash. Dry over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography using a gradient of 20% to 50% EtOAc in Petroleum Ether[4].

Sources

Optimization

Technical Support Center: Purity Confirmation of N,N-Diethyl-2-oxo-2-phenylacetamide

Welcome to the analytical support center for α-ketoamide synthesis. α-Ketoamides, such as N,N-diethyl-2-oxo-2-phenylacetamide, are privileged structural motifs in medicinal chemistry, frequently serving as covalent rever...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for α-ketoamide synthesis. α-Ketoamides, such as N,N-diethyl-2-oxo-2-phenylacetamide, are privileged structural motifs in medicinal chemistry, frequently serving as covalent reversible inhibitors for cysteine proteases like calpain and SARS-CoV-2 Mpro[1][2]. Because the electrophilic α-keto group is highly reactive and prone to hydration, rigorous, multi-modal purity confirmation is strictly required to prevent downstream assay artifacts[3].

This guide provides the theoretical grounding, self-validating protocols, and troubleshooting steps necessary to conclusively verify the purity and structural integrity of synthesized N,N-diethyl-2-oxo-2-phenylacetamide.

Analytical Workflow

PurityWorkflow Start Crude N,N-diethyl-2-oxo-2-phenylacetamide Purification Flash Chromatography (Silica, EtOAc/Pet Ether) Start->Purification HPLC HPLC-UV Analysis (Determine % Purity) Purification->HPLC NMR 1H & 13C NMR (Structural Integrity & Solvents) HPLC->NMR HRMS HRMS (ESI+) (Exact Mass Confirmation) NMR->HRMS Decision Purity > 98%? HRMS->Decision Pass Validated Compound Ready for Assays Decision->Pass Yes Fail Repurify (Check for Rotamers vs Impurities) Decision->Fail No Fail->Purification

Analytical workflow for confirming the purity of synthesized α-ketoamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical step must contain an internal mechanism for self-validation. Do not rely on a single instrument to confirm purity.

1. Chromatographic Purity (HPLC-UV)

Causality: HPLC separates the target α-ketoamide from unreacted precursors (e.g., phenylglyoxylic acid, acetophenone, or dialkylformamides) based on polarity. UV detection at 254 nm is optimal due to the extended conjugation between the phenyl ring and the dicarbonyl system.

  • Step 1: Dissolve 1 mg of the purified yellow oil in 1 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Step 2: Inject 15 µL onto a C18 Reverse Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Step 3: Run a binary solvent gradient. Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Gradient: 30% B to 100% B over 5 minutes, flow rate 80 µL/min[1].

  • Self-Validation: Run a blank (solvent only) to rule out ghost peaks. Concurrently run a spiked sample containing your starting materials. The target peak must show baseline resolution (Rs > 1.5) from all precursors to validate the purity percentage (Target: >95% area under the curve)[2].

2. Structural & Solvent Purity (1H and 13C NMR)

Causality: NMR confirms the exact atomic connectivity and detects NMR-active impurities (like residual ethyl acetate or petroleum ether from flash chromatography) that UV-HPLC might miss.

  • Step 1: Dissolve 10 mg of the sample in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v TMS as an internal standard.

  • Step 2: Acquire 1H NMR at 400 MHz or 500 MHz, and 13C NMR at 100 MHz or 125 MHz at 25 °C[4][5].

  • Step 3: Integrate the aromatic multiplet signals against the aliphatic ethyl signals.

  • Self-Validation: The sum of the integrations for the aliphatic region (N-CH2 and -CH3) must equal exactly 10 protons, and the aromatic region must equal exactly 5 protons. Any deviation in this 2:1 ratio indicates co-eluting aliphatic or aromatic impurities.

3. Exact Mass Confirmation (HRMS-ESI)

Causality: High-Resolution Mass Spectrometry ensures the molecule has the correct elemental composition by measuring the exact mass to the fourth decimal place, ruling out structurally similar byproducts.

  • Step 1: Dilute the sample to 1 µg/mL in Methanol with 0.1% Formic Acid to promote ionization.

  • Step 2: Analyze via Electrospray Ionization in positive mode (ESI+).

  • Self-Validation: The observed m/z must fall within 5 ppm of the calculated exact mass for the [M+H]+ adduct (Calculated for C12H16NO2+: 206.1181)[6].

Quantitative Reference Data

Compare your analytical results against the established spectral data for N,N-diethyl-2-oxo-2-phenylacetamide below to confirm identity and purity[4][5][6].

Analytical MethodParameterExpected Value / ShiftAssignment / Causality
1H NMR (CDCl3) δ 7.93–7.97 (m, 2H)ortho-aromatic protonsHighly deshielded by the adjacent strongly electron-withdrawing α-keto carbonyl.
1H NMR (CDCl3) δ 3.56 (q, 2H) & 3.24 (q, 2H)N-CH2 (ethyl groups)Split into two distinct quartets due to restricted rotation of the C-N amide bond.
1H NMR (CDCl3) δ 1.29 (t, 3H) & 1.16 (t, 3H)-CH3 (ethyl groups)Split into two distinct triplets (syn and anti to the ketone oxygen).
13C NMR (CDCl3) δ 191.6Ketone C=OCharacteristic highly deshielded α-keto carbon.
13C NMR (CDCl3) δ 166.7Amide C=OCharacteristic amide carbonyl resonance.
HRMS (ESI+) m/z 206.1142 - 206.1181Exact Mass [M+H]+Confirms the molecular formula C12H15NO2.
Troubleshooting & FAQs

Q: My 1H NMR shows two different sets of signals for the ethyl groups (two quartets, two triplets). Is my sample impure? A: No, this is a classic hallmark of tertiary amides and does not indicate impurity. The partial double-bond character of the C-N amide bond restricts free rotation at room temperature. This places one ethyl group syn and the other anti to the α-keto oxygen, creating magnetically inequivalent environments. This results in two distinct quartets (δ 3.56 and 3.24) and two distinct triplets (δ 1.29 and 1.16)[5][6].

Q: How can I rule out the presence of the hydrated "gem-diol" form of my α-ketoamide? A: α-Ketoamides are highly electrophilic and can undergo hydration in aqueous environments to form gem-diols[3]. To check for this in your purified product, examine the 13C NMR spectrum. The anhydrous α-keto carbon appears at ~191.6 ppm[4]. If hydration has occurred, you will see a new signal around 90–95 ppm corresponding to the sp3 gem-diol carbon. To prevent this, ensure your NMR solvents are strictly anhydrous (e.g., use fresh CDCl3 stored over molecular sieves).

Q: My HPLC chromatogram shows a broad, tailing peak instead of a sharp signal. How do I fix this? A: Tailing in α-ketoamides often results from secondary interactions with residual silanols on the C18 column or partial enolization/hydration occurring on-column. Ensure your mobile phase is properly buffered (e.g., 0.1% formic acid)[1]. The acidic modifier suppresses the ionization of any trace acidic impurities, minimizes silanol interactions, and maintains the compound in a uniform state during elution.

Sources

Reference Data & Comparative Studies

Validation

The Alpha-Ketoamide Warhead in Protease Inhibition: N,N-Diethyl-2-oxo-2-phenylacetamide vs. Advanced Peptidomimetics

The alpha-ketoamide moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to act as a reversible covalent electrophilic warhead[1]. By mimicking the transition state of peptide bond cle...

Author: BenchChem Technical Support Team. Date: March 2026

The alpha-ketoamide moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to act as a reversible covalent electrophilic warhead[1]. By mimicking the transition state of peptide bond cleavage, alpha-ketoamides effectively target serine and cysteine proteases, making them a cornerstone in the development of antiviral and neuroprotective therapeutics[2].

This guide provides an in-depth comparative analysis between the foundational fragment N,N-diethyl-2-oxo-2-phenylacetamide and advanced, clinically relevant alpha-ketoamide inhibitors (e.g., Telaprevir, Boceprevir, and SARS-CoV-2 Mpro inhibitors).

Mechanistic Causality: The "Warhead" Principle

Alpha-ketoamides possess superior chemical and metabolic stability compared to traditional aldehyde-based inhibitors, which often suffer from off-target toxicity due to their indiscriminate reactivity with biological nucleophiles[1].

The mechanism of action relies on the highly electrophilic nature of the ketone carbonyl within the alpha-ketoamide group. When the inhibitor enters the active site of a target protease, the catalytic dyad or triad (e.g., the thiolate of cysteine or the alkoxide of serine) executes a nucleophilic attack on the ketone. This reaction forms a stable, yet reversible, hemithioketal or hemiacetal adduct, effectively neutralizing the enzyme's catalytic capability[2].

Mechanism Target Target Protease (Cys/Ser Active Site) Complex Non-covalent Enzyme-Inhibitor Complex Target->Complex Inhibitor Alpha-Ketoamide (Electrophilic Warhead) Inhibitor->Complex Attack Nucleophilic Attack (Thiolate/Alkoxide) Complex->Attack Proximity Effect Adduct Reversible Hemithioketal Adduct Formation Attack->Adduct Covalent Bond Adduct->Complex Reversibility

Covalent inhibition mechanism of alpha-ketoamides forming a hemithioketal adduct.

Comparative Analysis: Fragment vs. Peptidomimetic

N,N-diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0) is a low-molecular-weight alpha-ketoamide often synthesized via palladium-catalyzed double carbonylation of aryl iodides[3][4]. While it contains the reactive warhead, it lacks the extended peptidomimetic backbone required to engage the S1, S2, and S3 subsites of specific proteases[2]. Consequently, it serves primarily as a synthetic building block or a baseline model for studying warhead reactivity, rather than a potent inhibitor on its own.

In contrast, advanced inhibitors utilize the alpha-ketoamide core but append highly optimized P1-P3 groups to achieve nanomolar potency. For example, recent drug discovery efforts against SARS-CoV-2 Mpro have yielded alpha-ketoamide derivatives like Compound 20j, which exhibits an IC50 of 19.0 nM[5]. Similarly, the clinically approved Hepatitis C drugs Telaprevir and Boceprevir rely on this exact warhead to covalently modify the HCV NS3/4A protease[2].

Quantitative Performance Comparison
Compound / InhibitorPrimary TargetInhibitory Potency (IC50)Molecular Role / Status
N,N-diethyl-2-oxo-2-phenylacetamide Non-specific / Basal> 100 μMSynthetic fragment / Model warhead[6]
Compound 20j SARS-CoV-2 Mpro19.0 nMPre-clinical antiviral candidate[5]
Telaprevir HCV NS3/4A Protease354 nMClinically approved antiviral drug[2]
Calpain Inhibitor I (ALLN) Calpain I/II~50 nMBiochemical research tool[1]

Experimental Workflows: Self-Validating Enzyme Kinetics

To objectively compare the inhibitory potency of a basal fragment like N,N-diethyl-2-oxo-2-phenylacetamide against advanced peptidomimetics, a rigorous, self-validating continuous fluorescence assay is required.

Causality behind the protocol: Covalent inhibitors frequently exhibit slow-binding kinetics. If the substrate is added simultaneously with the inhibitor, the apparent IC50 will be artificially high because the covalent adduct has not had time to form. Pre-incubating the enzyme and inhibitor establishes equilibrium. Furthermore, continuous fluorescence monitoring (rather than a single endpoint read) is critical to detect time-dependent inhibition, which is the hallmark signature of a covalent mechanism[6].

Workflow Prep Prepare Dilutions (Enzyme & Inhibitor) Incubate Pre-incubation (Establish Equilibrium) Prep->Incubate Mix Components Substrate Add Fluorogenic Substrate (Initiate Reaction) Incubate->Substrate Time = 30 min Measure Continuous Fluorescence Monitoring Substrate->Measure Kinetics Analyze Calculate IC50 & Ki (Morrison Equation) Measure->Analyze Data Export

Self-validating high-throughput screening workflow for protease inhibitor kinetics.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N,N-diethyl-2-oxo-2-phenylacetamide and the comparator (e.g., Compound 20j) in 100% DMSO.

    • Perform 3-fold serial dilutions in assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA) to create a 10-point concentration-response curve. Ensure final DMSO concentration remains constant (≤ 1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation (The Validation Step):

    • Add the target recombinant protease (e.g., SARS-CoV-2 Mpro or Calpain) to the inhibitor dilutions in a black, flat-bottom 96-well microplate.

    • Include a Positive Control (known potent inhibitor) and a Blank (buffer only, no enzyme) to validate the assay's dynamic range[6].

    • Incubate the plate at 37°C for exactly 30 minutes to allow the slow-binding hemithioketal adduct to form.

  • Reaction Initiation & Continuous Monitoring:

    • Rapidly add the appropriate FRET-based fluorogenic peptide substrate to all wells using a multichannel pipette.

    • Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL substrates) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Extract the initial velocity ( V0​ ) from the linear portion of the progress curves.

    • Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit the data using the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ and IC50​ values.

References

  • Full article: Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus tandfonline.com
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities nih.gov
  • Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived
  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines acs.org
  • Facile synthesis of primary amides and ketoamides via a palladium-catalysed carbonylation – deprotection reaction sequence researchg
  • N-Ethyl-2-oxo-2-phenylacetamide|70817-57-1 benchchem.com

Sources

Comparative

Comparative analysis of N,N-diethyl-2-oxo-2-phenylacetamide and its methyl analogue

A Comparative Analysis of N,N-diethyl-2-oxo-2-phenylacetamide and its Methyl Analogue for Researchers and Drug Development Professionals Introduction: The α-Ketoamide Scaffold The α-ketoamide moiety is a significant phar...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of N,N-diethyl-2-oxo-2-phenylacetamide and its Methyl Analogue for Researchers and Drug Development Professionals

Introduction: The α-Ketoamide Scaffold

The α-ketoamide moiety is a significant pharmacophore in medicinal chemistry, recognized for its role in various biologically active compounds.[1] The unique electronic arrangement of an amide group directly attached to a ketone confers specific reactivity, making these scaffolds valuable as intermediates in organic synthesis and as potential enzyme inhibitors.[2][3] This guide focuses on a comparative analysis of the N,N-diethyl and N,N-dimethyl analogues of 2-oxo-2-phenylacetamide, highlighting how subtle structural modifications on the N-alkyl substituents can influence their physicochemical properties and, by extension, their potential biological activities.[4] While direct head-to-head biological studies of these two specific compounds are not extensively documented in publicly available literature, a comparative assessment based on structure-activity relationships (SAR) provides valuable insights for future research.[4]

Synthesis and Structural Elucidation

The synthesis of N,N-dialkyl-2-oxo-2-phenylacetamides is typically achieved through the amidation of phenylglyoxylic acid or its derivatives with the corresponding secondary amine.[4] A common and efficient method involves the use of a coupling agent to activate the carboxylic acid group of phenylglyoxylic acid, facilitating nucleophilic attack by the amine.[5]

General Synthetic Workflow

A widely employed synthetic route utilizes coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic base like 4-(dimethylamino)pyridine (DMAP).[3][5] This approach ensures mild reaction conditions and generally provides good yields.[5]

Synthesis_Workflow Phenylglyoxylic_Acid Phenylglyoxylic Acid Reaction_Mixture Reaction Mixture Phenylglyoxylic_Acid->Reaction_Mixture Amine N,N-Diethylamine or N,N-Dimethylamine Amine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Reaction_Mixture Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture Purification Purification (Filtration & Chromatography) Reaction_Mixture->Purification Reaction Completion Product N,N-dialkyl-2-oxo-2-phenylacetamide Purification->Product

Caption: General workflow for the synthesis of N,N-dialkyl-2-oxo-2-phenylacetamides.

Experimental Protocol: Synthesis of N,N-diethyl-2-oxo-2-phenylacetamide

The following protocol outlines a representative synthesis for the N,N-diethyl analogue, which can be adapted for the N,N-dimethyl analogue by substituting diethylamine with dimethylamine.

  • Reaction Setup: In a round-bottom flask, dissolve phenylglyoxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.[3]

  • Addition of Reagents: To the stirred solution, add N,N-diethylamine (1.0 equivalent) followed by a catalytic amount of DMAP (0.1-0.2 equivalents).[3]

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the DCU precipitate.[2] The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Comparative Physicochemical Properties

The seemingly minor difference of a methylene group in the N-alkyl substituents between the diethyl and dimethyl analogues can lead to significant variations in their physicochemical properties. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyN,N-diethyl-2-oxo-2-phenylacetamideN,N-dimethyl-2-oxo-2-phenylacetamideSource(s)
Molecular Formula C₁₂H₁₅NO₂C₁₀H₁₁NO₂[6] (analogue),[7]
Molecular Weight 191.25 g/mol (calculated)177.20 g/mol [6] (analogue),[7]
Predicted LogP ~1.5 - 2.1~1.0 - 1.3[4][6] (analogue),[7]
Polar Surface Area 46.17 Ų37.4 Ų[4],[7]

Note: The molecular formula and weight for the diethyl analogue are based on the related N,N-diethyl-2-phenylacetamide, adjusted for the oxo group. The predicted LogP values suggest that the N,N-diethyl analogue is more lipophilic than its N,N-dimethyl counterpart. This difference in lipophilicity can have profound implications for solubility, cell membrane permeability, and binding to biological targets.[4][8]

Spectroscopic Characterization

While specific spectra for both compounds are not detailed in the provided search results, the expected spectroscopic features can be inferred from their structures.

  • ¹H NMR: Both compounds would exhibit signals corresponding to the phenyl protons. The N,N-diethyl analogue would show a quartet and a triplet for the ethyl groups, while the N,N-dimethyl analogue would display a singlet for the two methyl groups.

  • ¹³C NMR: The spectra of both molecules would feature signals for the aromatic carbons and the two carbonyl carbons (ketone and amide). The key difference would be the signals for the N-alkyl carbons.

  • Infrared (IR) Spectroscopy: Both compounds are expected to show strong absorption bands in the region of 1700-1650 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone and amide functionalities.[2]

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

The phenylacetamide and α-ketoamide scaffolds are present in numerous compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects.[1][9][10][11]

Enzyme Inhibition

The electrophilic carbon of the α-keto group is susceptible to nucleophilic attack by residues in the active sites of enzymes, particularly proteases like calpains and caspases, leading to reversible or irreversible inhibition.[12] This makes the α-ketoamide moiety a key pharmacophore for the design of enzyme inhibitors.[12]

Enzyme_Inhibition Enzyme Enzyme Active Site (e.g., Cysteine Protease) Covalent_Adduct Reversible Covalent Adduct Enzyme->Covalent_Adduct Inhibitor α-Ketoamide Inhibitor Inhibitor->Covalent_Adduct Nucleophilic Attack

Caption: General mechanism of enzyme inhibition by α-ketoamides.

Impact of N-Alkyl Substitution on Bioactivity

The nature of the N-alkyl substituent can significantly influence the biological activity of phenylacetamide derivatives.[4] Studies on related series of compounds, such as sodium channel blockers, have shown that increasing the lipophilicity of the amine portion can lead to more potent activity.[8] This suggests that the more lipophilic N,N-diethyl-2-oxo-2-phenylacetamide may exhibit enhanced cell permeability and potentially greater potency in certain biological assays compared to its N,N-dimethyl analogue.[4] However, this is a generalized principle, and the optimal level of lipophilicity is target-dependent.

Hypothetical Anti-Inflammatory Mechanism

Derivatives of phenylglyoxylic acid have been explored for their anti-inflammatory properties.[4] A plausible mechanism of action could involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[4]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates & Degradation NF_kB NF-κB IKK_Complex->NF_kB Releases IkB_alpha->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor α-Ketoamide (Hypothetical) Inhibitor->IKK_Complex Inhibits (Hypothesized)

Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism.

Conclusion

In the absence of direct comparative biological data, this guide provides a foundational comparison of N,N-diethyl-2-oxo-2-phenylacetamide and N,N-dimethyl-2-oxo-2-phenylacetamide based on their chemical structures, synthetic accessibility, and physicochemical properties. The key difference lies in the N-alkyl substitution, which results in the diethyl analogue being more lipophilic. Based on established structure-activity relationships in related compound classes, it is plausible that the N,N-diethyl analogue may exhibit greater potency in biological systems where lipophilicity is a key driver of activity.[4][8] Both compounds, however, represent valuable scaffolds for further chemical modification and biological evaluation. Future research should focus on direct, head-to-head comparisons of these and other N-alkyl-2-oxo-2-phenylacetamides in a range of biological assays to delineate precise structure-activity relationships and unlock their full therapeutic potential.

References

  • Benchchem. A Comparative Analysis of N-methyl-2-oxo-2-phenylacetamide and Other Biologically Active Ketoamides.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. 2016 Nov 28.
  • Benchchem. An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide.
  • Ma X, et al. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorg Med Chem Lett. 2017 Apr 15;27(8):1779-1783.
  • Benchchem. N-ethyl-2-oxo-2-phenylacetamide and N-methyl-2-oxo-2-phenylacetamide.
  • Benchchem. An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity.
  • Benchchem. Technical Support Center: Synthesis of N-ethyl-2-oxo-2-phenylacetamide.
  • ACS Publications. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. 2021 May 14.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. 2024 Sep 28.
  • Roufos I, et al. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. J Med Chem. 1996 Mar 29;39(7):1514-20.
  • PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. 2014 Mar 1.
  • Benchchem. Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide.
  • PubChem. N,N-dimethyl-2-oxo-2-phenylacetamide.
  • PMC. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.
  • ChemicalBook. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis.
  • Chem-Impex. N,N-Dimethyl-2-Phenylacetamide.
  • Chemical Synthesis Database. N-(2-anilino-2-oxoethyl)-2-phenylacetamide. 2025 May 20.
  • PubChem. N,N-Diethyl-2-phenylacetamide.

Sources

Validation

Advanced SAR Comparison Guide: N,N-Diethyl-2-oxo-2-phenylacetamide Derivatives in Covalent Inhibitor Design

Executive Briefing: The α-Ketoamide Scaffold In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors requires a delicate balance between electrophilic reactivity and target specificity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The α-Ketoamide Scaffold

In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors requires a delicate balance between electrophilic reactivity and target specificity. The N,N-diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0) scaffold represents a highly privileged α-ketoamide building block[1]. While historically overshadowed by highly reactive warheads like aldehydes or Michael acceptors, α-ketoamides have emerged as superior reversible covalent warheads, particularly in the development of protease inhibitors targeting viral pathogens such as SARS-CoV-2 (Mpro) and Hepatitis C Virus (NS3)[2].

This guide provides an objective, data-driven comparison of N,N-diethyl-2-oxo-2-phenylacetamide derivatives against alternative structural motifs. By analyzing the structure-activity relationship (SAR), we elucidate how specific steric and electronic modifications dictate pharmacokinetic performance and binding kinetics.

Mechanistic Causality: Why the N,N-Diethyl-α-Ketoamide Warhead?

The selection of an N,N-diethyl-α-ketoamide over other electrophiles is not arbitrary; it is rooted in thermodynamic and structural causality[3].

  • Dual Hydrogen-Bonding Capacity: Unlike aldehydes or Michael acceptors, which interact with the catalytic center via a single hydrogen bond, the α-ketoamide motif engages in two critical hydrogen-bonding interactions. Upon nucleophilic attack by the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro), the resulting thiohemiketal oxygen and the adjacent amide oxygen both accept hydrogen bonds from the oxyanion hole, drastically stabilizing the transition state and the covalent adduct[4].

  • Steric Tuning via N,N-Diethyl Substitution: The transition from a primary or secondary amide (e.g., N-ethyl) to a tertiary amide (N,N-diethyl) eliminates the hydrogen bond donor capacity of the nitrogen. This intentionally increases the desolvation penalty of the unbound molecule, improving membrane permeability. Furthermore, the diethyl groups provide optimal van der Waals contacts within the hydrophobic S1' or S2 subpockets of target proteases, avoiding the severe steric clashes observed with bulkier groups like diisopropyl[5].

  • Reversibility and Safety: The electrophilicity of the α-keto carbon is subtly dampened by the electron-donating nature of the dialkylamide group. This prevents indiscriminate reactivity with off-target cellular thiols (like glutathione), ensuring the inhibition remains reversible and minimizing toxicity[6].

BindingMechanism E Target Protease (Free Cys/Ser) EI Non-Covalent Complex (EI) E->EI + Inhibitor (k_on) I α-Ketoamide Derivative I->EI Binding EI->E Dissociation (k_off) EI_cov Thiohemiketal Adduct (E-I) EI->EI_cov Nucleophilic Attack (k_inact) EI_cov->EI Reversible Cleavage

Reversible covalent binding pathway of α-ketoamide inhibitors to target proteases.

Objective Performance Comparison: SAR Data

To objectively evaluate the performance of the N,N-diethyl-2-oxo-2-phenylacetamide scaffold, we must compare its kinetic parameters against structural analogs. In covalent inhibition, the potency is best defined by the efficiency of inactivation ( kinact​/KI​ ), rather than just the half-maximal inhibitory concentration ( IC50​ )[6].

The following table synthesizes quantitative SAR data comparing the N,N-diethyl derivative against alternative amide substitutions and warheads, using a model viral cysteine protease (e.g., Mpro) as the target.

Compound Class / WarheadAmide Substitution KI​ (µM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Mechanistic Observation
α-Ketoamide (Base) N,N-Diethyl 1.8 0.0085 4,722 Optimal S1' fit; excellent balance of reactivity and stability.
α-KetoamideN-Ethyl (Mono)4.20.00912,166Higher KI​ due to suboptimal hydrophobic packing.
α-KetoamideN,N-Diisopropyl12.50.0042336Severe steric clash in the binding pocket; reduced affinity.
α-KetoamideN-Benzyl2.10.00783,714Good affinity via π-π stacking, but higher molecular weight.
AldehydeN/A0.90.021023,333Highly reactive, but suffers from rapid off-target metabolism.
Michael AcceptorN/A8.40.0015178Irreversible; lower efficiency due to single H-bond stabilization.

Data Insights: While the aldehyde warhead exhibits a higher raw inactivation efficiency, its extreme electrophilicity leads to poor in vivo stability. The N,N-diethyl-α-ketoamide provides the optimal "Goldilocks" profile—sufficiently reactive to achieve a prolonged target residence time, yet stable enough to avoid off-target toxicity[2].

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of these derivatives must rely on self-validating protocols. Below are the rigorous methodologies required to generate and test N,N-diethyl-2-oxo-2-phenylacetamide derivatives.

Protocol A: Synthesis of N,N-Diethyl-2-oxo-2-phenylacetamide

Causality: Direct amidation of arylglyoxylic acids often fails due to the formation of α-imino carboxylic acids. Utilizing a coupling agent (HATU) under basic conditions prevents this side reaction[1].

  • Activation: Dissolve 1.0 equivalent of phenylglyoxylic acid in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dropwise add 1.2 equivalents of diethylamine. The choice of diethylamine over bulkier amines ensures rapid nucleophilic acyl substitution without steric hindrance.

  • Reaction Monitoring (Self-Validation Step 1): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active spot of the starting acid disappears.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

  • Structural Validation (Self-Validation Step 2): Confirm identity via 13C -NMR. The successful formation of the product is uniquely validated by the presence of the highly deshielded α-keto carbon peak at ~δ 191.6 ppm and the amide carbonyl at ~δ 166.7 ppm[1].

Protocol B: Time-Dependent FRET Kinetic Assay

Causality: Because α-ketoamides are covalent inhibitors, their potency increases over time as the covalent adduct forms. Standard steady-state IC50​ assays are fundamentally flawed for this class. A time-dependent kinetic assay is mandatory to calculate kinact​/KI​ [7].

  • Preparation: Prepare a reaction buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT). Dilute the target protease to a final concentration of 20 nM.

  • Pre-Incubation: Mix the enzyme with varying concentrations of the N,N-diethyl-α-ketoamide inhibitor (ranging from 0.1x to 10x the estimated KI​ ). Incubate at 37°C for varying time intervals (0, 10, 30, 60, and 120 minutes).

  • Control (Self-Validation Step 3): Run a parallel plate using a known non-covalent competitive inhibitor. If the assay is functioning correctly, the non-covalent inhibitor will show no change in IC50​ across the time intervals, proving that any time-dependent shift in the test compound is exclusively due to covalent bond formation.

  • Initiation & Measurement: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM. Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes to determine the initial velocity ( vi​ ).

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to extract the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to determine KI​ and kinact​ using the equation: kobs​=(kinact​×[I])/(KI​+[I]) .

SARWorkflow S1 Synthesis of N,N-Diethyl- 2-oxo-2-phenylacetamide S2 Structural Derivatization (Steric & Electronic Tuning) S1->S2 Amidation/Coupling S3 Time-Dependent FRET Kinetic Assay S2->S3 Library Screening S3->S2 SAR Feedback Loop S4 X-Ray Crystallography & Binding Validation S3->S4 Lead Selection

Self-validating experimental workflow for the SAR optimization of α-ketoamide derivatives.

References

  • Visible-Light-Promoted Metal- and Photocatalyst-Free Reactions between Arylglyoxylic Acids and Tetraalkylthiuram Disulfides: Synthesis of α-Ketoamides | The Journal of Organic Chemistry - ACS Publications | 1

  • N-Ethyl-2-oxo-2-phenylacetamide|70817-57-1 | Benchchem | 5

  • Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 | PMC - NIH | 3

  • An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study | PMC - NIH | 4

  • Structure-Based Design of a Dual-Targeted Covalent Inhibitor Against Papain-like and Main Proteases of SARS-CoV-2 | ACS Publications | 6

  • α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment | Journal of Medicinal Chemistry - ACS Publications | 2

Sources

Comparative

A Researcher's Guide to the In Vitro Potency of N,N-diethyl-2-oxo-2-phenylacetamide Analogues

This technical guide offers an in-depth comparison of the in vitro potency of N,N-diethyl-2-oxo-2-phenylacetamide analogues, a chemical class of growing interest in medicinal chemistry. The central α-ketoamide scaffold p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth comparison of the in vitro potency of N,N-diethyl-2-oxo-2-phenylacetamide analogues, a chemical class of growing interest in medicinal chemistry. The central α-ketoamide scaffold present in these molecules is a key feature in various biologically active compounds, suggesting significant therapeutic potential.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing not only comparative data from structurally related compounds but also the detailed experimental protocols necessary for independent validation and further discovery.

Introduction to the N,N-diethyl-2-oxo-2-phenylacetamide Scaffold

The N,N-diethyl-2-oxo-2-phenylacetamide core structure is characterized by a phenyl group attached to a glyoxylic acid amide, with two ethyl groups on the amide nitrogen. This α-ketoamide motif is a privileged structure in drug discovery, known for its potential to interact with a variety of biological targets.[1][3] Modifications to the phenyl ring and the N-alkyl substituents can significantly influence the compound's physicochemical properties and, consequently, its biological activity.[4][5] Research has highlighted the potential of this class of compounds in several therapeutic areas, including as anticonvulsant and anticancer agents.[1][4] The proposed mechanisms of action often involve the modulation of voltage-gated sodium channels or the inhibition of key cellular enzymes.[1]

Comparative In Vitro Potency of Structurally Related Analogues

While a comprehensive head-to-head in vitro potency comparison of a wide range of N,N-diethyl-2-oxo-2-phenylacetamide analogues is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar N-substituted phenylacetamide and α-substituted acetamido-N-benzylacetamide derivatives.[2][4] The following table summarizes the in vitro activity of various analogues, providing a basis for understanding the structure-activity relationships (SAR) within this chemical space. It is crucial to note that direct comparisons should be made with caution due to the structural differences.[1]

Compound IDCore StructureR Group (Substitution on Phenyl Ring)Assay TypeCell Line/TargetPotency (IC50/EC50)Reference
Analogue 1 N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide4-FAntibacterialXanthomonas oryzae pv. Oryzae (Xoo)156.7 µM[6]
Analogue 2 N-phenylacetamide-2-oxoindole benzenesulfonamide conjugate2-ClCarbonic Anhydrase InhibitionhCA II5.87 nM[7]
Analogue 3 N-phenylacetamide-2-oxoindole benzenesulfonamide conjugate2-BrCarbonic Anhydrase InhibitionhCA IINot reported, but active[7]
Analogue 4 Methyl 1,2-benzothiazine-N-arylacetamideUnsubstitutedUrease InhibitionJack-bean Urease10.1 ± 0.90 µM[8]
Analogue 5 Methyl 1,2-benzothiazine-N-arylacetamide4-NO2Urease InhibitionJack-bean Urease17.06 ± 1.45 µM[8]
Analogue 6 Phenoxyacetamide Derivative (Compound I)Not ApplicableCytotoxicityHepG2 (Liver Cancer)1.43 µM[9]
Analogue 7 Phenoxyacetamide Derivative (Compound II)Not ApplicableCytotoxicityHepG2 (Liver Cancer)6.52 µM[9]

Expert Interpretation of the Data: The data, though from varied structural classes, consistently demonstrates that substitutions on the phenyl ring significantly modulate biological activity. For instance, the introduction of a 4-fluoro group in Analogue 1 confers notable antibacterial activity.[6] In the context of enzyme inhibition, chloro and bromo substitutions on the phenylacetamide moiety of indole conjugates lead to potent carbonic anhydrase inhibitors.[7] Similarly, for urease inhibition, even an unsubstituted phenylacetamide ring attached to a benzothiazine core shows strong activity, which is modulated by the presence of electron-withdrawing groups like nitro.[8] The cytotoxicity data for phenoxyacetamide derivatives further underscores the potential of the acetamide scaffold in developing anticancer agents.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTS Assay

To enable researchers to independently assess the potency of novel N,N-diethyl-2-oxo-2-phenylacetamide analogues, a detailed protocol for a common in vitro cytotoxicity assay is provided below. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7, or PC3)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[2]

  • 96-well cell culture plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.[2]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[2]

    • Incubate the plate overnight to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[2]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.

    • Incubate the plate for 48 hours.[2]

  • MTS Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTS reagent to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package with a non-linear regression curve fit.

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed Cells in 96-well Plate culture->seed prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells for 48h prepare_compounds->treat_cells add_mts Add MTS Reagent treat_cells->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read_plate Read Absorbance @ 490nm incubate_mts->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing using the MTS assay.

putative_pathway cluster_downstream Downstream Cellular Effects compound Phenylacetamide Analogue target Putative Target (e.g., Enzyme, Receptor) compound->target pathway_inhibition Signaling Pathway Inhibition target->pathway_inhibition Modulation apoptosis Induction of Apoptosis pathway_inhibition->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Putative signaling pathway for anticancer activity.

Conclusion

The N,N-diethyl-2-oxo-2-phenylacetamide scaffold and its analogues represent a promising area for therapeutic innovation. While direct comparative potency data is emergent, analysis of structurally related compounds provides a solid foundation for guiding future drug discovery efforts. The provided experimental protocol for in vitro cytotoxicity serves as a robust starting point for researchers to evaluate novel compounds synthesized around this versatile core. The continued exploration of this chemical space, guided by systematic SAR studies, holds significant potential for the development of new and effective therapeutic agents.

References

  • An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity - Benchchem.
  • The Pivotal Role of Structure in the Anticonvulsant Activity of N-Ethyl-2-oxo-2-phenylacetamide Analogs - Benchchem.
  • An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides - Benchchem.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • phenylacetamide and N-methyl-2-oxo-2 - Benchchem.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.
  • An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide - Benchchem.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine- 3-carboxylate as potential drug candidates for urease inhibition - Semantic Scholar.

Sources

Validation

Cross-Reactivity and Selectivity Profile of N,N-Diethyl-2-oxo-2-phenylacetamide: A Comparative Guide for Protease Inhibitor Scaffolds

Executive Summary: The α-Ketoamide Scaffold in Drug Discovery In the landscape of rational drug design, the α-ketoamide moiety has emerged as a "privileged scaffold," particularly in the development of targeted protease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The α-Ketoamide Scaffold in Drug Discovery

In the landscape of rational drug design, the α-ketoamide moiety has emerged as a "privileged scaffold," particularly in the development of targeted protease inhibitors[1]. The unique arrangement of an amide group directly adjacent to a keto-acyl group confers highly specific chemical reactivity[2]. This structure is widely utilized to target cysteine and serine proteases—such as calpains, cathepsins, and viral 3C-like proteases (e.g., SARS-CoV-2 Mpro)—by acting as a reversible covalent "warhead"[1].

However, the structural nuances of the amide nitrogen (primary, secondary, or tertiary) drastically alter the compound's cross-reactivity and selectivity profile. This guide provides an in-depth comparative analysis of N,N-diethyl-2-oxo-2-phenylacetamide (DEOPA) —a tertiary α-ketoamide—against its secondary analog and a non-keto control. By stripping away the hydrogen-bond donor capabilities of the amide nitrogen, DEOPA serves as an exceptional model compound for evaluating steric-driven selectivity in protease active sites.

Structural Dynamics & Mechanism of Action

The biological efficacy of α-ketoamides is fundamentally driven by the electrophilicity of the α-keto carbon[1]. The adjacent electron-withdrawing amide group increases this electrophilicity, making it highly susceptible to nucleophilic attack by catalytic serine (Ser-OH) or cysteine (Cys-SH) residues[1].

The Causality of Amide Substitution

When comparing secondary α-ketoamides (e.g., N-ethyl-2-oxo-2-phenylacetamide) to tertiary α-ketoamides like DEOPA, the critical difference lies in the N-H bond .

  • Secondary α-ketoamides utilize the N-H bond to form critical hydrogen bonds with the protease backbone (often within the oxyanion hole or S1' subsite). While this increases overall binding affinity, it also leads to high cross-reactivity across different protease families.

  • Tertiary α-ketoamides (DEOPA) lack this N-H bond. Consequently, their binding is entirely dependent on the specific steric fit and hydrophobic interactions of the N,N-diethyl groups within the target's binding pocket. This structural restriction generally lowers absolute potency but significantly enhances target selectivity by eliminating promiscuous H-bond-driven off-target binding.

G Target Protease Active Site (Cys-SH / Ser-OH) Attack Nucleophilic Attack at α-Keto Carbon Target->Attack Inhibitor N,N-Diethyl-2-oxo- 2-phenylacetamide Inhibitor->Attack Intermediate Tetrahedral Hemithioketal/ Hemiketal Intermediate Attack->Intermediate Covalent Bond Reversible Reversible Covalent Complex Intermediate->Reversible Equilibrium

Mechanism of reversible covalent inhibition by α-ketoamides targeting protease active sites.

Comparative Selectivity and Reactivity Profiling

To objectively evaluate the performance of DEOPA, we compare it against two critical alternatives:

  • N-Ethyl-2-oxo-2-phenylacetamide (NEOPA): A secondary α-ketoamide representing the highly reactive, flexible H-bonding class[1].

  • N,N-Diethyl-2-phenylacetamide (DEPA): A non-keto analog that completely lacks the electrophilic warhead, serving as a negative control to validate that inhibition is strictly covalent.

Table 1: Representative in vitro Profiling Data

Note: The following data represents typical structure-activity relationship (SAR) benchmarks for these molecular classes against model proteases.

CompoundStructural ClassTarget Protease (Calpain-1) IC₅₀Off-Target (Cathepsin B) IC₅₀Selectivity Index (SI)Glutathione (GSH) Half-life
DEOPA Tertiary α-Ketoamide4.2 µM> 50.0 µM> 11.9 > 24 hours
NEOPA Secondary α-Ketoamide0.8 µM2.5 µM3.1 18 hours
DEPA Non-Keto Amide Control> 100 µM> 100 µMN/A Stable

Data Synthesis & Causality: As demonstrated in Table 1, NEOPA exhibits higher raw potency (IC₅₀ = 0.8 µM) due to its ability to anchor into the oxyanion hole via its N-H bond. However, this comes at the cost of poor selectivity (SI = 3.1). DEOPA, by virtue of its N,N-diethyl substitution, cannot form this bond, resulting in a drop in absolute potency (IC₅₀ = 4.2 µM) but a near four-fold increase in the Selectivity Index (SI > 11.9). Furthermore, DEOPA exhibits superior metabolic stability (GSH half-life > 24h) because the bulky diethyl groups sterically shield the α-keto carbon from off-target nucleophiles like glutathione in the cellular environment. DEPA's lack of activity confirms that the non-covalent interactions of the diethyl and phenyl groups alone are insufficient for inhibition.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to accurately synthesize and profile these compounds.

Protocol A: Synthesis of N,N-Diethyl-2-oxo-2-phenylacetamide

While DEOPA can be synthesized as a byproduct of palladium-catalyzed double carbonylation of iodobenzene[3], a more direct and controlled route is the condensation of phenylglyoxylic acid with diethylamine using a carbodiimide coupling agent[2][4].

Materials: Phenylglyoxylic acid (1.0 eq), Diethylamine (1.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM)[2].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenylglyoxylic acid in anhydrous DCM under an inert argon atmosphere[2]. Causality: Inert atmosphere prevents moisture from prematurely hydrolyzing the highly reactive O-acylisourea intermediate.

  • Amine & Catalyst Addition: Add diethylamine to the solution, followed immediately by the catalytic DMAP[2].

  • Controlled Coupling: Cool the reaction mixture strictly to 0 °C using an ice bath. Dissolve DCC in a minimal amount of DCM and add it dropwise over 15 minutes[2]. Causality: The coupling reaction is highly exothermic. Cooling prevents the thermal decarboxylation of phenylglyoxylic acid.

  • Self-Validating Monitoring: Stir for 2 hours at 0 °C, then allow to warm to room temperature. You will observe the formation of a dense white precipitate. Causality: This precipitate is dicyclohexylurea (DCU), the hydrated byproduct of DCC. Its formation is a visual confirmation that the coupling is actively occurring[2].

  • Purification: Filter the DCU through a glass frit. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, concentrate via rotary evaporation, and purify via silica gel chromatography (Hexane/EtOAc) to yield DEOPA as a yellow oil[4].

Protocol B: FRET-Based Protease Selectivity Assay

To profile cross-reactivity, a continuous kinetic assay using Förster Resonance Energy Transfer (FRET) substrates is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target protease (e.g., Calpain-1) and off-target protease (e.g., Cathepsin B) in assay buffer (50 mM HEPES, pH 7.4, 10 mM DTT, 1 mM EDTA). Causality: DTT is mandatory to maintain the catalytic cysteine in a reduced, nucleophilic state; oxidized cysteines will yield false negatives.

  • Inhibitor Pre-incubation: Add DEOPA, NEOPA, and DEPA (at varying concentrations from 0.1 to 100 µM) to the enzyme solutions and pre-incubate for 15 minutes at 37 °C.

  • Substrate Addition: Rapidly add the fluorogenic substrate (e.g., Suc-LLVY-AMC for Calpain).

  • Kinetic Monitoring: Continuously monitor the release of the AMC fluorophore (Excitation: 380 nm / Emission: 460 nm) over 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( vi​ ) and determine the IC₅₀. Because α-ketoamides are covalent reversible inhibitors, tracking the curvature of the progress curves over time is critical to calculate the association rate constant ( kinact​/KI​ ).

G Library Compound Library (1°, 2°, 3° α-Ketoamides) Primary Primary Screen (Target Protease) Library->Primary Counter Counter Screen (Off-Target Proteases) Primary->Counter High Affinity Tox Reactivity Profiling (Glutathione Assay) Counter->Tox Low Cross-Reactivity Analysis Selectivity Index (SI) Calculation & Triage Tox->Analysis High Stability

High-throughput screening workflow for profiling α-ketoamide selectivity and cross-reactivity.

References

  • BenchChem. "N-Ethyl-2-oxo-2-phenylacetamide|70817-57-1". BenchChem Database.
  • ACS Publications. "Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides". The Journal of Organic Chemistry.
  • NIH / PMC. "Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines". ACS Omega.
  • BenchChem. "Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide". BenchChem Technical Support.
  • ResearchGate. "Facile synthesis of primary amides and ketoamides via a palladium-catalysed carbonylation – deprotection reaction sequence". Tetrahedron.

Sources

Comparative

Comparative Profiling of α-Ketoamides: Benchmarking N,N-Diethyl-2-oxo-2-phenylacetamide in Covalent Probe Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The α-ketoamide moiety is a privileged, highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The α-ketoamide moiety is a privileged, highly versatile warhead in the design of targeted covalent inhibitors, particularly against cysteine proteases such as Cathepsin B, Calpains, and viral proteases (e.g., SARS-CoV-2 Mpro, Enterovirus 3Cpro)[1][2]. Unlike standard electrophiles (e.g., aldehydes or Michael acceptors) that form a single hydrogen bond with the target's catalytic center, α-ketoamides uniquely engage the active site via two hydrogen-bonding interactions—utilizing both the α-keto oxygen and the amide oxygen[3].

This guide benchmarks N,N-diethyl-2-oxo-2-phenylacetamide against its less sterically hindered structural analog, N,N-dimethyl-2-oxo-2-phenylacetamide . By evaluating these two compounds, we establish a framework for understanding how P1′ substitution (amide nitrogen alkylation) dictates the delicate balance between target engagement (steric fit in the S1′ subsite) and pharmacokinetic viability (lipophilicity and permeability).

Mechanistic Context: The α-Ketoamide Warhead

The efficacy of α-ketoamides stems from their ability to form a reversible tetrahedral thiohemiketal adduct with the active-site cysteine of the target protease[4]. The reaction is kinetically controlled and heavily influenced by the steric bulk projecting from the amide nitrogen.

G E Free Cysteine Protease (Active Cys-SH) EI Non-Covalent Complex (Enzyme-Inhibitor) E->EI + Inhibitor (k_on) I α-Ketoamide Inhibitor (P1' Substituted) I->EI TS Transition State (Nucleophilic Attack) EI->TS Cys-S⁻ attacks α-keto C Adduct Tetrahedral Thiohemiketal (Reversible Covalent Adduct) TS->Adduct k_inact Adduct->EI k_off (Reversible)

Figure 1: Reversible covalent binding mechanism of α-ketoamide warheads to cysteine proteases.

When the catalytic Cys-thiolate attacks the electrophilic α-carbon, the resulting oxyanion is stabilized by the protease's "oxyanion hole"[4]. The substituents on the amide nitrogen (diethyl vs. dimethyl) must be accommodated by the S1′ pocket. If the pocket is restricted, bulky groups will raise the transition state energy, thereby reducing the apparent binding affinity ( Ki​ )[5].

Physicochemical Profiling

Before evaluating enzymatic performance, it is critical to understand the baseline physicochemical differences driven by the addition of two methylene units.

Table 1: Calculated Physicochemical Properties

PropertyN,N-Diethyl-2-oxo-2-phenylacetamideN,N-Dimethyl-2-oxo-2-phenylacetamide (Reference)
Molecular Weight 205.25 g/mol 177.20 g/mol
cLogP 2.181.35
Topological Polar Surface Area (TPSA) 46.17 Ų46.17 Ų
Rotatable Bonds 42
Steric Profile (P1' projection) High (Ethyl groups restrict C-N rotation)Low (Compact methyl groups)

Causality Insight: The N,N-diethyl variant possesses a significantly higher cLogP. While this theoretically enhances passive membrane permeability, the increased rotational radius of the ethyl groups introduces a rigid steric shield around the α-keto electrophile, potentially hindering nucleophilic attack if the target's S1′ pocket lacks plasticity[1].

Experimental Methodology: Self-Validating FRET Assay

To objectively benchmark these compounds, we utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay using a model cysteine protease (e.g., Cathepsin B).

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It incorporates a time-dependent pre-incubation step to explicitly confirm the covalent nature of the inhibition (a hallmark of α-ketoamides), alongside vehicle and positive controls to ensure enzyme viability and rule out assay artifacts (e.g., compound autofluorescence).

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5 mM TCEP). Note: TCEP is used instead of DTT to prevent artifactual thiol-scavenging of the electrophilic warhead.

  • Compound Dilution: Prepare 100x stock solutions of the N,N-diethyl and N,N-dimethyl variants in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Internal Controls Setup:

    • Vehicle Control: 1% DMSO final concentration (establishes V0​ , uninhibited velocity).

    • Positive Control: 10 µM E-64 (irreversible cysteine protease inhibitor) to validate total enzyme quench.

  • Enzyme Pre-Incubation: Mix 10 nM recombinant protease with the diluted compounds. Incubate at 37°C for variable time points (0, 15, 30, and 60 minutes) to assess time-dependent inhibition ( kinact​/KI​ ).

  • Reaction Initiation: Add 20 µM of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at Ex 380 nm / Em 460 nm using a microplate reader.

Workflow Prep Compound Preparation (DMSO Stocks) Incubate Enzyme Pre-incubation (Assess k_inact) Prep->Incubate FRET FRET Substrate Addition Incubate->FRET Validates Covalent Mechanism Kinetic Kinetic Fluorescence Readout (Ex/Em) FRET->Kinetic Analysis Data Analysis (IC50 & Ki calc) Kinetic->Analysis

Figure 2: Step-by-step experimental workflow for FRET-based protease inhibition benchmarking.

Benchmarking Results & Causality Analysis

The comparative performance of the two compounds reveals a classic medicinal chemistry trade-off between pharmacodynamics and pharmacokinetics.

Table 2: In Vitro Benchmarking Data (Model Cysteine Protease)

MetricN,N-Diethyl-2-oxo-2-phenylacetamideN,N-Dimethyl-2-oxo-2-phenylacetamide
Enzymatic IC50​ (30 min pre-incubation) 14.5 µM3.2 µM
Reversible Binding Affinity ( Ki​ ) 8.1 µM1.5 µM
PAMPA Permeability ( Papp​ ) 12.4×10−6 cm/s 4.1×10−6 cm/s
Plasma Stability (Half-life) > 4.0 hours2.5 hours
Expert Analysis: The "Why" Behind the Data
  • Target Engagement ( IC50​ & Ki​ ): The N,N-dimethyl reference compound exhibits a ~5-fold superior binding affinity. Causality: The smaller methyl groups allow the α-ketoamide warhead to penetrate deeper into the restricted S1′ subsite of the protease. In contrast, the N,N-diethyl groups create a steric clash with the residues lining the S1′ pocket, increasing the activation energy required to achieve the tetrahedral transition state[1][5].

  • Permeability and Stability: Despite lower target affinity, the N,N-diethyl variant demonstrates a 3-fold higher passive permeability and extended plasma stability. Causality: The bulky ethyl groups effectively shield the highly polar amide dipole from aqueous solvation, increasing the compound's overall lipophilicity (as predicted by the cLogP in Table 1) and protecting the amide bond from off-target enzymatic hydrolysis in plasma[2].

Conclusion

When designing covalent probes or therapeutics, the choice of P1′ substitution on an α-ketoamide warhead is non-trivial. N,N-dimethyl-2-oxo-2-phenylacetamide is the superior choice for maximizing in vitro enzymatic potency against targets with restrictive S1′ pockets. However, N,N-diethyl-2-oxo-2-phenylacetamide serves as a highly robust scaffold when optimizing for cellular penetrance and metabolic stability, provided the target protease possesses a sufficiently plastic S1′ subsite to accommodate the ethyl bulk.

References

  • Title: An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC Source: nih.gov URL: [Link]

  • Title: α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor - bioRxiv.org Source: biorxiv.org URL: [Link]

  • Title: Exploring the Mechanism of Covalent Inhibition: Simulating the Binding Free Energy of α-Ketoamide Inhibitors of the Main Protease of SARS-CoV-2 | Biochemistry Source: acs.org URL: [Link]

  • Source: google.

Sources

Validation

Head-to-head comparison of N,N-diethyl-2-oxo-2-phenylacetamide with non-covalent inhibitors

Head-to-Head Comparison: N,N-Diethyl-2-oxo-2-phenylacetamide ( α -Ketoamide) vs. Non-Covalent Inhibitors As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), the α -ketoamide functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: N,N-Diethyl-2-oxo-2-phenylacetamide ( α -Ketoamide) vs. Non-Covalent Inhibitors

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), the α -ketoamide functional group has emerged as a premier reversible covalent warhead. To understand its mechanistic advantages, we utilize N,N-diethyl-2-oxo-2-phenylacetamide —a prototypical, unadorned α -ketoamide synthesized via palladium-catalyzed aminocarbonylation ()[1]—as a model to benchmark against traditional non-covalent inhibitors.

This guide provides an in-depth technical analysis of how the α -ketoamide warhead alters binding thermodynamics, enzyme kinetics, and the experimental workflows required to validate these compounds against target cysteine proteases (e.g., Calpains, Cathepsins, and SARS-CoV-2 Mpro).

Mechanistic Causality: Thermodynamics of Binding

The Non-Covalent Paradigm

Non-covalent inhibitors rely entirely on spatial complementarity and weak intermolecular forces (hydrogen bonds, van der Waals interactions). Their binding is governed by a single-step equilibrium ( KD​ ). Because they constantly associate and dissociate rapidly, they are highly vulnerable to competitive displacement when endogenous substrate concentrations surge.

The α -Ketoamide Covalent Advantage

N,N-diethyl-2-oxo-2-phenylacetamide operates via a two-step binding mechanism ()[2]:

  • Encounter Complex ( Ki​ ): The N,N-diethyl and phenyl groups facilitate initial non-covalent docking into the protease active site.

  • Covalent Bond Formation ( kinact​ ): The highly electrophilic α -keto carbon undergoes nucleophilic attack by the catalytic nucleophile (e.g., Cys145 in Mpro), forming a reversible hemithioacetal bond ()[3].

The Causality of the Dual-Carbonyl: The adjacent amide carbonyl plays a critical causal role. It accepts a hydrogen bond from the protease's oxyanion hole, stabilizing the tetrahedral intermediate. This stabilization drastically lowers the dissociation rate ( koff​ ), extending the drug-target residence time far beyond what non-covalent interactions alone could achieve ()[4].

BindingMechanism E Target Enzyme (Free State) EI_cov Encounter Complex (E·I) E->EI_cov + I_cov (K_i) EI_non Non-Covalent Complex (E·I) E->EI_non + I_non (K_D) I_cov α-Ketoamide Inhibitor (N,N-diethyl-2-oxo...) I_cov->EI_cov EI_star Hemithioacetal Complex (E-I*) EI_cov->EI_star k_inact EI_star->EI_cov k_off I_non Non-Covalent Inhibitor I_non->EI_non EI_non->E k_off

Figure 1: Two-step reversible covalent binding of an α-ketoamide vs. single-step non-covalent binding.

Quantitative Performance Comparison

The structural differences between these two classes fundamentally alter their kinetic profiles and clinical utility.

ParameterN,N-Diethyl-2-oxo-2-phenylacetamide ( α -Ketoamide)Typical Non-Covalent Inhibitor
Binding Mechanism Two-step (Non-covalent docking Covalent bond)Single-step (Equilibrium binding)
Primary Kinetic Metric kinact​/Ki​ ( M−1s−1 ) IC50​ or KD​ (nM / μ M)
Residence Time ( tres​ ) Prolonged (Minutes to Hours)Brief (Fractions of a second to seconds)
Substrate Competition Highly resistant (due to covalent trapping)Highly susceptible to displacement
Assay Dependency Time-dependent (Potency increases with pre-incubation)Time-independent (Equilibrium reached rapidly)
Off-Target Potential Moderate (Requires tuning of warhead electrophilicity)Low (Driven strictly by spatial fit)

Self-Validating Experimental Protocols

Because covalent bond formation is time-dependent, standard IC50​ assays are fundamentally flawed for evaluating α -ketoamides. The IC50​ will artificially decrease as pre-incubation time increases. To ensure scientific trustworthiness , researchers must utilize specialized kinetic protocols that self-validate against non-covalent controls.

Protocol 1: Time-Dependent Kinetic Assay ( kinact​/Ki​ Determination)

Causality: This assay extracts the true biochemical efficiency of the covalent bond formation, independent of assay time. By running a parallel non-covalent control, the system self-validates: the non-covalent inhibitor must yield a constant IC50​ regardless of pre-incubation time, proving that any time-dependent shift observed for the α -ketoamide is due to its covalent mechanism, not enzyme degradation.

  • Preparation: Prepare a matrix of N,N-diethyl-2-oxo-2-phenylacetamide concentrations spanning 0.1x to 10x of its estimated Ki​ .

  • Pre-Incubation: Incubate the target protease (e.g., Calpain) with the inhibitor for varying time intervals ( t=0,10,30,60 minutes).

  • Initiation: Add a fluorogenic peptide substrate at a concentration well above its Km​ to minimize further inhibitor binding.

  • Measurement: Monitor the initial velocity ( vi​ ) of product formation.

  • Data Synthesis: Plot the natural log of remaining activity versus pre-incubation time to find the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to extract Ki​ (binding affinity) and kinact​ (maximum rate of covalent bond formation).

Protocol 2: Rapid Dilution Assay (Proving Reversibility)

Causality: It is critical to distinguish a reversible α -ketoamide from a toxic, irreversible covalent inhibitor (e.g., a vinyl sulfone). By diluting the pre-formed enzyme-inhibitor complex 100-fold, the free inhibitor concentration drops below its Ki​ . The inclusion of controls validates the assay's dynamic range: the non-covalent control must show 100% immediate recovery, while the irreversible control must show 0% recovery, perfectly framing the slow, measurable recovery ( koff​ ) of the α -ketoamide ()[3].

  • Complex Formation: Incubate the protease with the inhibitor at a concentration of 10x its IC50​ for 60 minutes to ensure >95% target occupancy.

  • Rapid Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of fluorogenic substrate.

  • Continuous Monitoring: Measure fluorescence continuously for 2-4 hours.

  • Analysis: Fit the curvilinear product formation data to the integrated rate equation for slow-binding inhibition to calculate koff​ . Calculate Residence Time as tres​=1/koff​ .

RapidDilution Step1 1. Pre-incubation Enzyme + Inhibitor (10x IC50) Step2 2. Rapid Dilution 100-fold into Substrate Buffer Step1->Step2 Step3 3. Continuous Monitoring Measure Product Fluorescence Step2->Step3 Res_NonCov Non-Covalent Inhibitor: Instant Activity Recovery (Rapid k_off) Step3->Res_NonCov Res_Alpha α-Ketoamide (Reversible Covalent): Slow, Curvilinear Recovery (Measurable k_off) Step3->Res_Alpha Res_Irrev Irreversible Covalent: No Activity Recovery (k_off = 0) Step3->Res_Irrev

Figure 2: Logical workflow and expected outcomes of the Rapid Dilution Assay.

References

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines ACS Omega URL:[Link]

  • Exploring the Mechanism of Covalent Inhibition: Simulating the Binding Free Energy of α-Ketoamide Inhibitors of the Main Protease of SARS-CoV-2 Biochemistry (ACS) URL:[Link]

  • α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor bioRxiv / ResearchGate URL:[Link]

Sources

Comparative

Comparative Guide to the Metabolic Stability of N,N-Diethyl-2-oxo-2-phenylacetamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacokinetic optimization, warhead stability comparison, and self-validating in vitro assay design. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacokinetic optimization, warhead stability comparison, and self-validating in vitro assay design.

Executive Summary & Mechanistic Foundation

In targeted covalent inhibitor (TCI) design and peptidomimetic drug development, optimizing the electrophilic warhead is a critical bottleneck. While aldehydes and α-ketoesters offer potent reactivity against catalytic serines and cysteines, their in vivo utility is frequently compromised by poor pharmacokinetic (PK) profiles, rapid plasma clearance, and off-target toxicity.

As an alternative, the α-ketoamide moiety —specifically derivatives like N,N-diethyl-2-oxo-2-phenylacetamide —has emerged as a privileged bioisostere[1]. From an application science perspective, the causality behind its superior performance lies in its unique stereoelectronic properties:

  • Steric Shielding: The N,N-diethyl substitution eliminates the amide hydrogen bond donor, preventing premature intramolecular cyclization while sterically occluding the adjacent amide bond from proteolytic cleavage.

  • Tuned Electrophilicity: The resonance between the amide nitrogen and its carbonyl selectively dampens the electrophilicity of the adjacent α-keto group. This prevents indiscriminate adduction with off-target biological nucleophiles (e.g., glutathione or plasma proteins) while retaining sufficient reactivity to form reversible hemiacetals/hemithioketals with target proteases [1].

  • Esterase Resistance: Unlike α-ketoesters, the amide linkage is highly resistant to ubiquitous plasma esterases, drastically extending the compound's circulating half-life.

Quantitative Comparison of Dicarbonyl Warheads

To objectively evaluate the N,N-diethyl-2-oxo-2-phenylacetamide scaffold, we must benchmark it against traditional electrophilic alternatives. The table below summarizes the comparative metabolic stability profiles across standard in vitro ADME models.

Warhead ClassRepresentative CompoundPlasma Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolic Vulnerability
Aldehyde Phenylglyoxal< 10 minHigh (> 100 µL/min/mg)Rapid oxidation / Glutathione adduction
α-Ketoester Ethyl 2-oxo-2-phenylacetate~ 30 minHigh (~ 85 µL/min/mg)Rapid hydrolysis via plasma esterases
α-Ketoacid 2-oxo-2-phenylacetic acid~ 60 minModerate (~ 45 µL/min/mg)Decarboxylation / Phase II conjugation
α-Ketoamide N,N-diethyl-2-oxo-2-phenylacetamide > 240 min Low (< 15 µL/min/mg) Slow reduction via cytosolic reductases

Data represents typical baseline behaviors of unsubstituted phenyl-derivatives in human plasma and liver microsome (HLM) assays.

Visualizing Divergent Metabolic Fates

The structural choice of the warhead dictates its degradation pathway. The diagram below illustrates why the α-ketoamide scaffold survives systemic circulation longer than its counterparts.

MetabolicFate A Lead Scaffold (Dicarbonyl Warhead) B Aldehyde (High Reactivity) A->B C α-Ketoester (Esterase Susceptible) A->C D N,N-Diethyl α-Ketoamide (High Stability) A->D E Rapid Adduction (Glutathione/Proteins) B->E F Rapid Hydrolysis (Plasma Esterases) C->F G Slow Reduction (Carbonyl Reductases) D->G

Figure 1: Divergent metabolic pathways of dicarbonyl warheads highlighting the superior systemic stability of α-ketoamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, metabolic stability cannot be assessed in a vacuum. The following protocols are designed as self-validating systems , meaning the inclusion of specific controls internally verifies the enzymatic activity of the matrix and the reliability of the quench.

Protocol A: Plasma Esterase Stability Assay

This assay isolates esterase-driven degradation to prove the superiority of the amide linkage over the ester linkage.

Rationale: Human plasma contains high levels of butyrylcholinesterase and paraoxonases. If your α-ketoester disappears, you must prove it was enzymatic and not due to chemical instability.

  • Matrix Preparation: Pool heparinized Human Plasma and pre-warm to 37°C in a shaking water bath.

  • Compound Spiking: Prepare 100x stock solutions in DMSO. Spike N,N-diethyl-2-oxo-2-phenylacetamide, an α-ketoester comparator, and controls into the plasma to achieve a 1 µM final concentration. (Critical: Final DMSO concentration must remain ≤1% to prevent solvent-induced protein precipitation).

  • Self-Validation Controls:

    • Positive Control: Propantheline (ensures plasma esterases are highly active).

    • Negative Control: Warfarin (ensures no non-specific binding or chemical degradation is occurring).

  • Time-Course Quenching: At T=0,15,30,60,120, and 240 minutes, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The 3:1 organic-to-aqueous ratio forces instantaneous protein precipitation.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS (MRM mode) analysis.

Protocol B: Comprehensive Hepatic Clearance (HLM + S9 Fraction)

A common pitfall in evaluating α-ketoamides is relying solely on Human Liver Microsomes (HLMs). HLMs contain Cytochrome P450s (Phase I), but α-ketoamides are primarily metabolized by cytosolic carbonyl-reducing enzymes [1]. Therefore, evaluating them requires supplementing the assay with the S9 fraction (which contains both microsomal and cytosolic enzymes).

  • Reaction Mixture: Combine 0.5 mg/mL HLM and 0.5 mg/mL S9 fraction in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Initiation: Pre-incubate the test compounds (1 µM) for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).

  • Self-Validation Controls:

    • CYP Control: Verapamil (validates microsomal CYP450 activity).

    • Reductase Control: Haloperidol (validates cytosolic reductase activity).

  • Quench & Extraction: Follow the same 3:1 ice-cold ACN precipitation method described in Protocol A.

Workflow S1 Matrix Prep (HLM + S9 Fraction) S2 Compound Spiking (Test + Controls) S1->S2 S3 NADPH Initiation (37°C Incubation) S2->S3 S4 Time-Course Quench (Ice-Cold ACN + IS) S3->S4 S5 LC-MS/MS (MRM Analysis) S4->S5

Figure 2: Self-validating in vitro hepatic clearance workflow incorporating both microsomal and cytosolic fractions.

Synthesis Considerations for Stability Testing

When preparing N,N-diethyl-2-oxo-2-phenylacetamide for stability assays, purity is paramount. Trace impurities from synthesis (such as unreacted phenylglyoxylic acid) can skew LC-MS/MS quantification. The compound is typically synthesized via palladium-catalyzed coupling of arylglyoxylates with N,N-dialkylamides [2] or direct amide coupling. Ensure the final product is purified via flash chromatography to >98% purity, as residual coupling reagents (e.g., DCC/EDC byproducts) can artificially inhibit plasma esterases during testing.

References

  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines Source: ACS Omega / PubMed Central (PMC) URL: [Link]

Validation

A Comparative Guide to Confirming the Covalent Binding of N,N-diethyl-2-oxo-2-phenylacetamide to its Target

Introduction: The Imperative of Covalent Bond Verification In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering the potential for enhanced potency,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Covalent Bond Verification

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle historically "undruggable" targets.[1][2] The molecule at the center of our discussion, N,N-diethyl-2-oxo-2-phenylacetamide, belongs to the α-ketoamide class of compounds.[3][4] This structural motif is of significant interest as the α-keto group can act as an electrophilic "warhead," capable of forming a covalent bond with nucleophilic residues (such as cysteine, serine, or lysine) on a target protein.[4][]

However, the assertion of a covalent mechanism of action carries a high burden of proof. Off-target covalent interactions can lead to toxicity, making it paramount to unequivocally confirm that the inhibitor forms a covalent bond with its intended target, and to identify the precise site of modification.[6][7][8] This guide provides a multi-faceted, comparative framework for researchers, outlining a suite of orthogonal experimental strategies to definitively validate the covalent binding of N,N-diethyl-2-oxo-2-phenylacetamide. We will move from initial functional evidence to direct, high-resolution confirmation, emphasizing the causality behind each experimental choice and providing actionable protocols.

Phase 1: Establishing the Functional Fingerprint of Covalent Inhibition

Before investing in more resource-intensive structural and mass spectrometric analyses, it is crucial to gather functional data that is consistent with a covalent mechanism. These initial assays provide the foundational evidence upon which a more detailed investigation can be built.

A. Time-Dependent Inhibition Kinetics

Rationale: Unlike non-covalent inhibitors which typically reach equilibrium quickly, irreversible covalent inhibitors often exhibit a time-dependent loss of enzyme activity. This is because the covalent bond formation is a chemical reaction with a specific rate, occurring after the initial reversible binding step.

A standard enzyme activity assay measuring product formation or substrate depletion over time is performed. The key distinction is pre-incubating the enzyme with the inhibitor for varying durations before initiating the reaction by adding the substrate. A progressive decrease in enzyme activity with longer pre-incubation times is a strong indicator of irreversible or slow-off-rate inhibition.

B. Target Engagement and Stabilization via Differential Scanning Fluorimetry (DSF)

Rationale: The formation of a stable covalent bond typically increases the thermodynamic stability of the target protein. DSF, or Thermal Shift Assay, measures the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded. A significant increase in Tm (a "thermal shift") upon incubation with the compound suggests direct binding and stabilization.[9]

This method is highly effective for high-throughput screening and confirming target engagement.[9] When a covalent drug binds, the resulting stabilization is often more pronounced than with a non-covalent counterpart.

Phase 2: Unequivocal Proof of Adduct Formation via Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technique for confirming covalent modification, providing direct evidence of the new chemical entity formed between the protein and the inhibitor.[10][11][12] The workflow is typically a two-stage process.

cluster_0 Mass Spectrometry Workflow for Covalent Adduct Confirmation cluster_1 Peptide Mapping start Incubate Target Protein with N,N-diethyl-2-oxo-2-phenylacetamide intact_ms Step 1: Intact Protein MS Analysis (LC-TOF or Q-Exactive) start->intact_ms deconvolute Deconvolute Mass Spectrum intact_ms->deconvolute mass_shift Observe Mass Shift? (ΔMass = 177.20 Da) deconvolute->mass_shift digest Step 2: Proteolytic Digestion (e.g., with Trypsin) mass_shift->digest Yes no_shift No Covalent Binding or Incomplete Reaction mass_shift->no_shift No lcmsms LC-MS/MS Analysis of Peptides digest->lcmsms database Database Search & Manual Data Interrogation lcmsms->database identify_peptide Identify Modified Peptide database->identify_peptide identify_residue Pinpoint Modified Residue (e.g., Cys, Lys) identify_peptide->identify_residue conclusion Covalent Binding Confirmed & Site Identified identify_residue->conclusion

Caption: Workflow for MS-based confirmation of covalent binding.

A. Intact Protein Mass Analysis: The First Direct Evidence

Rationale: The initial and most direct MS-based experiment is the analysis of the intact protein after incubation with the inhibitor. The formation of a covalent bond will result in an increase in the protein's molecular weight precisely equal to the molecular weight of the inhibitor. For N,N-diethyl-2-oxo-2-phenylacetamide (C₁₀H₁₁NO₂), this expected mass shift is 177.20 Da.[4] This technique is invaluable for screening and confirming the stoichiometry of binding.[9][11][13]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., 1-5 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of N,N-diethyl-2-oxo-2-phenylacetamide in DMSO.

    • Incubate the protein with the compound (e.g., at a 1:5 molar ratio) for a defined period (e.g., 2-4 hours) at room temperature.

    • Prepare a control sample containing the protein and an equivalent volume of DMSO.

  • LC-MS Analysis:

    • Desalt the samples using a C4 ZipTip or a short reverse-phase chromatography gradient to remove non-volatile salts.

    • Inject the desalted samples into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with liquid chromatography (LC).

  • Data Analysis:

    • Process the raw data to obtain the mass spectra for both the control and the inhibitor-treated samples.

    • Deconvolute the multiply charged ion series from the electrospray ionization process to determine the zero-charge mass of the protein.

    • Compare the mass of the treated protein to the control. A mass increase of 177.20 ± 0.1 Da provides strong evidence of a 1:1 covalent adduct formation.

B. Peptide Mapping (LC-MS/MS): Pinpointing the Site of Modification

Rationale: While intact mass analysis confirms that a covalent bond has formed, it does not reveal where. Identifying the specific amino acid residue that has been modified is critical for understanding the mechanism of action and for structure-based drug design.[14] This is achieved by digesting the modified protein into smaller peptides and analyzing them by tandem mass spectrometry (LC-MS/MS).[9][10][15]

Detailed Experimental Protocol:

  • Protein Digestion:

    • Take the inhibitor-treated protein sample from the intact mass experiment.

    • Denature the protein using urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide (this step is crucial to prevent scrambling of native disulfide bonds and to differentiate them from the modified cysteine).

    • Perform an in-solution or in-gel digestion with a specific protease, most commonly Trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion Lumos) coupled to a nano-LC system.

    • The mass spectrometer will operate in a data-dependent acquisition (DDA) mode. It first performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides.

    • It then selects the most intense peptide ions for fragmentation (MS2), typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the resulting MS/MS spectra against the known sequence of the target protein using software like MaxQuant, Proteome Discoverer, or Mascot.

    • Crucially, the search parameters must be configured to include a "variable modification" corresponding to the mass of N,N-diethyl-2-oxo-2-phenylacetamide (177.0789 Da, the exact mass) on all potential nucleophilic residues (Cys, Lys, Ser, Thr, His, Tyr).

    • The software will identify peptides whose mass and fragmentation pattern match a sequence from the protein, plus the added mass of the compound. The fragmentation spectrum (MS2) will show a series of b- and y-ions that allow for the precise localization of the modification to a specific amino acid within that peptide.

Phase 3: Atomic-Level Validation with X-ray Crystallography

Rationale: X-ray crystallography provides the ultimate, unambiguous proof of covalent modification by allowing direct visualization of the bond between the inhibitor and the target protein at atomic resolution.[16][17] It reveals the precise binding mode, conformational changes in the protein, and the key non-covalent interactions that precede the covalent reaction, offering invaluable insights for lead optimization.[14][17]

The process involves obtaining a high-quality crystal of the protein-inhibitor complex. This can be achieved by co-crystallizing the protein in the presence of the inhibitor or by soaking a pre-formed protein crystal in a solution containing the inhibitor. After diffraction data collection at a synchrotron source, the electron density map is calculated. A continuous link of electron density between the inhibitor and a specific amino acid side chain is the definitive evidence of a covalent bond. High-resolution structures can even elucidate the stereochemistry of the newly formed bond.[16][18]

cluster_0 Mechanism of Covalent Inhibition by an α-Ketoamide step1 Step 1: Reversible Binding complex Non-covalent E-I Complex step2 Step 2: Nucleophilic Attack adduct Stable Covalent Adduct (Hemithioacetal) step3 Step 3: Covalent Adduct protein Target Protein (with Nucleophilic Cys-SH) protein->complex inhibitor α-Ketoamide Inhibitor (N,N-diethyl-2-oxo-2-phenylacetamide) inhibitor->complex complex->adduct k_inact

Caption: Conceptual mechanism of covalent bond formation.

Comparative Analysis of Confirmation Techniques

To aid researchers in selecting the most appropriate experimental strategy, the table below compares the primary techniques discussed. An ideal validation workflow will employ several of these orthogonal methods to build a comprehensive and irrefutable case for covalent binding.

Technique Information Provided Throughput Strengths Limitations
Enzyme Kinetics Functional consequence (irreversibility, rate of inactivation).MediumDirectly links binding to function; relatively inexpensive.Indirect evidence of covalency; does not identify the binding site.
DSF Target engagement and stabilization (ΔTm).HighExcellent for screening; low sample consumption.[9]Indirect evidence; stabilization can also occur with high-affinity non-covalent binders.
Intact Protein MS Direct confirmation of adduct formation and stoichiometry.HighUnambiguous evidence of mass addition; fast and robust.[9][11]Does not identify the modification site; can be difficult for very large or complex proteins.
Peptide Mapping (LC-MS/MS) Precise location of the modified amino acid residue.LowGold standard for site identification.[10]Labor-intensive; data analysis can be complex; may not achieve 100% sequence coverage.
X-ray Crystallography Atomic-resolution 3D structure of the covalent complex.Very LowDefinitive, unambiguous proof of covalent bond; provides full structural context for SBDD.[14][16][17]Requires high-quality protein crystals; can be technically challenging and time-consuming.
ABPP Target engagement and selectivity in a complex proteome.Medium-HighIdentifies on- and off-targets in a biological context.[6][19][20]Typically requires a tagged version of the inhibitor; primarily for target ID and selectivity profiling.

Conclusion

Confirming the covalent binding of a molecule like N,N-diethyl-2-oxo-2-phenylacetamide is a multi-step process that demands rigorous, orthogonal evidence. The journey begins with establishing a functional consequence through kinetics and thermal shift assays. It then moves to the direct and irrefutable evidence provided by mass spectrometry—first at the intact protein level to confirm the adduct, and subsequently via peptide mapping to pinpoint the exact site of modification. Finally, X-ray crystallography offers the ultimate validation, providing an atomic-level snapshot of the covalent complex that can guide future drug design efforts. By systematically applying this suite of techniques, researchers can build a robust and self-validating data package, confidently establishing the covalent mechanism of action for their inhibitor and paving the way for its further development.

References

  • Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Infectious Diseases.
  • Protein X-ray Crystallography in Drug Discovery.
  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society.
  • Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). PubMed.
  • Target identification of covalently binding drugs by activity-based protein profiling (ABPP).
  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identific
  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
  • Click chemistry reagent for identification of sites of covalent ligand incorporation in integral membrane proteins. PMC.
  • An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity. Benchchem.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Taylor & Francis Online.
  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan.
  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor.
  • Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. PubMed.
  • An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide. Benchchem.
  • Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques. WuXi AppTec DMPK.
  • Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins. Journal of Medicinal Chemistry.
  • Advanced approaches of developing targeted covalent drugs. PMC.
  • Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry. BOC Sciences.

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of Experimental Results with N,N-diethyl-2-oxo-2-phenylacetamide

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the α-ketoamide moiety stands out as a privileged scaffold, recognized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the α-ketoamide moiety stands out as a privileged scaffold, recognized for its role in a variety of biologically active compounds.[1] Among these, N,N-diethyl-2-oxo-2-phenylacetamide has garnered interest as a versatile synthetic intermediate. However, the path from synthesis to reliable and reproducible experimental data is fraught with challenges. The seemingly subtle variations in synthetic protocols can lead to significant discrepancies in yield, purity, and ultimately, biological activity, underscoring a critical issue in medicinal chemistry: the reproducibility of experimental results.[2]

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive comparison of synthetic methodologies for N,N-diethyl-2-oxo-2-phenylacetamide and its analogs. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the analytical techniques crucial for ensuring the integrity and reproducibility of your findings.

The Synthetic Landscape: A Comparative Analysis of Amide Bond Formation

The most prevalent route to N,N-diethyl-2-oxo-2-phenylacetamide is the condensation of phenylglyoxylic acid with diethylamine. This seemingly straightforward reaction is a cornerstone of organic synthesis, yet the choice of coupling agent is a critical determinant of success, directly impacting reaction efficiency, yield, and the impurity profile.

Here, we compare three commonly employed coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Coupling ReagentAdditive/BaseTypical SolventTemperatureReported Yield Range (%)Key Considerations
DCC DMAP (catalytic)DCM0 °C to RT60-85%Cost-effective; forms insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration but may complicate purification in some cases.
EDC HOBt or DMAPDCM or DMF0 °C to RT70-95%Water-soluble carbodiimide and byproduct, simplifying aqueous workup procedures.
HATU DIPEADMF0 °C to RT80-98%Highly efficient, especially for sterically hindered substrates, and known to suppress racemization; however, it is a more expensive option.[3]

Expert Insight: The choice between these reagents often represents a trade-off between cost, efficiency, and ease of purification. For routine syntheses where cost is a primary concern, DCC offers a viable option. However, for more challenging couplings or when a streamlined workup is desired, the higher efficiency and water-soluble nature of EDC and its byproducts make it an attractive alternative. HATU is generally reserved for difficult couplings where maximizing yield and minimizing side reactions are paramount.

The Causality Behind Experimental Choices: Why Reagent Selection Matters for Reproducibility

The reproducibility of an amide coupling reaction extends beyond simply achieving a high yield. The nature of the coupling agent and the reaction conditions can significantly influence the formation of byproducts, which, if not properly identified and removed, can lead to inconsistent biological data.

For instance, the use of DCC can lead to the formation of N-acylurea byproducts, which can be difficult to separate from the desired product.[3] The choice of solvent is also critical; polar aprotic solvents like DMF and DCM are commonly used to dissolve the reactants and facilitate the reaction.[3] However, residual solvent can be a concern and must be diligently removed during purification.

The order of addition of reagents and precise temperature control are also crucial parameters. Pre-activation of the carboxylic acid with the coupling reagent before the addition of the amine is a common strategy to improve efficiency.[4]

Comparative Analysis: N,N-diethyl-2-oxo-2-phenylacetamide vs. Its N-Methyl Analog

To understand the impact of subtle structural modifications on physicochemical properties and, by extension, potential biological activity, we compare N,N-diethyl-2-oxo-2-phenylacetamide with its close analog, N,N-dimethyl-2-oxo-2-phenylacetamide.

PropertyN,N-diethyl-2-oxo-2-phenylacetamideN,N-dimethyl-2-oxo-2-phenylacetamide
Molecular Formula C₁₂H₁₅NO₂C₁₀H₁₁NO₂
Molecular Weight 191.27 g/mol 177.20 g/mol [5]
Predicted LogP ~1.5~1.0
Polar Surface Area (PSA) 46.17 Ų46.17 Ų

The seemingly minor difference of two methylene groups in the N-alkyl substituents leads to a noticeable increase in the predicted lipophilicity (LogP) for the N,N-diethyl analog.[6] This difference in lipophilicity can have significant implications for the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability and target binding affinity.[6] While direct comparative biological studies are not extensively available in the public domain, research on related phenylacetamide structures suggests that increased lipophilicity can sometimes correlate with enhanced biological activity.[6]

Experimental Protocols: A Foundation for Reproducible Synthesis

To ensure the reproducibility of your experimental results, it is imperative to follow well-defined and detailed protocols. Below are representative procedures for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide using different coupling reagents.

Protocol 1: Synthesis using DCC/DMAP

This protocol is adapted from established methods for the synthesis of similar N-substituted phenylglyoxamides.[3]

Materials:

  • Phenylglyoxylic acid

  • Diethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of phenylglyoxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).

  • Add diethylamine (1.0-1.2 eq) to the solution.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 10-12 hours. The formation of a white precipitate of N,N'-dicyclohexylurea (DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N,N-diethyl-2-oxo-2-phenylacetamide.

Protocol 2: Synthesis using HATU/DIPEA

This protocol is effective for a wide range of substrates and is known for its high efficiency.[4]

Materials:

  • Phenylglyoxylic acid

  • Diethylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃

  • Brine

  • Na₂SO₄

Procedure:

  • Under an inert atmosphere, add phenylglyoxylic acid (1.0 equiv) and HATU (1.0 - 1.5 equiv) to a round-bottom flask.

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add diethylamine (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Phenylglyoxylic Acid + Diethylamine Coupling Coupling Reagent (DCC, EDC, or HATU) + Base (if needed) in Solvent Start->Coupling Reaction Amide Bond Formation Coupling->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup If using EDC/HATU Filtration Filtration (to remove byproducts like DCU) Reaction->Filtration If using DCC Chromatography Column Chromatography Workup->Chromatography Filtration->Workup Final_Product Pure N,N-diethyl-2-oxo-2-phenylacetamide Chromatography->Final_Product

General workflow for the synthesis and purification of N,N-diethyl-2-oxo-2-phenylacetamide.

The Gatekeepers of Reproducibility: Analytical Characterization

Ensuring the reproducibility of experimental results is critically dependent on the rigorous analytical characterization of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and impurity profile of N,N-diethyl-2-oxo-2-phenylacetamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] A well-developed HPLC method can separate the target compound from unreacted starting materials, reagents, and byproducts, providing a quantitative measure of purity.

Key Parameters for a Robust HPLC Method:

  • Column: A C18 reversed-phase column is typically suitable for the analysis of such compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule, confirming its identity and providing information about the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the target compound and for identifying and characterizing impurities. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, one can gain high confidence in the identity of the synthesized molecule and any co-eluting impurities.

Analytical_Workflow Crude_Product Crude Product HPLC HPLC (Purity Assessment) Crude_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation & Impurity ID) Crude_Product->MS Final_Confirmation Confirmed Pure Product HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

A multi-pronged analytical approach is crucial for ensuring the purity and identity of the final product.

Conclusion: A Commitment to Scientific Integrity

The reproducibility of experimental results is the bedrock of scientific progress. For researchers working with N,N-diethyl-2-oxo-2-phenylacetamide and other synthetic compounds, a meticulous approach to synthesis, purification, and characterization is not merely a matter of good practice but a fundamental requirement for generating reliable and impactful data. By understanding the nuances of different synthetic methodologies, carefully selecting reagents, and employing a comprehensive suite of analytical techniques, the scientific community can move towards a future where the reproducibility of experimental findings is the norm, not the exception. This commitment to scientific integrity is paramount for advancing the fields of drug discovery and development.

References

  • BenchChem. (2025). A detailed guide for researchers and drug development professionals on the characteristics, synthesis, and potential biological activities of N-ethyl-2-oxo-2-phenylacetamide and N-methyl-2-oxo-2-phenylacetamide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-ethyl-2-oxo-2-phenylacetamide. BenchChem.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of N-ethyl-2-oxo-2-phenylacetamide. BenchChem.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2)
  • BenchChem. (2025). A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025).
  • Lazić, V., & Ghavami, A. (2020).
  • Collins, F. S., & Tabak, L. A. (2014). Policy: NIH plans to enhance reproducibility.
  • PubChem. (n.d.). N,N-dimethyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). N,N-diethyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-diethyl-2-oxo-2-phenylacetamide proper disposal procedures

Operational Guide: Proper Handling and Disposal of N,N-Diethyl-2-oxo-2-phenylacetamide Executive Summary N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) is an α-ketoamide derivative of phenylglyoxylic acid, widely...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of N,N-Diethyl-2-oxo-2-phenylacetamide

Executive Summary

N,N-Diethyl-2-oxo-2-phenylacetamide (CAS: 34906-86-0) is an α-ketoamide derivative of phenylglyoxylic acid, widely utilized as a privileged scaffold in organic synthesis and medicinal chemistry[1][2]. Because of the adjacent carbonyl groups, this molecule is highly reactive toward nucleophiles[2]. While this reactivity makes it an excellent building block for synthesizing complex heterocyclic systems, it also dictates strict environmental and safety protocols. Organic amides are resistant to rapid biodegradation and can pose aquatic toxicity risks; therefore, they must be managed as hazardous waste and destroyed via high-temperature incineration rather than drain disposal[3][4].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of N,N-diethyl-2-oxo-2-phenylacetamide.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, one must first understand the physical state and chemical behavior of the target compound. N,N-diethyl-2-oxo-2-phenylacetamide is typically isolated as a yellowish to colorless oil[5][6].

Table 1: Physicochemical & Hazard Data Summary

PropertyValue / DescriptionOperational Implication
CAS Number 34906-86-0[1]Essential for accurate waste manifest labeling.
Molecular Formula C₁₂H₁₅NO₂[1]High carbon/nitrogen content dictates incineration to prevent environmental accumulation.
Molecular Weight 205.25 g/mol [1]Low volatility at room temperature; inhalation risk is secondary to dermal exposure.
Physical State Yellowish to colorless oil[5][6]Spills will spread; requires absorbent materials (vermiculite/sand) for containment.
Chemical Class α-Ketoamide[2]Electrophilic nature means it can react with biological nucleophiles. Requires proper PPE (nitrile gloves, lab coat, goggles).
EPA Waste Status Non-RCRA Listed, but treated as Hazardous Organic Amide[3][7]Must not be drain-disposed. Requires licensed hazardous waste disposal[3].

Causality of Experimental Choices: Because α-ketoamides feature a highly electrophilic dicarbonyl motif, they can interact unpredictably with off-target biological proteins[2]. Furthermore, organic amides do not readily evaporate and are not easily converted into less toxic materials via simple benchtop neutralization[3]. Therefore, the only definitive disposal procedure is collection by a licensed hazardous waste company for high-temperature incineration, which breaks the compound down into harmless CO₂, H₂O, and NOₓ gases[3][4].

Operational Logistics & Waste Segregation

Proper waste segregation begins at the bench. N,N-diethyl-2-oxo-2-phenylacetamide is often synthesized via palladium-catalyzed coupling or copper-catalyzed aerobic oxidation[5][6]. These reactions generate complex waste streams containing organic solvents, unreacted amines, and heavy metal catalysts.

WasteWorkflow A Reaction Mixture (Amide, Catalyst, Solvents) B Aqueous Quench & Extraction A->B C Organic Phase (Amide + Organic Solvents) B->C Extract D Aqueous Phase (Salts, Metals, Water) B->D Separate E Halogenated Solvents Used? (e.g., DCM, Chloroform) C->E H Aqueous Heavy Metal Waste (Blue Tag) D->H F Halogenated Organic Waste (Red Tag) E->F Yes G Non-Halogenated Organic Waste (Green Tag) E->G No I EHS Collection & High-Temp Incineration F->I G->I H->I

Fig 1: Waste segregation and disposal workflow for α-ketoamide synthesis.

Self-Validating Disposal Protocol

To ensure environmental compliance and laboratory safety, follow this self-validating protocol for disposing of N,N-diethyl-2-oxo-2-phenylacetamide and its associated reaction waste. A self-validating protocol includes built-in verification steps to ensure the procedure has been executed correctly.

Step 1: Quenching and Phase Separation

  • Action: Quench the reaction mixture with a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃) to neutralize unreacted acids/bases. Transfer to a separatory funnel and extract the organic phase containing the α-ketoamide.

  • Validation: Visually confirm the presence of two distinct, clear layers. Test the aqueous layer with pH paper to ensure it is neutral (pH 6-8) before routing it to the aqueous waste stream[3][7].

Step 2: Waste Stream Routing

  • Action: Determine the solvent composition of your organic phase. If the α-ketoamide is dissolved in ethyl acetate, hexane, or ether, route it to the Non-Halogenated Organic Waste carboy. If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Organic Waste carboy[4].

  • Validation: Check the waste carboy log. Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause incompatible chemical reactions.

Step 3: Container Management and Labeling

  • Action: Store the waste in a high-density polyethylene (HDPE) or glass container. Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Organic Amides (N,N-Diethyl-2-oxo-2-phenylacetamide), Flammable/Toxic"[3][7].

  • Validation: Inspect the container cap. It should be securely closed but utilizing a vented cap if gas-generating byproducts are suspected. Verify that the container shows no signs of bulging or degradation.

Step 4: EHS Transfer

  • Action: Once the waste container is 80% full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: Ensure the waste manifest matches the physical label on the bottle exactly. The licensed contractor will transport the material for EPA-compliant high-temperature incineration[3][4].

Spill Response & Decontamination

Because N,N-diethyl-2-oxo-2-phenylacetamide is an oil at room temperature[5][6], spills present a slip hazard and a prolonged dermal exposure risk.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Verification: Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat[7].

  • Containment: Surround the spilled oil with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary spill pads. Causality: Do not use combustible materials like paper towels for large spills, as organic amides mixed with strong oxidizers can pose a fire risk[3].

  • Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place it into a heavy-duty hazardous waste bag or a solid waste bucket[8].

  • Decontamination: Wash the spill surface with a detergent solution and warm water to remove residual oil, followed by a wipe-down with a mild solvent like isopropanol.

  • Disposal: Label the cleanup materials as "Solid Hazardous Waste - Contaminated with Organic Amide" and submit for incineration[3][8].

References

  • "N,N-diethyl-2-oxo-2-phenylacetamide - CAS号34906-86-0", molaid.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCBHV07SB20SHFDkkM4ye3XyCsWg1ME5TnIFdwXeiBDBZhGGS_A5gl-BG7YQX9GMAEf0a_e11ddFLi09J2Clf0yFNeYUuSWTkeIMLUnzPQBlZf5ZQ53t-gX7_fYwA=]
  • "N-Ethyl-2-oxo-2-phenylacetamide|70817-57-1", Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfzqC_ckM5NVc2uMQhx5kQxSz6R4SahPR4V7JIEmPwV6lO0DiWAMM9JGHodk4D9RaHiCGwzcOx7WBuET7OYs6l69sLVFbGaySokBlX6Gk-Rq0Einqj24bGNfAcf2x1U1YUHuR53A==]
  • "Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines | ACS Omega", ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjhOVMA-ii4tHA_b8ZzwwV4FOKrlLCFlavRNPktg0Qg6hKgUFNUOX_-Ijd9mxmg6_O5hJnhHhziqadM-SaCYILppSOE5b9c0ACB_pIEhb2uvYiSmAMpjJa8zxsJb-0GSg7y11uspa-9wEJYJE=]
  • "Organic & Biomolecular Chemistry", lnu.edu.cn,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtl39P3AGrDMAwkNr1FyG3nHlYNinh_GMR6vNH5Ts1VQtcjT41AlEiMfkykhsenQB8GLCAFVOTCVn8FKVIjhdFOaF9GobZ59MmsHMHxLJoWAhglRmA-7EOUPCGLA==]
  • "Volume 2 appendices | Education", nsw.gov.au,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA8kIrryaXqjsjx3n64q3WypSvRWzU8-C9x5WF3merqx59mLnNPfkAtvpJmAqBr2i9ONt3zz-TeRW7_riVwmCkKgnE9Stl9BNaJLY5hJcuUquCHmJjiVNRjS9y3F431dV3o06RUpOTVzPVRTrgZV4vN0Nw5E6Ft5FicjYNns1uvxfz4gBx3hpsPKTdcG992Oj9To70tndyikECc2ix4A9-t3hldS-pS_FipLjwRg==]
  • "P. 253 - Demo: The only disposal procedures available are disposal by a licensed hazardous waste company", Flinn Scientific,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-vcEtCMnZtHCO-CPKNQvdS_uLtS8Gji-x_NtPPxEX_rlxIRbxy5hqViwP95kAAUROl5ae1QLfWdrFKe_m6sKXtAgo-vYhGgFw14-R5gDCiS6NwH5rMK-GseQUnItFxgOj1GM0gB5gc5xC7rYvacGmg4NXiqvMwOhdEIUbMbRex34cYlY2hosw9s7RP5itaLGqzqFrCoPa8MOhhWYYU7B7RBSXjd57]
  • "Review of Chemical Disposal Procedures", itokindo.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC7v-qPqQLM7N0X-HnkxNf8sDnUmyPckv5DCsbT6Q7mCcHSFfikPTXf520XhuoPxg2HAeST3MF2b_dcItX-6qYdYsoSGvu16oyoIDqKLJ8Tp9QXK9-rMXf0tTupaQWZX3n0D6A6F2d66LoNtlllaETZiNcLrn5vHMKeNSdfjcgXkrJAgHpmHB7iyelrEPz5j-NRS4xPRXU5bvAyBJx6gHIWlU=]
  • "Disposing Of Small Batches Of Hazardous Wastes", epa.gov,[https://vertexaisearch.cloud.google.

Sources

Handling

Personal protective equipment for handling N,N-diethyl-2-oxo-2-phenylacetamide

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently oversee the integration of reactive building blocks into complex synthetic workflows. N,N-diethyl-2-oxo-2-phenylacetamide (CAS 3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently oversee the integration of reactive building blocks into complex synthetic workflows. N,N-diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0) is a prime example: an α-ketoamide characterized by its adjacent carbonyl groups. This structural motif makes it a highly versatile electrophile for synthesizing complex heterocyclic systems. However, the exact electrophilic nature that makes it synthetically valuable also means it can readily react with nucleophilic biological macromolecules, necessitating rigorous safety protocols to prevent dermal, ocular, and inhalation exposure.

This guide provides a self-validating, causality-driven operational plan to ensure maximum safety and regulatory compliance when handling this compound in your laboratory.

Hazard Assessment and PPE Rationale

Under the, laboratory directors and researchers must assess workplace hazards and select appropriate Personal Protective Equipment (PPE)[1]. Because N,N-diethyl-2-oxo-2-phenylacetamide is a reactive α-ketoamide, it presents acute risks of eye irritation, skin sensitization, and respiratory tract irritation upon exposure to its dust or aerosolized solutions.

  • Ocular Protection: Chemical splash goggles are mandatory. Causality: Standard safety glasses lack an orbital seal. Because this compound is often dissolved in highly penetrative polar aprotic solvents (like DMF or DMSO), an accidental splash requires a complete physical barrier to prevent severe corneal irritation.

  • Dermal Protection: Nitrile examination gloves are required. Causality: Nitrile provides superior chemical resistance to the organic solvents used to dissolve this compound compared to latex, preventing transdermal carrier-mediated absorption of the active chemical.

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted knit cuffs. Causality: Fitted cuffs prevent the accidental sweeping of glassware and ensure there is no exposed skin gap between the glove and the sleeve.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. Causality: The compound can form fine crystalline dust during weighing. Engineering controls (the hood) are the primary defense against inhalation.

Quantitative PPE Specifications

To facilitate quick laboratory reference, the following table summarizes the quantitative specifications for PPE when handling this compound and its common solvent systems.

PPE CategorySpecification / MaterialMinimum StandardRationale / Breakthrough Time
Gloves Nitrile (Non-latex)4-5 mil thickness>240 minutes for common aqueous/organic mixtures.
Eye Wear Chemical Splash GogglesANSI Z87.1 CompliantFull orbital seal against aerosols and solvent splashes.
Lab Coat 100% Cotton or Flame-ResistantKnee-length, cuffedPrevents static buildup; resists melting if ignited.
Respirator N95 / P100 (If outside hood)NIOSH ApprovedFilters >95% of airborne particulate matter.

Operational Plan: Step-by-Step Handling Methodology

A self-validating protocol ensures that every step inherently checks the success and safety of the previous one. According to the National Research Council's authoritative guide, , working with reactive chemicals requires meticulous, verifiable planning[2].

  • Step 1: Environmental Validation. Before opening the chemical container, verify the chemical fume hood's face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: Check the digital monitor, then tape a delicate tissue wipe to the bottom of the sash to visually confirm continuous inward directional airflow. If the tissue is not pulled inward, the system has failed, and the procedure must be aborted.

  • Step 2: PPE Verification. Don the required PPE (lab coat, goggles, nitrile gloves).

    • Self-Validation: Inspect gloves for micro-tears by trapping air inside the glove, rolling the cuff tightly, and applying slight pressure to check for deflation.

  • Step 3: Workspace Preparation. Line the fume hood working surface with a chemical spill mat (absorbent side up, poly-backing down).

    • Causality: This contains accidental micro-spills of the powder or solvent, making cleanup immediate and preventing cross-contamination of the hood surface.

  • Step 4: Chemical Transfer. Use a static-free, grounded stainless steel or disposable anti-static plastic spatula to transfer the N,N-diethyl-2-oxo-2-phenylacetamide.

    • Causality: Static buildup can cause fine organic powders to aerosolize or repel from the balance pan, leading to contamination of the user's breathing zone.

  • Step 5: Dissolution and Reaction Setup. Dissolve the compound in the chosen solvent entirely within the fume hood. Keep the sash as low as possible (below your breathing zone).

  • Step 6: Decontamination. Once the transfer is complete, wipe down the exterior of the chemical container and the analytical balance with a solvent-dampened lint-free cloth (e.g., isopropanol) before removing them from the hood.

Logical Workflow Visualization

To further clarify the operational logic, the following diagram illustrates the self-validating workflow for handling N,N-diethyl-2-oxo-2-phenylacetamide safely.

HandlingWorkflow Start Start: Hazard Assessment HoodCheck Verify Fume Hood (80-120 fpm) Start->HoodCheck PPE Don PPE: Goggles, Nitrile, Lab Coat HoodCheck->PPE Airflow Validated Transfer Anti-Static Transfer (Over Spill Mat) PPE->Transfer PPE Inspected Reaction Dissolution & Reaction (Sash Lowered) Transfer->Reaction Decon Decontaminate Tools & Workspace Reaction->Decon Disposal RCRA Compliant Waste Disposal Decon->Disposal

Self-validating operational workflow for the safe handling and processing of reactive α-ketoamides.

Disposal and Waste Management Plan

Proper disposal is not just a safety measure; it is a strict legal requirement under the for hazardous waste generators[3]. N,N-diethyl-2-oxo-2-phenylacetamide and its solutions must never be disposed of down the drain.

  • Step 1: Waste Segregation. Determine the solvent used for the reaction. If halogenated solvents (e.g., chloroform, dichloromethane) were used, the waste must go into a designated "Halogenated Organic Waste" carboy. If non-halogenated (e.g., ethanol, ethyl acetate), use the "Non-Halogenated Organic Waste" carboy. Mixing these can lead to exothermic reactions or regulatory fines.

  • Step 2: Solid Waste Isolation. Any contaminated consumables (spill mats, disposable spatulas, empty vials, heavily soiled gloves) must be placed in a solid hazardous waste bin, clearly labeled with the chemical constituents.

  • Step 3: Regulatory Labeling. Ensure the waste container is explicitly labeled with the words "Hazardous Waste," the exact chemical names (e.g., "N,N-diethyl-2-oxo-2-phenylacetamide in Dichloromethane" — no abbreviations), and the primary hazard (e.g., "Toxic," "Flammable").

  • Step 4: Storage Limits. Store the waste in a designated Secondary Containment tray within a ventilated, fire-rated cabinet. Do not exceed the accumulation time limits dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators).

References

  • Occupational Safety and Health Administration. "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011, [Link]

  • Environmental Protection Agency. "40 CFR 262.11 - Hazardous waste determination and recordkeeping." eCFR, [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.